Rhod-FF AM
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C51H55BrF2N4O19 |
|---|---|
Molecular Weight |
1145.9 g/mol |
IUPAC Name |
[9-[4-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-3-[2-[6-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2,3-difluorophenoxy]ethoxy]phenyl]-6-(dimethylamino)xanthen-3-ylidene]-dimethylazanium bromide |
InChI |
InChI=1S/C51H55F2N4O19.BrH/c1-30(58)68-26-72-45(62)22-56(23-46(63)73-27-69-31(2)59)40-15-9-34(49-37-12-10-35(54(5)6)20-42(37)76-43-21-36(55(7)8)11-13-38(43)49)19-44(40)66-17-18-67-51-41(16-14-39(52)50(51)53)57(24-47(64)74-28-70-32(3)60)25-48(65)75-29-71-33(4)61;/h9-16,19-21H,17-18,22-29H2,1-8H3;1H/q+1;/p-1 |
InChI Key |
JAAHQVMOYPWVMY-UHFFFAOYSA-M |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Rhod-FF AM
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
Rhod-FF AM is a fluorescent indicator designed for the detection of high-concentration intracellular calcium ions (Ca²⁺). Its mechanism of action is a two-step process involving cellular uptake and enzymatic activation, followed by calcium-dependent fluorescence. This makes it a powerful tool for investigating cellular signaling pathways where significant fluctuations in Ca²⁺ levels occur, such as in the endoplasmic reticulum (ER), sarcoplasmic reticulum (SR), and mitochondria.
Initially, this compound exists as a non-fluorescent and cell-permeant acetoxymethyl (AM) ester. The AM ester group renders the molecule hydrophobic, allowing it to passively diffuse across the plasma membrane into the cytosol. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups. This enzymatic hydrolysis transforms the molecule into its active, fluorescent form, Rhod-FF. This active form is a polar molecule and is thus trapped within the cell, unable to readily diffuse back across the membrane.
Rhod-FF is a low-affinity Ca²⁺ indicator, meaning it requires a relatively high concentration of Ca²⁺ to bind and subsequently fluoresce. In its Ca²⁺-free state, Rhod-FF is essentially non-fluorescent. Upon binding to Ca²⁺, it undergoes a conformational change that results in a significant enhancement of its fluorescence intensity without a spectral shift. This property allows for the direct correlation of fluorescence intensity with the concentration of intracellular Ca²⁺ in the micromolar range.
Diagram of the Core Mechanism
Quantitative Data
The following table summarizes the key quantitative properties of Rhod-FF.
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | 19 µM | [1] |
| Excitation Maximum (λex) | 553 nm | |
| Emission Maximum (λem) | 577 nm | |
| Recommended Measurement Range | 10 µM to 200 µM | [2] |
| Quantum Yield (Φ) | Data not available | |
| Molar Extinction Coefficient (ε) | Data not available |
Experimental Protocols
General Protocol for Loading Adherent Cells with this compound for Fluorescence Microscopy
This protocol provides a general guideline for loading adherent cells with this compound. Optimal loading concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional)
-
Adherent cells cultured on glass-bottom dishes or coverslips
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 2-5 mM stock solution of this compound in anhydrous DMSO. Store unused stock solution in single-use aliquots at -20°C, protected from light and moisture.
-
(Optional) Prepare a 250 mM stock solution of probenecid in 1 M NaOH.
-
-
Prepare Loading Solution:
-
On the day of the experiment, thaw the this compound stock solution to room temperature.
-
For a final loading concentration of 5 µM, dilute the this compound stock solution into HHBS. To aid in the dispersion of the AM ester in the aqueous buffer, first mix the required volume of the this compound stock solution with an equal volume of 20% Pluronic® F-127 solution before adding it to the HHBS. The final concentration of Pluronic® F-127 should be approximately 0.02-0.04%.
-
(Optional) If your cells express organic anion transporters that may extrude the active dye, add probenecid to the loading solution at a final concentration of 1-2.5 mM.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed HHBS.
-
Add the this compound loading solution to the cells and incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Wash and De-esterification:
-
Remove the loading solution and wash the cells two to three times with pre-warmed HHBS (containing probenecid if used in the loading step) to remove any extracellular dye.
-
Add fresh pre-warmed HHBS (with probenecid if applicable) and incubate the cells for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.
-
-
Imaging:
-
Proceed with fluorescence imaging using a microscope equipped with appropriate filters for Rhodamine-based dyes (e.g., TRITC filter set).
-
Excite the cells at ~553 nm and collect the emission at ~577 nm.
-
Experimental Workflow Diagram
Application in Signaling Pathways: Monitoring Endoplasmic Reticulum Calcium Release
Due to its low affinity for Ca²⁺, Rhod-FF is particularly well-suited for measuring the high concentrations of Ca²⁺ released from intracellular stores like the endoplasmic reticulum (ER). A key signaling pathway that triggers Ca²⁺ release from the ER is the Inositol 1,4,5-trisphosphate (IP₃) receptor pathway.
This pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) on the cell surface. This activation leads to the stimulation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) in the plasma membrane to generate two second messengers: IP₃ and diacylglycerol (DAG).[3]
IP₃, being a small and soluble molecule, diffuses through the cytoplasm and binds to IP₃ receptors (IP₃Rs) located on the ER membrane.[4] The IP₃R is a ligand-gated Ca²⁺ channel. The binding of IP₃ to its receptor induces a conformational change that opens the channel, allowing for the rapid efflux of stored Ca²⁺ from the ER lumen into the cytosol.[3][4][5] This localized and significant increase in cytosolic Ca²⁺ concentration can be effectively measured using Rhod-FF.
IP₃ Receptor Signaling Pathway Diagram
References
The Core Principles of Rhod-FF AM for High-Concentration Calcium Detection: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles of Rhod-FF AM, a fluorescent indicator designed for the detection of high-concentration intracellular calcium ([Ca²⁺]). This document provides a comprehensive overview of its mechanism of action, key quantitative properties, detailed experimental protocols, and its application in elucidating calcium signaling pathways, particularly within mitochondria.
Introduction to this compound
This compound is a low-affinity, cell-permeant fluorescent Ca²⁺ indicator. It is a derivative of Rhod-2, engineered to have a significantly higher dissociation constant (Kd), making it suitable for measuring Ca²⁺ levels in the micromolar to hundreds of micromolar range. Such high concentrations would saturate common, higher-affinity indicators like Fluo-4 or Fura-2.[1] The "AM" designation refers to the acetoxymethyl ester group, which renders the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the active, membrane-impermeant Rhod-FF dye in the cytosol and organelles.[2]
The primary advantage of Rhod-FF lies in its ability to monitor Ca²⁺ dynamics in cellular compartments with high calcium concentrations, such as the endoplasmic reticulum and, most notably, the mitochondria.[3] Rhodamine-based dyes, including Rhod-FF, are excited by visible light, which reduces phototoxicity and cellular autofluorescence compared to UV-excitable indicators.[4]
Mechanism of Calcium Detection
Rhod-FF is a single-wavelength indicator. Its fluorescence intensity dramatically increases upon binding to Ca²⁺, with minimal fluorescence in its Ca²⁺-free state.[2] Unlike ratiometric indicators, Rhod-FF does not exhibit a significant shift in its excitation or emission spectra upon Ca²⁺ binding.[5] The relationship between fluorescence intensity and Ca²⁺ concentration can be described by the following equation:
[Ca²⁺] = Kd * (F - Fmin) / (Fmax - F)
Where:
-
[Ca²⁺] is the free calcium concentration.
-
Kd is the dissociation constant of the indicator.
-
F is the measured fluorescence intensity.
-
Fmin is the fluorescence intensity in the absence of Ca²⁺ (determined using a Ca²⁺ chelator like EGTA).
-
Fmax is the fluorescence intensity at saturating Ca²⁺ concentrations (determined using a Ca²⁺ ionophore and a high Ca²⁺ buffer).[6]
Quantitative Data
The following table summarizes the key quantitative properties of Rhod-FF.
| Property | Value | Reference(s) |
| Dissociation Constant (Kd) | ~19 µM - 320 µM | [3] |
| Excitation Maximum (Ca²⁺-bound) | ~552-553 nm | [3][7] |
| Emission Maximum (Ca²⁺-bound) | ~577-580 nm | [3][7] |
| Solvent for Stock Solution | Anhydrous DMSO | [8] |
| Recommended Filter Set | TRITC | [8] |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[4]
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to a final working concentration of 2-10 µM in a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with HEPES - HBSS). For many cell lines, a final concentration of 4-5 µM is a good starting point.[4][9]
-
Enhancing Solubility (Optional): To aid in the dispersion of the nonpolar this compound in the aqueous loading buffer, the non-ionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%. This can be achieved by mixing the this compound stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO before diluting it into the loading medium.[4][10]
-
Reducing Dye Leakage (Optional): To prevent the extrusion of the de-esterified dye from the cells by organic anion transporters, probenecid (B1678239) can be added to the working solution at a final concentration of 1-2.5 mM.[11]
Cell Loading Protocol for Adherent Cells
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.
-
Washing: Gently wash the cells once with the physiological buffer (e.g., HBSS) to remove the culture medium.
-
Loading: Replace the buffer with the this compound working solution.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C. The optimal loading time and temperature may need to be determined empirically for each cell type.[4]
-
Washing: After incubation, wash the cells twice with fresh, warm physiological buffer to remove extracellular dye.
-
De-esterification: Incubate the cells for an additional 20-30 minutes at 37°C in the fresh buffer to allow for the complete de-esterification of the AM ester by intracellular esterases.[10] The cells are now ready for imaging.
Data Acquisition and Analysis
-
Imaging: Mount the coverslip or dish onto a fluorescence microscope equipped with a suitable light source and a TRITC filter set. Acquire baseline fluorescence images (F).
-
Stimulation: Add the experimental stimulus to elicit a calcium response and record the change in fluorescence intensity over time.
-
Calibration (for quantitative measurements):
-
Fmax Determination: At the end of the experiment, treat the cells with a calcium ionophore (e.g., 5 µM ionomycin) in a buffer containing a high concentration of Ca²⁺ (e.g., 2 mM) to determine the maximum fluorescence (Fmax).
-
Fmin Determination: Subsequently, replace the high Ca²⁺ buffer with a Ca²⁺-free buffer containing a chelator (e.g., 5 mM EGTA) to determine the minimum fluorescence (Fmin).[10]
-
-
Data Analysis:
-
Qualitative Analysis: For qualitative assessments of Ca²⁺ changes, the fluorescence signal is often expressed as a ratio of the change in fluorescence (ΔF) to the initial baseline fluorescence (F₀), represented as ΔF/F₀.
-
Quantitative Analysis: For determining the absolute Ca²⁺ concentration, use the formula provided in Section 2, incorporating the experimentally determined Fmax and Fmin values.
-
Signaling Pathways and Visualization
Rhod-FF is particularly well-suited for studying signaling pathways that involve large and sustained increases in intracellular Ca²⁺, especially within the mitochondria. Mitochondrial calcium signaling is a critical regulator of cellular metabolism, bioenergetics, and apoptosis.[1][5]
Mitochondrial Calcium Uptake and Release
The following diagram illustrates the key components of the mitochondrial calcium signaling machinery.
Caption: A diagram of the mitochondrial calcium signaling pathway.
Experimental Workflow for Mitochondrial Calcium Imaging
The following diagram outlines a typical workflow for an experiment designed to measure mitochondrial Ca²⁺ dynamics using this compound.
Caption: A typical experimental workflow for measuring mitochondrial calcium.
Applications in Drug Development and Research
The ability to accurately measure high Ca²⁺ concentrations makes this compound a valuable tool in several research and drug development areas:
-
Mitochondrial Function and Dysfunction: Investigating the role of mitochondrial Ca²⁺ homeostasis in cellular metabolism, ATP production, and the generation of reactive oxygen species (ROS).[12]
-
Cell Death Mechanisms: Studying the involvement of mitochondrial Ca²⁺ overload in the induction of apoptosis and necrosis, particularly in the context of neurodegenerative diseases and ischemia-reperfusion injury.[5]
-
Drug Screening: Screening for compounds that modulate mitochondrial Ca²⁺ uptake or release as potential therapeutic agents for diseases associated with mitochondrial dysfunction.
-
GPCR and Ion Channel Research: Assessing the impact of G protein-coupled receptor (GPCR) activation and ion channel activity on mitochondrial Ca²⁺ dynamics.[13]
Conclusion
This compound is a powerful fluorescent indicator for the investigation of intracellular calcium signaling in high-concentration environments. Its low affinity for Ca²⁺ and favorable spectral properties make it an indispensable tool for researchers and drug development professionals seeking to unravel the complex roles of calcium in organelles like the mitochondria. By following the detailed protocols and understanding the principles outlined in this guide, scientists can effectively employ this compound to gain critical insights into a wide range of physiological and pathological processes.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Mitochondrial Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. portlandpress.com [portlandpress.com]
- 6. youtube.com [youtube.com]
- 7. Mitochondria and calcium: from cell signalling to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. Mitochondrial Ca2+ Dynamics Reveals Limited Intramitochondrial Ca2+ Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Red Fluorescent & Robust Screen Quest™ Rhod-4™ Ca2+ Indicator for Screening GPCR & Ca2+ Channel Targets | AAT Bioquest [aatbio.com]
An In-Depth Technical Guide to the Dissociation Constant (Kd) of Rhod-FF AM for Calcium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the calcium dissociation constant (Kd) of Rhod-FF AM, a low-affinity fluorescent indicator crucial for measuring high concentration calcium fluxes. This document outlines the quantitative properties of Rhod-FF, details experimental protocols for the determination of its Kd in situ, and visualizes its application in relevant biological signaling pathways.
Core Concept: The Importance of a Low-Affinity Calcium Indicator
Rhod-FF is a fluorescent dye designed to measure calcium concentrations in the micromolar range. Its acetoxymethyl (AM) ester form, this compound, is cell-permeant, allowing it to be loaded into live cells. Once inside, cellular esterases cleave the AM group, trapping the active indicator, Rhod-FF, in the cytosol and other organelles. Unlike high-affinity indicators that become saturated at low micromolar calcium levels, Rhod-FF's low affinity makes it an ideal tool for studying cellular compartments and events characterized by high calcium concentrations, such as the endoplasmic reticulum (ER), mitochondria, and during periods of intense calcium signaling.
Quantitative Data: Dissociation Constant of Rhod-FF
The dissociation constant (Kd) of a fluorescent indicator for its target ion is a critical parameter that defines the concentration range over which it is most sensitive. For Rhod-FF, there are notable discrepancies in the reported Kd values in the literature, which likely stem from the existence of different, though related, compounds or potential confusion with other low-affinity rhodamine-based dyes. The table below summarizes the reported values.
| Indicator Name | Reported Dissociation Constant (Kd) for Ca2+ | Reference(s) | Notes |
| Rhod-FF | 19 µM | [1][2][3] | This value is frequently cited for a fluorinated analog of Rhod-2. |
| Rhod-FF (or Rhod-5N) | 320 µM | [1] | Some sources group Rhod-FF and Rhod-5N, with Rhod-5N having a Kd of 320 µM. This suggests potential for misidentification or the existence of a distinct, lower-affinity probe. |
It is imperative for researchers to verify the specific characteristics of the Rhod-FF variant they are using, as the significant difference in these Kd values will profoundly impact the interpretation of experimental results. The choice between a 19 µM and a 320 µM affinity indicator depends entirely on the expected calcium concentration within the biological system under investigation.
Experimental Protocol: In Situ Calibration of this compound
The Kd of a calcium indicator can be influenced by the intracellular environment, including pH, temperature, and protein binding. Therefore, in situ calibration is essential to determine a more physiologically relevant Kd value. The following protocol outlines a general method for the in situ calibration of this compound in cultured cells using a calcium ionophore.
Materials:
-
This compound
-
Cultured cells of interest plated on a suitable imaging substrate (e.g., glass-bottom dishes)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) with and without Ca2+
-
Calcium ionophore (e.g., Ionomycin or A23187)
-
A series of calcium calibration buffers with known free Ca2+ concentrations (typically prepared using EGTA)
-
Fluorescence microscope equipped with appropriate filters for Rhod-FF (Excitation/Emission: ~552/580 nm)
Procedure:
-
Indicator Loading:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 1-5 mM).
-
Prepare a loading buffer by diluting the this compound stock solution in physiological saline to a final concentration of 1-5 µM. Add Pluronic F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
Remove the culture medium from the cells and replace it with the loading buffer.
-
Incubate the cells at 37°C for 30-60 minutes to allow for dye loading and de-esterification.
-
Wash the cells with fresh physiological saline to remove extracellular dye.
-
-
Fluorescence Measurements:
-
Acquire baseline fluorescence images of the loaded cells.
-
To determine the minimum fluorescence (Fmin), perfuse the cells with a calcium-free buffer containing a high concentration of EGTA (e.g., 10 mM) and the calcium ionophore (e.g., 5-10 µM Ionomycin). This will chelate all intracellular calcium, and the resulting fluorescence represents the signal from the unbound indicator.
-
To determine the maximum fluorescence (Fmax), perfuse the cells with a buffer containing a saturating concentration of calcium (e.g., 1-10 mM CaCl2) and the calcium ionophore. This will saturate the indicator with calcium, and the resulting fluorescence represents the signal from the fully bound indicator.
-
Sequentially perfuse the cells with the series of calcium calibration buffers (containing the ionophore) and record the fluorescence intensity (F) at each known calcium concentration.
-
-
Kd Calculation:
-
The free calcium concentration can be calculated using the Grynkiewicz equation: [Ca2+] = Kd * [(F - Fmin) / (Fmax - F)]
-
By plotting the known [Ca2+] of the calibration buffers against the corresponding [(F - Fmin) / (Fmax - F)], the data can be fitted to a linear regression. The slope of this line will be the in situ Kd.
-
Signaling Pathway Visualizations
Rhod-FF is particularly useful for visualizing calcium dynamics in high-concentration microdomains, such as near the mouths of ion channels in the ER and within the mitochondrial matrix. Below are Graphviz diagrams illustrating two key signaling pathways where a low-affinity indicator like Rhod-FF would be instrumental.
References
Rhod-FF AM: A Technical Guide to its Spectral Properties and Application in High-Concentration Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of Rhod-FF AM, a low-affinity fluorescent indicator designed for the measurement of high-concentration intracellular calcium ([Ca²⁺]). This document is intended to serve as a core resource for researchers, scientists, and drug development professionals employing this probe in their experimental workflows.
Core Spectral and Physicochemical Properties
This compound is a cell-permeant acetoxymethyl (AM) ester of the fluorescent calcium indicator Rhod-FF. Upon entering the cell, intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form, Rhod-FF, within the cytosol and organelles. Its low affinity for Ca²⁺ makes it particularly well-suited for measuring the high concentrations of calcium found in organelles such as the endoplasmic reticulum (ER).
Quantitative Data Summary
| Property | Value | Notes |
| Excitation Maximum (λex) | ~552 - 553 nm[1][2] | Optimal excitation is achieved using a 543 nm HeNe laser or a 561 nm laser. |
| Emission Maximum (λem) | ~577 - 580 nm[1][2] | Emits in the orange-red region of the spectrum. |
| Dissociation Constant (Kd) for Ca²⁺ | ~320 µM[1] | This value is most relevant for measuring high [Ca²⁺] in organelles like the ER. A lower value of 19 µM has also been reported[3][4]. |
| Quantum Yield (ΦF) | Not explicitly reported for Rhod-FF. | Rhodamine dyes like Rhodamine B have a quantum yield of approximately 0.7 in ethanol[3]. The quantum yield is highly dependent on the solvent environment and dye concentration[4][5]. |
| Molar Extinction Coefficient (ε) | Not explicitly reported for Rhod-FF. | Rhodamine B has a molar extinction coefficient of approximately 106,000 cm⁻¹M⁻¹[3]. |
| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO)[1] |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in cellular imaging experiments.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO at a concentration of 2-5 mM.
-
Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Cell Loading with this compound
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Preparation: Plate cells on an appropriate imaging dish or coverslip and allow them to adhere overnight in a suitable growth medium.
-
Loading Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare a working loading solution by diluting the stock solution to a final concentration of 2-10 µM in a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a buffer of your choice.
-
Optional: Use of Pluronic® F-127: To aid in the dispersion of the AM ester in the aqueous loading buffer, Pluronic® F-127 (a non-ionic detergent) can be added to the working solution at a final concentration of 0.02-0.04%.
-
Optional: Use of Probenecid (B1678239): To reduce the leakage of the de-esterified indicator from the cells via organic anion transporters, probenecid can be included in the loading and imaging buffers at a final concentration of 1-2.5 mM.
-
Cell Incubation: Remove the growth medium from the cells and replace it with the this compound loading solution. Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
De-esterification: After the loading period, wash the cells twice with warm physiological buffer to remove the excess dye. Incubate the cells for an additional 30 minutes in fresh buffer to allow for the complete de-esterification of the this compound by intracellular esterases.
In Situ Calibration for Endoplasmic Reticulum [Ca²⁺] Measurement
To obtain quantitative measurements of [Ca²⁺] within the ER, an in situ calibration is necessary. This procedure uses ionophores to permeabilize the cell membranes and equilibrate the intracellular [Ca²⁺] with calibration buffers of known concentrations.
-
Prepare Calibration Buffers: Prepare a set of calibration buffers with varying free [Ca²⁺] concentrations, typically ranging from Ca²⁺-free (containing a chelator like EGTA) to saturating Ca²⁺ levels. These buffers should mimic the intracellular ionic environment.
-
Permeabilization: After loading and de-esterification, treat the cells with a calcium ionophore such as ionomycin (B1663694) (typically 5-10 µM) in a Ca²⁺-free buffer containing EGTA to obtain the minimum fluorescence signal (F_min).
-
Maximum Fluorescence: Subsequently, perfuse the cells with a high [Ca²⁺] calibration buffer (e.g., 10 mM Ca²⁺) in the presence of the ionophore to obtain the maximum fluorescence signal (F_max).
-
Intermediate Concentrations: If a more detailed calibration curve is required, perfuse the cells with calibration buffers of intermediate [Ca²⁺] concentrations.
-
Calculation of [Ca²⁺]: The intracellular [Ca²⁺] can then be calculated using the following equation:
[Ca²⁺] = Kd * [(F - F_min) / (F_max - F)]
Where:
-
[Ca²⁺] is the intracellular calcium concentration.
-
Kd is the dissociation constant of Rhod-FF for Ca²⁺ (~320 µM).
-
F is the fluorescence intensity of the indicator at the experimental condition.
-
F_min is the minimum fluorescence intensity in the absence of Ca²⁺.
-
F_max is the maximum fluorescence intensity at saturating Ca²⁺ concentrations.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound.
References
Rhod-FF AM: An In-depth Technical Guide to a Low-Affinity Calcium Indicator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rhod-FF AM, a cell-permeant fluorescent indicator designed for the detection of high-concentration intracellular calcium (Ca²⁺) signals. Its low affinity for Ca²⁺ makes it particularly well-suited for investigating Ca²⁺ dynamics within organelles such as the endoplasmic reticulum and mitochondria, where concentrations can saturate traditional high-affinity indicators.
Core Principles and Mechanism of Action
This compound is an acetoxymethyl (AM) ester derivative of the fluorescent Ca²⁺ indicator Rhod-FF. The AM ester group renders the molecule lipophilic, allowing it to readily cross the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant Rhod-FF in the cytosol. Rhod-FF exhibits weak fluorescence in its Ca²⁺-free state. Upon binding to Ca²⁺, it undergoes a conformational change that results in a significant enhancement of its fluorescence intensity.[1]
Below is a diagram illustrating the loading and activation mechanism of this compound.
Caption: Mechanism of this compound loading and activation.
Spectral and Photophysical Properties
Rhod-FF is characterized by its excitation and emission spectra in the visible range, making it compatible with common fluorescence microscopy setups. A summary of its key quantitative properties is provided in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~553 nm | [2] |
| Emission Maximum (λem) | ~577 nm | [2] |
| Dissociation Constant (Kd) for Ca²⁺ | ~19-320 µM | [3][4] |
| Quantum Yield (Φ) | Data not available | |
| Molar Extinction Coefficient (ε) | Data not available |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in cellular calcium imaging experiments. Optimization may be required for specific cell types and experimental conditions.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) at a concentration of 1-10 mM.
-
Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Cellular Loading with this compound
The following diagram outlines the general workflow for loading cells with this compound.
Caption: General experimental workflow for cell loading.
Detailed Protocol:
-
Prepare Loading Buffer: On the day of the experiment, dilute the this compound stock solution into a serum-free culture medium or a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final working concentration of 1-10 µM.
-
Optional Reagents:
-
To aid in the dispersion of the lipophilic AM ester in the aqueous loading buffer, Pluronic® F-127 can be added to the loading buffer at a final concentration of 0.02-0.04%.
-
To prevent the extrusion of the de-esterified Rhod-FF by organic anion transporters in some cell types, probenecid (B1678239) can be included in the loading and post-loading buffers at a concentration of 1-2.5 mM.
-
-
Cell Incubation: Replace the culture medium of the cells with the prepared loading buffer. Incubate the cells for 15-60 minutes at 20-37°C. The optimal loading time and temperature should be determined empirically for each cell type.
-
Washing: After incubation, wash the cells 2-3 times with fresh, dye-free buffer to remove any extracellular this compound.
-
De-esterification: Incubate the cells in fresh buffer for an additional period (typically 30 minutes) to allow for complete de-esterification of the this compound by intracellular esterases.
Applications in Research and Drug Development
The low Ca²⁺ affinity of this compound makes it an invaluable tool for specific applications where high Ca²⁺ concentrations are expected.
Investigating Organellar Calcium Signaling
Mitochondria and the endoplasmic reticulum (ER) are known to sequester and release large amounts of Ca²⁺, playing a crucial role in cellular signaling, bioenergetics, and apoptosis. High-affinity indicators are often saturated by the high Ca²⁺ levels within these organelles, making it difficult to resolve dynamic changes. Rhod-FF, with its micromolar dissociation constant, is well-suited to monitor Ca²⁺ fluxes in these compartments.
The diagram below illustrates the role of Rhod-FF in monitoring mitochondrial calcium uptake.
Caption: Monitoring mitochondrial Ca²⁺ uptake with Rhod-FF.
Drug Screening and Development
In drug discovery, high-throughput screening (HTS) assays are often employed to identify compounds that modulate the activity of ion channels, G-protein coupled receptors (GPCRs), and other targets that influence intracellular Ca²⁺ signaling. For targets that elicit large and sustained increases in intracellular Ca²⁺, low-affinity indicators like Rhod-FF can provide a more accurate and linear response compared to high-affinity probes that may become saturated. This is particularly relevant when screening for agonists that induce robust Ca²⁺ release or antagonists of channels that mediate large Ca²⁺ influx.
Conclusion
This compound is a powerful tool for the investigation of high-concentration intracellular calcium dynamics. Its low affinity for Ca²⁺, coupled with its spectral properties in the visible range, makes it an ideal choice for studying Ca²⁺ signaling in organelles and for certain drug screening applications. By following the provided protocols and understanding its mechanism of action, researchers can effectively utilize this compound to gain valuable insights into the complex world of cellular calcium signaling.
References
The Unseen Majority: A Technical Guide to Low-Affinity Calcium Indicators
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, calcium ions (Ca²⁺) are ubiquitous messengers, orchestrating a vast array of physiological processes. While high-affinity calcium indicators have been instrumental in revealing the nuances of cytosolic calcium dynamics, a significant portion of cellular calcium signaling, characterized by large and rapid changes in Ca²⁺ concentration, remains less explored. This technical guide delves into the core advantages of utilizing low-affinity calcium indicators, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance to effectively measure these high-concentration calcium transients.
The Rationale for Low-Affinity Indicators: Beyond the Cytosolic Nanomolar Realm
High-affinity calcium indicators, with dissociation constants (Kd) in the nanomolar range, are exquisitely sensitive to the low resting calcium concentrations found in the cytosol (~100 nM). However, they become saturated in environments with micromolar to millimolar Ca²⁺ levels, rendering them incapable of accurately reporting the magnitude and kinetics of large calcium fluctuations.[1][2] Low-affinity indicators, with Kd values in the micromolar to millimolar range, are specifically designed to overcome this limitation.
The primary advantages of employing low-affinity calcium indicators include:
-
Accurate Measurement of High Calcium Concentrations: They are ideal for quantifying the high Ca²⁺ levels within organelles like the endoplasmic reticulum (ER) and mitochondria, which can range from micromolar to millimolar concentrations.[3][4] High-affinity indicators would be perpetually saturated in these compartments, providing no dynamic information.
-
Faithful Tracking of Rapid Calcium Transients: Due to their faster ion dissociation rates, low-affinity indicators can more accurately track the rapid kinetics of Ca²⁺ fluxes, such as those occurring during neuronal action potentials or muscle contraction.[5] High-affinity indicators, with their slower off-rates, can distort the true time course of these fast events.
-
Reduced Buffering of Intracellular Calcium: By binding Ca²⁺ less tightly, low-affinity indicators introduce a smaller buffering load on the cell compared to their high-affinity counterparts.[6] This minimizes the perturbation of the endogenous calcium signals being measured, providing a more physiologically relevant readout.
-
Distinguishing Between Physiological and Pathological Calcium Levels: In contexts like excitotoxicity, where neuronal [Ca²⁺]i can rise to neurotoxic micromolar levels, low-affinity indicators are essential for differentiating these pathological elevations from normal physiological signaling. High-affinity indicators would be saturated by both, masking the critical difference in magnitude.[2]
A Comparative Overview of Low-Affinity Calcium Indicators
The toolkit of low-affinity calcium indicators encompasses both synthetic chemical dyes and genetically encoded calcium indicators (GECIs). The choice of indicator depends on the specific application, the required affinity, and the experimental system.
Chemical Indicators
Chemical indicators offer the advantages of a wide range of affinities and spectral properties. They are typically introduced into cells as membrane-permeant acetoxymethyl (AM) esters.
| Indicator | Type | Kd for Ca²⁺ (µM) | Excitation (nm) | Emission (nm) | Fluorescence Enhancement (Fmax/Fmin) | Key Features |
| Fluo-5N | Single-wavelength | ~90 | ~494 | ~516 | >100-fold | Very low affinity, suitable for very high Ca²⁺ environments like the SR.[7] |
| Fluo-4FF | Single-wavelength | ~9.7 | ~494 | ~516 | >100-fold | Lower affinity version of Fluo-4, good for high µM Ca²⁺.[7] |
| Mag-Fluo-4 | Single-wavelength | ~22 | ~494 | ~516 | >100-fold | Also sensitive to Magnesium.[7] |
| Calcium Green-5N | Single-wavelength | ~14 | ~503 | ~530 | ~38-fold | Exhibits relatively little fluorescence except during high-amplitude Ca²⁺ influx.[6] |
| Oregon Green 488 BAPTA-5N | Single-wavelength | ~20 | ~494 | ~523 | - | Suitable for measuring intracellular Ca²⁺ above 1 µM. |
| Mag-Fura-2 (Furaptra) | Ratiometric | ~25 | ~335 / ~370 | ~510 | Ratiometric Shift | Ratiometric properties allow for more quantitative measurements. Also binds Mg²⁺.[3] |
| Fura-2FF | Ratiometric | ~6 | ~340 / ~380 | ~510 | Ratiometric Shift | Low-affinity version of Fura-2 with high specificity for Ca²⁺ over Mg²⁺.[2] |
| BTC | Ratiometric | ~12-26 | ~400 | ~525 | Ratiometric Shift | Can be excited by visible light.[2] |
| Rhod-5N | Single-wavelength | ~19 | ~552 | ~576 | - | Red-shifted emission, useful for multiplexing.[8] |
| X-Rhod-5F | Single-wavelength | ~1.6 | ~580 | ~600 | - | Red-shifted emission.[8] |
| X-Rhod-FF | Single-wavelength | ~17 | ~580 | ~600 | - | Red-shifted emission, lower affinity than X-Rhod-5F.[8] |
| MaPCa-619low | Single-wavelength | ~220-460 | ~619 | - | ~28-fold | HaloTag-based, suitable for ER measurements.[9] |
| MaPCa-656low | Single-wavelength | ~220-460 | ~656 | - | ~208-fold | HaloTag-based, far-red emission.[9] |
Genetically Encoded Calcium Indicators (GECIs)
GECIs are proteins that can be genetically targeted to specific cells or subcellular compartments, offering superior localization compared to chemical dyes.
| Indicator | Type | Kd for Ca²⁺ (µM) | Excitation (nm) | Emission (nm) | Dynamic Range (Fmax/Fmin or Rmax/Rmin) | Key Features |
| LAR-GECO1 | Single-wavelength | ~24 | ~561 | ~590 | ~10-fold | Red fluorescent, designed for ER and mitochondria.[10][11] |
| LAR-GECO1.2 | Single-wavelength | ~12 | ~561 | ~590 | ~8.7-fold | Red fluorescent, intermediate affinity.[11] |
| GCaMPer (10.19) | Single-wavelength | ~400 | ~488 | ~510 | ~14-fold | Low-affinity GCaMP3 variant for ER imaging.[12] |
| D1ER | FRET | ~60 | CFP: ~430, YFP: ~500 | CFP: ~475, YFP: ~530 | Ratiometric Shift | FRET-based sensor for ER calcium.[10] |
| erGAP1 | FRET | - | ~458 | ~520 | Ratiometric Shift | GFP-aequorin protein for ER/SR.[13] |
Core Applications and Signaling Pathways
Low-affinity calcium indicators are indispensable for investigating a range of biological phenomena characterized by large and localized calcium signals.
Synaptic Transmission and Plasticity
At the presynaptic terminal, the influx of Ca²⁺ through voltage-gated calcium channels triggers the fusion of synaptic vesicles and the release of neurotransmitters. The local Ca²⁺ concentration in the "microdomain" near the channels can reach tens to hundreds of micromolars. Low-affinity indicators are crucial for accurately measuring these rapid and localized transients, which are fundamental to understanding synaptic strength and plasticity.[3][14]
Excitation-Contraction Coupling in Muscle
In muscle cells, an action potential propagating along the sarcolemma and T-tubules triggers the release of Ca²⁺ from the sarcoplasmic reticulum (SR). This massive and rapid increase in myoplasmic Ca²⁺ concentration, reaching micromolar levels, initiates the contraction machinery by binding to troponin. Low-affinity indicators are essential for resolving the amplitude and kinetics of these calcium transients, which are directly related to muscle force generation.[15][16]
A Logic Diagram for Indicator Selection
Choosing between a high- and low-affinity indicator is a critical decision in experimental design. The following diagram illustrates the key considerations.
Experimental Protocols
The successful use of low-affinity calcium indicators relies on appropriate loading, imaging, and calibration procedures.
General Protocol for Loading Chemical Indicators (AM Esters)
This protocol is a general guideline and may require optimization for specific cell types and indicators.
-
Prepare Stock Solution: Dissolve the AM ester form of the indicator in high-quality, anhydrous DMSO to a final concentration of 1-5 mM. Aliquot and store at -20°C or below, protected from light and moisture.
-
Prepare Loading Buffer: On the day of the experiment, dilute the stock solution into a buffered physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS) to a final concentration of 1-10 µM. To aid in dispersing the dye, the non-ionic detergent Pluronic F-127 can be added to the loading buffer at a final concentration of 0.02-0.04%. An equal volume of 20% (w/v) Pluronic F-127 in DMSO can be mixed with the indicator stock solution before dilution.
-
Cell Loading: Replace the culture medium with the loading buffer and incubate the cells for 30-60 minutes at room temperature or 37°C. The optimal time and temperature should be determined empirically.
-
Wash and De-esterification: After incubation, wash the cells with fresh physiological buffer to remove excess dye. Allow an additional 30 minutes for intracellular esterases to cleave the AM groups, trapping the active indicator inside the cells.
-
Imaging: Proceed with fluorescence imaging using appropriate excitation and emission wavelengths for the chosen indicator.
Protocol for Imaging Endoplasmic Reticulum Calcium with LAR-GECO1
This protocol outlines the use of a genetically encoded low-affinity indicator targeted to the ER.
-
Transfection: Transfect the cells of interest with a plasmid encoding an ER-targeted LAR-GECO1 (e.g., containing an N-terminal signal peptide and a C-terminal KDEL retention signal). Use a suitable transfection reagent according to the manufacturer's instructions.
-
Expression: Allow 24-48 hours for the expression of the biosensor.
-
Imaging Setup: Plate the transfected cells on a suitable imaging dish (e.g., glass-bottom dish). Use an inverted fluorescence or confocal microscope equipped for red fluorescence imaging.
-
Baseline Imaging: Image the cells in a physiological buffer. For LAR-GECO1, use an excitation wavelength of ~561 nm and collect emission between 570-620 nm.[10]
-
Stimulation: To induce ER calcium release, perfuse the cells with a buffer containing an appropriate agonist (e.g., 100 µM histamine (B1213489) or ATP).
-
Image Acquisition: Acquire time-lapse images before, during, and after stimulation to monitor the change in LAR-GECO1 fluorescence. A decrease in fluorescence corresponds to a decrease in ER calcium concentration.
-
Data Analysis: Quantify the change in fluorescence intensity over time in regions of interest corresponding to the ER.
Experimental Workflow for Investigating Excitotoxicity
This workflow describes an experiment to differentiate between neurotoxic and non-toxic calcium signals using a low-affinity indicator.
Conclusion
Low-affinity calcium indicators are powerful and essential tools for investigating the full spectrum of cellular calcium signaling. By enabling the accurate measurement of high-concentration, rapid calcium transients in specific subcellular compartments, they provide critical insights into fundamental biological processes and disease mechanisms. The continued development of novel low-affinity indicators with improved brightness, photostability, and targeting capabilities will undoubtedly open new frontiers in calcium signaling research and drug discovery. This guide provides a solid foundation for researchers to confidently select and effectively utilize these indispensable tools in their experimental endeavors.
References
- 1. Excitation-contraction coupling in skeletal muscle: recent progress and unanswered questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Calcium Control of Neurotransmitter Release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. columbia.edu [columbia.edu]
- 5. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Red fluorescent genetically encoded Ca2+ indicators for use in mitochondria and endoplasmic reticulum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sm.unife.it [sm.unife.it]
- 12. Genetically Encoded Fluorescent Indicators for Organellar Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Presynaptic calcium channels: specialized control of synaptic neurotransmitter release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Excitation-Contraction Coupling | Definition, Purpose & Diagram - Lesson | Study.com [study.com]
- 16. scimedia.com [scimedia.com]
The In-Depth Technical Guide to Rhod-FF AM for Measuring High Calcium Concentrations
For researchers, scientists, and professionals in drug development, the accurate measurement of intracellular calcium (Ca²⁺) is paramount to understanding a vast array of cellular processes. In scenarios where calcium levels are expected to surge to high micromolar concentrations, the choice of a suitable fluorescent indicator is critical. This guide provides a comprehensive overview of Rhod-FF AM, a low-affinity calcium indicator designed for just such demanding applications.
Core Properties of this compound
This compound is a cell-permeant acetoxymethyl (AM) ester of the fluorescent Ca²⁺ indicator Rhod-FF. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, trapping the active, Ca²⁺-sensitive form, Rhod-FF, in the cytoplasm. A key feature of Rhod-FF is its relatively low affinity for Ca²⁺, which prevents saturation of the indicator in environments with high calcium concentrations, such as the mitochondria or during intense cellular stimulation.[1]
Table 1: Quantitative Data for Rhod-FF
| Property | Value | Notes |
| Dissociation Constant (Kd) | ~19 µM - 320 µM | There is some variability in the reported Kd, which can be influenced by experimental conditions such as pH, temperature, and ionic strength. The 19 µM value is frequently cited.[2] The 320 µM value is also reported and may be relevant for compartments with extremely high Ca²⁺ levels like the endoplasmic reticulum.[3] |
| Excitation Wavelength (max) | ~552-553 nm | Compatible with standard TRITC/Rhodamine filter sets.[3][4] |
| Emission Wavelength (max) | ~577-580 nm | [3][4] |
| Fluorescence Enhancement | >100-fold upon Ca²⁺ binding | Like its parent compound Rhod-2, Rhod-FF is essentially non-fluorescent in the absence of Ca²⁺.[1][5] |
| Quantum Yield & Molar Absorptivity | Not readily available for Rhod-FF | Specific values for Rhod-FF are not consistently reported in the literature. For reference, the related compound Rhodamine B has a quantum yield of ~0.7 and a molar extinction coefficient of ~106,000 cm⁻¹M⁻¹ in ethanol. |
Experimental Protocols
General Workflow for Measuring Intracellular Calcium
The following diagram outlines the fundamental steps for using this compound to measure intracellular calcium concentrations.
General experimental workflow for calcium measurement.
Detailed Protocol for Loading Cultured Neurons
This protocol is adapted from procedures for loading rhodamine-based calcium indicators into primary neuronal cultures.
Materials:
-
This compound (stock solution in anhydrous DMSO, e.g., 1 mM)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Cultured neurons on coverslips
Procedure:
-
Prepare Loading Solution:
-
Thaw the this compound stock solution and Pluronic F-127.
-
Prepare a working solution of 2-5 µM this compound in HBSS. To aid in solubilization, first mix the required volume of the this compound stock with an equal volume of 20% Pluronic F-127, and then dilute this mixture into the HBSS. Vortex briefly.[6]
-
-
Cell Loading:
-
Aspirate the culture medium from the neuronal cultures.
-
Wash the cells gently with pre-warmed HBSS.
-
Add the this compound loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark. The optimal loading time may vary between different neuronal preparations and should be determined empirically.[7]
-
-
Washing and De-esterification:
-
After incubation, gently wash the cells two to three times with pre-warmed HBSS to remove extracellular dye.
-
Add fresh, pre-warmed HBSS and incubate for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the AM ester.[6]
-
-
Imaging:
-
Mount the coverslip in an imaging chamber with physiological saline.
-
Image the cells using a fluorescence microscope equipped with a TRITC or similar filter set (Excitation: ~552 nm, Emission: ~580 nm).[3]
-
Record baseline fluorescence before applying stimuli and then capture the changes in fluorescence intensity upon stimulation.
-
Detailed Protocol for Measuring Calcium in Cardiomyocytes
This protocol is based on methods for loading calcium indicators into isolated adult cardiomyocytes.
Materials:
-
This compound (1 mM stock in DMSO)
-
Pluronic F-127 (20% in DMSO)
-
Tyrode's solution (or other appropriate physiological buffer for cardiomyocytes)
-
Isolated cardiomyocytes
Procedure:
-
Prepare Loading Solution:
-
Prepare a working solution of 5-10 µM this compound in Tyrode's solution. As with neurons, pre-mixing the this compound stock with Pluronic F-127 is recommended to improve solubility.[8]
-
-
Cell Loading:
-
Add the loading solution to the isolated cardiomyocytes.
-
Incubate for 30-60 minutes at room temperature in the dark. Loading at room temperature can sometimes reduce compartmentalization of the dye into organelles.[9]
-
-
Washing and De-esterification:
-
After loading, pellet the cardiomyocytes by gentle centrifugation and resuspend them in fresh Tyrode's solution. Repeat this washing step twice.
-
Allow the cells to de-esterify for at least 30 minutes at room temperature in the dark.[6]
-
-
Imaging:
-
Transfer the cardiomyocytes to an imaging chamber.
-
Use a confocal microscope or a fluorescence imaging system with appropriate filters to record fluorescence changes (Excitation: ~552 nm, Emission: ~580 nm).[3]
-
For studying excitation-contraction coupling, electrical field stimulation can be used to elicit calcium transients.
-
Signaling Pathways and Applications
Mitochondrial Calcium Overload
Mitochondria play a crucial role in buffering cytosolic calcium. However, under pathological conditions, excessive calcium uptake into the mitochondrial matrix can lead to mitochondrial dysfunction and cell death. Rhod-FF, with its low affinity, is well-suited to measure these high mitochondrial calcium concentrations.
Mitochondrial calcium overload signaling pathway.
Under cellular stress, excessive calcium release from the endoplasmic reticulum (ER) through channels like the IP3 receptor can lead to a massive influx of calcium into the mitochondria via the mitochondrial calcium uniporter (MCU).[10] This mitochondrial calcium overload can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to the release of pro-apoptotic factors and ultimately, cell death.[10][11]
Excitation-Contraction Coupling in Muscle Cells
In muscle cells, the process of excitation-contraction (E-C) coupling involves a rapid and substantial increase in intracellular calcium, leading to muscle contraction. This process is initiated by an action potential that propagates along the sarcolemma and into the T-tubules.
Excitation-contraction coupling in skeletal muscle.
The depolarization of the T-tubule membrane is sensed by the dihydropyridine receptor (DHPR), which is mechanically coupled to the ryanodine receptor (RyR) on the sarcoplasmic reticulum (SR).[12][13] This coupling leads to the opening of the RyR, causing a massive release of calcium from the SR into the sarcoplasm.[12][13] This surge in calcium binds to troponin, initiating the cross-bridge cycling of actin and myosin filaments, resulting in muscle contraction. This compound is a valuable tool for studying the kinetics and magnitude of this calcium release.
Synaptic Transmission
At the presynaptic terminal, the arrival of an action potential triggers the opening of voltage-gated calcium channels, leading to a localized, high concentration of calcium. This calcium influx is the primary trigger for the fusion of synaptic vesicles with the presynaptic membrane and the release of neurotransmitters into the synaptic cleft. Given the high calcium concentrations in the presynaptic active zone, Rhod-FF can be used to visualize these dynamics.[7][14]
Calcium-mediated synaptic transmission.
Conclusion
This compound is a powerful tool for the investigation of cellular processes involving high concentrations of calcium. Its low affinity for Ca²⁺ and bright fluorescence upon binding make it an ideal choice for studying phenomena such as mitochondrial calcium dynamics, excitation-contraction coupling, and synaptic transmission. By following the detailed protocols and understanding the underlying signaling pathways outlined in this guide, researchers can effectively employ this compound to gain deeper insights into the intricate world of cellular calcium signaling.
References
- 1. Quantitative Measurement of Ca2+ in the Sarcoplasmic Reticulum Lumen of Mammalian Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imaging Calcium Sparks in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spectrum [Rhod-FF] | AAT Bioquest [aatbio.com]
- 5. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Frontiers | Visualizing Presynaptic Calcium Dynamics and Vesicle Fusion with a Single Genetically Encoded Reporter at Individual Synapses [frontiersin.org]
- 8. ionoptix.com [ionoptix.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Excitation-Contraction Coupling | Definition, Purpose & Diagram - Lesson | Study.com [study.com]
- 12. bio.libretexts.org [bio.libretexts.org]
- 13. brookbushinstitute.com [brookbushinstitute.com]
- 14. Visualizing Presynaptic Calcium Dynamics and Vesicle Fusion with a Single Genetically Encoded Reporter at Individual Synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
Rhodamine-Based Calcium Indicators: An In-depth Technical Guide
This guide provides a comprehensive overview of Rhodamine-based fluorescent indicators, essential tools for researchers, scientists, and drug development professionals investigating intracellular calcium (Ca²⁺) signaling. These indicators are widely utilized for their long-wavelength excitation and emission properties, which minimize cellular autofluorescence and phototoxicity.
Core Principles of Rhodamine-Based Indicators
Rhodamine-based calcium indicators are synthetic molecules engineered to exhibit a significant increase in fluorescence intensity upon binding to free Ca²⁺ ions.[1][2][3] Their fundamental structure combines two key components:
-
A rhodamine-derived fluorophore : This provides the core photophysical properties, notably excitation and emission in the visible spectrum (typically green to red wavelengths).[4]
-
A BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) chelator : This portion of the molecule is a high-affinity Ca²⁺ binding site.[3][5]
The mechanism of action relies on photoinduced electron transfer (PET). In the absence of calcium, the BAPTA chelator quenches the fluorescence of the rhodamine core. When Ca²⁺ binds to the BAPTA moiety, this quenching effect is inhibited, leading to a dramatic increase in fluorescence quantum yield and, consequently, a bright fluorescent signal.[6][7][8]
Key Characteristics and Comparative Data
Rhodamine-based indicators are single-wavelength probes, meaning their fluorescence intensity increases upon Ca²⁺ binding without a significant shift in their excitation or emission spectra.[1][2][9] This makes them suitable for intensity-based measurements and high-throughput screening applications.[10][11] A key advantage is their longer excitation wavelengths compared to UV-excitable indicators like Fura-2, which reduces phototoxicity and background autofluorescence from cellular components like NADH.[11][12]
However, a notable characteristic of many rhodamine indicators, particularly their acetoxymethyl (AM) ester forms, is a net positive charge. This can promote their sequestration into mitochondria, a property that can be either an experimental artifact to be minimized or a feature to be exploited for studying mitochondrial Ca²⁺ dynamics.[9][13]
The selection of an appropriate indicator depends on the specific experimental requirements, such as the expected Ca²⁺ concentration range and the instrumentation available. The dissociation constant (Kd) is a critical parameter, indicating the Ca²⁺ concentration at which half of the indicator molecules are bound. High-affinity indicators are ideal for detecting small changes near resting Ca²⁺ levels, while low-affinity indicators are better suited for measuring high Ca²⁺ concentrations, such as those found within organelles like mitochondria or during large signaling events.[9]
Table 1: Properties of Common Rhodamine-Based Calcium Indicators
| Indicator | Excitation Max (nm) | Emission Max (nm) | Kd for Ca²⁺ | Notes |
| Rhod-2 | ~557 | ~581 | ~570 nM - 1.0 µM | Longest wavelength signal of early indicators; prone to mitochondrial loading.[9][14] |
| X-Rhod-1 | ~580 | ~600 | ~700 nM | Red-shifted spectra, reducing autofluorescence.[9][12] |
| Rhod-4 | ~523 | ~551 | Not specified | A newer variant with different spectral properties.[15][16] |
| Rhod-5N | Not specified | Not specified | ~19 µM | Low-affinity derivative of Rhod-2, suitable for high Ca²⁺ environments.[9] |
| Rhod-FF | Not specified | Not specified | ~320 µM | Very low-affinity derivative of Rhod-2.[9] |
| X-Rhod-5F | Not specified | ~600 | ~1.6 µM | Low-affinity derivative of X-Rhod-1.[9] |
| X-Rhod-FF | Not specified | ~600 | ~17 µM | Low-affinity derivative of X-Rhod-1.[9] |
| Rhod-590 | ~595 | ~626 | Not specified | Red-emitting indicator.[17] |
Experimental Methodologies
The most common method for introducing these indicators into live cells is through their cell-permeant acetoxymethyl (AM) ester forms. The lipophilic AM groups mask the charged carboxylates of the BAPTA chelator, allowing the molecule to passively diffuse across the cell membrane.[18][19] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-impermeant, active form of the indicator in the cytoplasm.[18][19]
This protocol provides a general guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
Rhod-2, AM (Acetoxymethyl ester)
-
High-quality, anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional)
Procedure:
-
Prepare Stock Solutions:
-
Rhod-2 AM Stock (1-5 mM): Dissolve Rhod-2 AM powder in anhydrous DMSO to create a stock solution.[10][11][18] Aliquot into single-use tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[11]
-
Pluronic® F-127 (20% w/v): This non-ionic detergent aids in the dispersion of the water-insoluble AM ester in the aqueous loading buffer.[10][11][18]
-
Probenecid Stock (e.g., 250 mM): This organic anion-transport inhibitor can be used to reduce the leakage of the de-esterified indicator from the cells.[10][19]
-
-
Prepare Loading Solution (Final concentration 1-5 µM):
-
Warm the Rhod-2 AM stock solution and Pluronic® F-127 solution to room temperature.
-
For a final concentration of 4-5 µM, mix an appropriate volume of the Rhod-2 AM stock with an equal volume of 20% Pluronic® F-127.[10][18] This pre-mixing step is crucial for preventing dye precipitation.
-
Immediately dilute this mixture into the physiological buffer to achieve the final desired concentration. The final Pluronic® F-127 concentration should be approximately 0.02-0.04%.[10][11]
-
If using, add probenecid to the loading solution (final concentration of 1-2.5 mM).[10]
-
-
Cell Loading:
-
Remove the culture medium from adherent cells grown on coverslips or in microplates.
-
Add the loading solution to the cells and incubate for 15-60 minutes at 20-37°C, protected from light.[10][11]
-
Note: Incubation at 37°C can promote dye compartmentalization into organelles, particularly mitochondria. For measurements of cytosolic Ca²⁺, incubation at a lower temperature (e.g., room temperature) is often recommended to minimize this effect.[18]
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells 2-3 times with fresh, indicator-free buffer (containing probenecid, if used) to remove any dye non-specifically associated with the cell surface.[10][18]
-
Add fresh buffer and incubate the cells for an additional 30 minutes to allow for the complete de-esterification of the intracellular Rhod-2 AM by cellular esterases.[10]
-
-
Imaging:
Application in Signaling Pathway Analysis
Rhodamine-based indicators are instrumental in dissecting Ca²⁺-dependent signaling pathways, which are fundamental to nearly every aspect of cellular physiology. A classic example is the G-protein coupled receptor (GPCR) pathway that leads to the release of Ca²⁺ from intracellular stores.
Upon ligand binding, a GPCR activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the membrane of the endoplasmic reticulum (ER), causing the release of stored Ca²⁺ into the cytosol. A Rhodamine-based indicator loaded into the cell will bind to this newly released Ca²⁺, producing a fluorescent signal that can be measured and correlated with the upstream signaling events.
Logical Relationships and Indicator Families
The Rhodamine family of indicators has been expanded to include derivatives with varying affinities for Ca²⁺, allowing researchers to probe different physiological concentration ranges. The core structures, Rhod-2 and X-Rhod-1, are considered high-affinity indicators. Chemical modifications to the BAPTA chelating moiety result in low-affinity versions, which are essential for measuring the high Ca²⁺ concentrations found in organelles or during massive cellular influx events without saturating the indicator.
References
- 1. Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scimedia.com [scimedia.com]
- 4. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Fluorescent and Bioluminescent Calcium Indicators with Tuneable Colors and Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abpbio.com [abpbio.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 13. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 15. Spectrum [Rhod-4] | AAT Bioquest [aatbio.com]
- 16. researchgate.net [researchgate.net]
- 17. biotium.com [biotium.com]
- 18. biotium.com [biotium.com]
- 19. biotium.com [biotium.com]
- 20. docs.aatbio.com [docs.aatbio.com]
Rhod-FF AM Acetoxymethyl Ester: A Technical Guide for Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Core Function and Mechanism of Action
Rhod-FF AM is a fluorescent indicator designed for the detection of intracellular calcium ([Ca²⁺]). It is a cell-permeant acetoxymethyl (AM) ester derivative of the calcium indicator Rhod-FF.[1][2] The AM ester modification renders the molecule hydrophobic, allowing it to passively diffuse across the cell membrane.[3][4] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant and fluorescently active Rhod-FF dye within the cytoplasm.[3][4][5]
Rhod-FF is a low-affinity Ca²⁺ indicator, making it particularly well-suited for measuring high concentrations of calcium, typically in the range of 10 µM to 200 µM.[5][6] This characteristic is advantageous for studying cellular compartments with elevated Ca²⁺ levels, such as the endoplasmic reticulum and mitochondria, where high-affinity indicators would be saturated and thus insensitive to fluctuations.[1][2] In its unbound state, Rhod-FF is essentially non-fluorescent. Upon binding to Ca²⁺, it exhibits a significant enhancement in fluorescence intensity without a spectral shift.[5][6]
Quantitative Data
The following tables summarize the key quantitative properties of this compound and its active form, Rhod-FF.
Table 1: Physicochemical and Spectral Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅₁H₅₅F₂N₄O₁₉ • Br | [2] |
| Molecular Weight | 1145.9 g/mol | [2][5] |
| Solubility | DMSO | [2] |
| Form | Solid | [2] |
Table 2: Spectroscopic and Binding Properties of Rhod-FF (the active, hydrolyzed form)
| Property | Value | Source(s) |
| Excitation Maximum (Ex) | ~552-553 nm | [1][2][7] |
| Emission Maximum (Em) | ~577-580 nm | [1][2][7] |
| Dissociation Constant (Kd) for Ca²⁺ | ~320 µM | [1][2][3] |
| Recommended Measurement Range | 10 µM to 200 µM | [5][6] |
Experimental Protocols
This section provides a detailed methodology for using this compound to measure intracellular calcium concentrations.
Reagent Preparation
Stock Solution Preparation:
-
Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[6]
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[6]
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.[6]
-
Prepare a working solution with a final concentration of 2 to 20 µM this compound in a buffer of your choice (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES - HHBS). For many cell lines, a final concentration of 4-5 µM is recommended.[6] The optimal concentration should be determined empirically for your specific cell type and experimental conditions.
-
To aid in the solubilization of the AM ester in aqueous buffers, the nonionic detergent Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.[6]
-
If studying cells that express organic anion transporters, which can extrude the dye, consider adding an anion transporter inhibitor like probenecid (B1678239) (1 mM) to the buffer.[6]
Cell Loading Procedure
-
Culture cells on a suitable imaging plate (e.g., black-wall, clear-bottom plates) or coverslips overnight.[6]
-
Remove the culture medium. If serum in the medium interferes with subsequent treatments, wash the cells with the chosen experimental buffer (e.g., HHBS).[8]
-
Add the this compound working solution to the cells.
-
Incubate the cells at 37°C for 30 to 60 minutes to allow for de-esterification of the dye by intracellular esterases.[6] Incubation times may need to be optimized for different cell lines.
-
After incubation, remove the dye-loading solution and wash the cells with fresh buffer to remove any excess, unhydrolyzed dye.[6]
Calcium Measurement and Imaging
-
The loaded cells are now ready for imaging using fluorescence microscopy, a microplate reader, or flow cytometry.[5]
-
For fluorescence microscopy, use a filter set appropriate for rhodamine dyes (e.g., a TRITC filter set).[6]
-
For plate reader-based assays, set the excitation wavelength to ~540-552 nm and the emission wavelength to ~577-590 nm.[2][6]
-
Establish a baseline fluorescence reading of the resting cells.
-
Apply your experimental stimulus (e.g., agonist, ionophore) to induce a change in intracellular calcium concentration.
-
Record the fluorescence intensity over time to monitor the calcium dynamics.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which this compound enters the cell and becomes an active calcium indicator, subsequently detecting calcium released from the endoplasmic reticulum.
References
- 1. amsbio.com [amsbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is an AM ester? | AAT Bioquest [aatbio.com]
- 5. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Spectrum [Rhod-FF] | AAT Bioquest [aatbio.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
An In-depth Technical Guide to the Intracellular Localization of Rhod-FF AM
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhod-FF AM is a fluorescent probe designed for the measurement of intracellular calcium ions (Ca²⁺), particularly in compartments with high concentrations. As a member of the rhodamine family of dyes, its intracellular localization is a critical factor for accurate interpretation of experimental data. This technical guide provides a comprehensive overview of the mechanisms governing the subcellular distribution of this compound, detailed experimental protocols for its application, and a summary of its key quantitative properties. Particular emphasis is placed on its propensity for mitochondrial accumulation, a characteristic shared with its parent compound, Rhod-2 AM. The guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies of cellular calcium signaling.
Mechanism of Action and Intracellular Sequestration
The intracellular journey of this compound is a multi-step process governed by its chemical structure. The acetoxymethyl (AM) ester moiety is central to its ability to enter cells and its subsequent localization.
-
Passive Diffusion Across the Plasma Membrane: this compound in its esterified form is a hydrophobic and cell-permeant molecule. This allows it to passively diffuse across the lipid bilayer of the plasma membrane into the cytosol.[1]
-
Intracellular Cleavage by Esterases: Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM groups.[2][3] This enzymatic cleavage removes the hydrophobic portion of the molecule, yielding the membrane-impermeant Rhod-FF. This "traps" the indicator inside the cell.[1]
-
Mitochondrial Accumulation: Rhodamine-based dyes with a net positive charge, such as the parent compound Rhod-2 AM, are known to accumulate in mitochondria.[4][5] This sequestration is driven by the large negative mitochondrial membrane potential (~-150 to -180 mV). While specific studies on the net charge of this compound are not as prevalent, its structural similarity to Rhod-2 AM suggests a similar mechanism of mitochondrial targeting. Loading cells at room temperature can enhance mitochondrial accumulation by reducing the activity of cytosolic esterases, allowing more of the AM-ester form to reach the mitochondria before cleavage.[6]
-
Calcium Binding and Fluorescence: In its Ca²⁺-free form, Rhod-FF is essentially non-fluorescent.[7] Upon binding to calcium ions, it undergoes a conformational change that results in a significant enhancement of its fluorescence intensity, without a spectral shift.[7]
Quantitative Data Presentation
The following table summarizes the key quantitative properties of Rhod-FF and its parent compound, Rhod-2, for comparative purposes.
| Property | Rhod-FF | Rhod-2 | Reference(s) |
| Dissociation Constant (Kd) for Ca²⁺ | ~320 µM | ~570 nM | [2][3] |
| Excitation Maximum (Ca²⁺-bound) | ~540 nm | ~557 nm | [2][8] |
| Emission Maximum (Ca²⁺-bound) | ~590 nm | ~581 nm | [2][8] |
| Recommended Measurement Range | 10 µM to 200 µM | Low to mid-nanomolar | [7] |
| Fluorescence Enhancement upon Ca²⁺ Binding | Strong | >100-fold | [7][9] |
Experimental Protocols
General Protocol for Loading Cells with this compound
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer
Procedure:
-
Preparation of Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO. If not used immediately, aliquot and store at -20°C, protected from light and moisture.
-
Preparation of Working Solution:
-
On the day of the experiment, thaw the this compound stock solution to room temperature.
-
Prepare a working solution with a final concentration of 2 to 20 µM this compound in HHBS or your buffer of choice. For most cell lines, a final concentration of 4-5 µM is recommended.[10]
-
To aid in the dispersal of the dye, 0.04% Pluronic® F-127 can be added to the working solution.[10]
-
-
Cell Loading:
-
Culture cells on coverslips or in appropriate imaging plates overnight.
-
Remove the culture medium and wash the cells with HHBS.
-
Add the this compound working solution to the cells.
-
Incubate for 30 to 60 minutes at 37°C or room temperature. Incubation at room temperature may favor mitochondrial loading.[6]
-
-
Washing:
-
Remove the dye-loading solution.
-
Wash the cells two to three times with HHBS to remove excess probe.
-
For cell lines with active organic anion transporters that may extrude the dye, the wash buffer can be supplemented with 1 mM probenecid.
-
-
Imaging:
-
Mount the coverslip on a microscope.
-
Excite the sample at ~540 nm and collect the emission at ~590 nm. A TRITC filter set is generally suitable.[8]
-
Protocol for Verifying Mitochondrial Localization of Rhod-FF
To confirm the accumulation of Rhod-FF in the mitochondria, a co-localization experiment with a known mitochondrial marker is recommended.
Materials:
-
Cells loaded with Rhod-FF (as described in 3.1)
-
MitoTracker™ Green FM or MitoTracker™ Deep Red FM
-
Confocal microscope
Procedure:
-
Co-staining:
-
Following the this compound loading protocol, incubate the cells with a mitochondrial marker according to the manufacturer's instructions. For example, MitoTracker™ Green FM can be used at a concentration of 100-200 nM for 15-30 minutes.
-
-
Imaging:
-
Acquire images of both Rhod-FF and the mitochondrial marker using a confocal microscope with appropriate laser lines and emission filters for each fluorophore.
-
For Rhod-FF, use an excitation wavelength of ~540-550 nm and an emission filter of ~570-610 nm.
-
For MitoTracker™ Green FM, use an excitation of ~490 nm and an emission filter of ~516 nm.
-
-
Analysis:
-
Merge the images from the two channels. The degree of overlap between the red (Rhod-FF) and green (MitoTracker™) signals will indicate the extent of mitochondrial localization.
-
Quantitative co-localization analysis can be performed using software such as ImageJ with appropriate plugins to calculate Pearson's correlation coefficient or Manders' overlap coefficient.[1]
-
Visualizations
Chemical Transformation and Cellular Workflow
The following diagram illustrates the process of this compound entering the cell, its conversion to Rhod-FF, and its subsequent interaction with calcium within the mitochondria.
Caption: Workflow of this compound from cell entry to Ca²⁺ detection.
Logical Relationship of Experimental Verification
This diagram outlines the logical steps to confirm the subcellular localization of Rhod-FF.
References
- 1. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 8. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
- 9. Simultaneous Optical Mapping of Intracellular Free Calcium and Action Potentials from Langendorff Perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.stemcell.com [cdn.stemcell.com]
Mitochondrial Accumulation of Rhod-FF AM: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rhod-FF AM, a low-affinity fluorescent indicator for measuring mitochondrial calcium concentration ([Ca²⁺]m). We will delve into the core principles of its mitochondrial accumulation, present key quantitative data, provide detailed experimental protocols, and visualize relevant biological and experimental workflows. This guide is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their studies of mitochondrial calcium signaling.
Introduction to this compound
This compound is a cell-permeant fluorescent probe designed for the detection of high-concentration calcium ions. It is an acetoxymethyl (AM) ester derivative of the rhodamine-based calcium indicator, Rhod-FF. The "FF" in its name denotes its difluorinated BAPTA chelating moiety, which is responsible for its significantly lower affinity for Ca²⁺ compared to its analog, Rhod-2.[1] This low affinity makes Rhod-FF particularly well-suited for measuring calcium dynamics within compartments where [Ca²⁺] can reach high micromolar levels, such as the mitochondrial matrix.[1]
The fundamental principle behind the mitochondrial accumulation of this compound lies in its physicochemical properties. The AM ester form of the dye is lipophilic and uncharged, allowing it to readily cross the plasma membrane and enter the cytosol. The cationic nature of the rhodamine structure then facilitates its electrophoretic accumulation into the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential (ΔΨm). Once inside the mitochondria, cytosolic esterases cleave the AM ester groups, converting this compound into its membrane-impermeant, Ca²⁺-sensitive form, Rhod-FF. This process effectively traps the dye within the mitochondria.
Quantitative Data
A clear understanding of the photophysical and chemical properties of Rhod-FF is crucial for its effective application and for the accurate interpretation of experimental data. The following tables summarize the key quantitative parameters for Rhod-FF and its higher-affinity counterpart, Rhod-2, for comparative purposes.
Table 1: Spectral and Chemical Properties of Rhod-FF and Rhod-2
| Property | Rhod-FF | Rhod-2 | Reference(s) |
| Excitation Maximum (nm) | ~552 | ~552 | [1] |
| Emission Maximum (nm) | ~581 | ~581 | [1] |
| Dissociation Constant (Kd) for Ca²⁺ | 320 µM | 570 nM | [1] |
| Molecular Weight (AM form) | ~1145.9 g/mol | ~1123.9 g/mol |
Note: The spectral properties of Rhod-FF and Rhod-2 are very similar, allowing for the use of common filter sets for fluorescence microscopy. The most significant difference lies in their affinity for Ca²⁺, which dictates their respective applications.
Experimental Protocols
The following sections provide detailed protocols for the use of this compound in measuring mitochondrial calcium in both intact and permeabilized cells. These protocols are based on established methods for rhodamine-based mitochondrial calcium indicators and have been adapted for this compound.
Live Cell Imaging of Mitochondrial Calcium with this compound
This protocol outlines the steps for loading intact, live cells with this compound and subsequent imaging of mitochondrial calcium dynamics.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
MitoTracker Green FM (optional, for co-localization)
-
Confocal microscope with appropriate filter sets (e.g., excitation ~543-561 nm, emission >570 nm)
Procedure:
-
Stock Solution Preparation: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips to achieve 70-80% confluency on the day of the experiment.
-
Loading Solution Preparation: Prepare a loading solution of 2-5 µM this compound in HBSS. To aid in the dispersion of the AM ester, Pluronic F-127 can be added to a final concentration of 0.02-0.04%.
-
Cell Loading:
-
Remove the culture medium and wash the cells once with HBSS.
-
Add the this compound loading solution to the cells.
-
Incubate for 30-60 minutes at room temperature or 37°C. The optimal loading time and temperature should be determined empirically for each cell type. Loading at room temperature can sometimes reduce cytosolic esterase activity, allowing for better mitochondrial accumulation.
-
-
De-esterification:
-
Remove the loading solution and wash the cells twice with fresh HBSS to remove extracellular dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye within the mitochondria.
-
-
Imaging:
-
Mount the coverslip or dish on the confocal microscope.
-
Acquire fluorescence images using the appropriate excitation and emission wavelengths.
-
Establish a baseline fluorescence before applying any experimental stimulus.
-
Record the change in fluorescence intensity over time in response to the stimulus.
-
Measuring Mitochondrial Calcium in Permeabilized Cells
This protocol is useful for experiments where direct control over the intracellular environment is required. Permeabilization of the plasma membrane allows for the removal of cytosolic Rhod-FF and direct manipulation of the buffer composition surrounding the mitochondria.
Materials:
-
Cells loaded with this compound (as described in Protocol 3.1)
-
Permeabilization buffer (e.g., HBSS containing a low concentration of digitonin (B1670571) or saponin, typically 10-50 µg/mL)
-
Intracellular-like medium (ICM) with varying known concentrations of free Ca²⁺ for calibration.
Procedure:
-
Cell Loading: Load cells with this compound as described in Protocol 3.1.
-
Permeabilization:
-
After the de-esterification step, replace the HBSS with the permeabilization buffer.
-
Incubate for 1-5 minutes. The optimal concentration of the permeabilizing agent and incubation time should be carefully titrated to ensure selective permeabilization of the plasma membrane without damaging the mitochondrial membranes.
-
-
Wash: Gently wash the permeabilized cells with ICM to remove the permeabilizing agent and cytosolic components, including any remaining cytosolic Rhod-FF.
-
Imaging and Calibration:
-
Image the mitochondria in ICM.
-
To perform an in situ calibration, sequentially perfuse the permeabilized cells with ICM containing known concentrations of free Ca²⁺ (buffered with EGTA). This will allow for the determination of Fmin (fluorescence in the absence of Ca²⁺) and Fmax (saturating Ca²⁺ fluorescence), which can be used to calculate the [Ca²⁺]m.
-
Visualization of Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a relevant signaling pathway involving mitochondrial calcium.
Troubleshooting and Considerations
Several factors can influence the quality and interpretation of data obtained with this compound. Here are some common issues and recommendations:
-
Cytosolic Contamination: Incomplete mitochondrial sequestration can lead to a significant cytosolic signal. To verify mitochondrial localization, co-staining with a mitochondria-specific dye like MitoTracker Green FM is recommended.[2] Alternatively, plasma membrane permeabilization can be used to wash away the cytosolic fraction.
-
Dye Concentration and Phototoxicity: High concentrations of this compound can be toxic to cells and may affect mitochondrial function.[3] It is crucial to use the lowest possible concentration that provides an adequate signal-to-noise ratio. Additionally, minimize exposure to excitation light to reduce phototoxicity and photobleaching.
-
Calibration: The in situ Kd of calcium indicators can be influenced by the intracellular environment. For accurate quantitative measurements, an in situ calibration in permeabilized cells is highly recommended.
-
Signal-to-Noise Ratio: As a low-affinity indicator, the fluorescence of Rhod-FF at resting mitochondrial calcium levels may be low. A sensitive imaging system is required to detect changes in fluorescence.
Conclusion
This compound is a valuable tool for investigating mitochondrial calcium dynamics, particularly in contexts where calcium levels are expected to be high. Its low affinity for Ca²⁺ provides a wider dynamic range for measuring large calcium transients that would saturate high-affinity indicators. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can effectively employ this compound to gain deeper insights into the critical role of mitochondrial calcium in cellular physiology and pathophysiology.
References
Rhod-FF AM: A Technical Guide for Cellular Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-FF AM is a fluorescent indicator dye specifically designed for the detection and quantification of intracellular calcium ([Ca²⁺]) dynamics. As a member of the rhodamine family of dyes, it exhibits a spectral profile in the orange-red region, minimizing interference from cellular autofluorescence. A key characteristic of this compound is its relatively low affinity for Ca²⁺, making it an invaluable tool for studying cellular compartments and processes associated with high calcium concentrations, where high-affinity indicators would be saturated. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, along with detailed experimental protocols.
Chemical Structure and Properties
This compound is the cell-permeant acetoxymethyl (AM) ester form of the calcium indicator Rhod-FF.[1] The AM ester modification renders the molecule lipophilic, allowing it to passively diffuse across the plasma membrane into the cytoplasm. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant Rhod-FF in the cytosol.[1][2] Rhod-FF is a difluorinated analog of Rhod-2.[1]
Upon binding to Ca²⁺, Rhod-FF exhibits a significant enhancement in its fluorescence intensity with minimal spectral shift.[2] This property allows for the ratiometric measurement of Ca²⁺ concentrations. The dye is essentially non-fluorescent in the absence of divalent cations.[2]
Table 1: Physicochemical and Spectral Properties of this compound and Rhod-FF
| Property | Value | Reference(s) |
| This compound | ||
| Molecular Formula | C₅₁H₅₅F₂N₄O₁₉ • Br | [1] |
| Molecular Weight | 1145.9 g/mol | [1][2] |
| Solubility | Soluble in DMSO | [1] |
| Rhod-FF (Active Form) | ||
| Excitation Maximum (Ca²⁺-bound) | ~552-553 nm | [1][3] |
| Emission Maximum (Ca²⁺-bound) | ~577-580 nm | [1][3] |
| Dissociation Constant (Kd) for Ca²⁺ | 19 µM - 320 µM | [1][2][4][5] |
| Recommended Excitation/Emission Settings | Ex/Em = 540/590 nm | [6] |
| Recommended Filter Set | TRITC | [6] |
Signaling Pathway and Mechanism of Action
The use of this compound in cellular imaging follows a straightforward and effective mechanism. The lipophilic this compound crosses the cell membrane and enters the cytoplasm. Intracellular esterases then hydrolyze the AM esters, converting this compound into its active, cell-impermeant form, Rhod-FF. This active form can then bind to intracellular calcium ions, leading to a significant increase in fluorescence upon excitation.
Experimental Protocols
The following protocols provide a general guideline for the use of this compound in cultured cells. Optimization may be required for specific cell types and experimental conditions.
Stock Solution Preparation
-
Prepare a stock solution of this compound in the range of 2 to 5 mM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[6]
-
Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.[1][6] Avoid repeated freeze-thaw cycles.[6]
Cell Loading Protocol
This protocol is a general guideline for loading adherent cells with this compound.
Detailed Steps:
-
Cell Preparation: Seed cells on a suitable imaging plate or coverslip and allow them to adhere overnight in a cell culture incubator.
-
Working Solution Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.[6] Prepare a working solution of 2 to 20 µM this compound in a buffer of your choice, such as Hanks and Hepes buffer (HHBS).[6] For most cell lines, a final concentration of 4-5 µM is recommended.[6] The addition of 0.04% Pluronic® F-127 can aid in the solubilization of the dye.[6]
-
Cell Loading: Remove the culture medium from the cells and add the this compound working solution. Incubate the cells for 30 to 60 minutes at 37°C.[6]
-
Washing: After incubation, remove the dye-loading solution and wash the cells with fresh buffer (e.g., HHBS) to remove any extracellular dye.[6] To reduce the leakage of the de-esterified indicator, an anion transporter inhibitor like probenecid (B1678239) (1 mM) can be included in the wash buffer.[6]
-
De-esterification: Allow the cells to incubate for an additional 20-30 minutes at room temperature to ensure complete hydrolysis of the AM esters by intracellular esterases.[4]
-
Imaging: The cells are now ready for fluorescence imaging.
Fluorescence Measurement
Fluorescence can be measured using a fluorescence microscope, a fluorescence microplate reader, or a flow cytometer.[2]
-
Microscopy: Use a TRITC filter set for visualization.[6]
-
Plate Reader: Use excitation at approximately 540 nm and measure emission at around 590 nm. A cutoff filter at 570 nm is recommended.[6]
Applications in Research and Drug Development
The low Ca²⁺ affinity of Rhod-FF makes it particularly useful for studying cellular environments with high calcium concentrations, such as the endoplasmic reticulum.[1] In these compartments, high-affinity indicators would be saturated and unable to report further increases in Ca²⁺ levels.
Key Applications:
-
Monitoring Ca²⁺ dynamics in high-concentration compartments: Ideal for studying Ca²⁺ release from and uptake into organelles like the endoplasmic reticulum and mitochondria.
-
Investigating cellular signaling pathways: Useful for dissecting signaling cascades that involve large and rapid changes in intracellular Ca²⁺.
-
High-throughput screening: The properties of this compound are amenable to high-throughput screening assays for compounds that modulate intracellular Ca²⁺ levels.
Conclusion
This compound is a robust and versatile fluorescent indicator for the measurement of high intracellular calcium concentrations. Its cell-permeant nature, coupled with the significant fluorescence enhancement upon Ca²⁺ binding of its active form, provides a reliable method for investigating a wide range of biological processes. The protocols and data presented in this guide offer a solid foundation for the successful application of this compound in cellular imaging experiments.
References
A Technical Guide to Rhod-FF AM and Rhod-2 AM: Core Differences and Applications
For Researchers, Scientists, and Drug Development Professionals
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger crucial for regulating a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis. The ability to accurately measure fluctuations in Ca²⁺ concentration is paramount for understanding cellular physiology and pathology. Rhodamine-based fluorescent indicators are powerful tools for this purpose, offering visible light excitation and emission properties that minimize cellular autofluorescence. Among these, Rhod-2 AM and its low-affinity derivative, Rhod-FF AM, are widely used yet possess fundamental differences that dictate their optimal applications. This technical guide provides an in-depth comparison of these two essential probes, detailing their core properties, experimental considerations, and the signaling contexts in which they are most effectively employed.
Core Properties: A Head-to-Head Comparison
The primary distinction between Rhod-2 and Rhod-FF lies in their affinity for calcium, a difference engineered to suit the detection of varying physiological Ca²⁺ concentration ranges. Rhod-2 AM is a high-affinity indicator, ideal for measuring resting cytosolic and mitochondrial Ca²⁺ levels, as well as transient increases. In contrast, this compound is a low-affinity analogue designed to measure much higher Ca²⁺ concentrations, such as those found within organelles like the endoplasmic reticulum or during massive Ca²⁺ influx events.
Like other acetoxymethyl (AM) ester derivatives, both this compound and Rhod-2 AM are membrane-permeant, allowing for passive loading into live cells. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the fluorescently active, Ca²⁺-sensitive forms (Rhod-FF and Rhod-2) within the cell.
Quantitative Data Summary
The key quantitative parameters for Rhod-FF and Rhod-2 are summarized below for direct comparison. These values represent the de-esterified forms of the dyes within the cellular environment.
| Property | Rhod-2 | Rhod-FF |
| Ca²⁺ Dissociation Constant (Kd) | ~570 nM | ~19 µM (19,000 nM) |
| Optimal Ca²⁺ Detection Range | Low nM to low µM | 10 µM to 200 µM |
| Excitation Maximum (Ca²⁺-bound) | ~549-553 nm | ~553 nm |
| Emission Maximum (Ca²⁺-bound) | ~574-581 nm | ~577 nm |
| Primary Cellular Localization | Mitochondria (preferential) | Cytosol / High [Ca²⁺] compartments |
Fundamental Difference: Calcium Affinity and Cellular Localization
The most critical difference is the dissociation constant (Kd) , which is approximately 33-fold lower for Rhod-2 than for Rhod-FF. A lower Kd signifies higher affinity.
-
Rhod-2 (Kd ≈ 570 nM): This high affinity makes Rhod-2 highly sensitive to the small but significant Ca²⁺ fluctuations that occur in the cytosol and mitochondria under normal physiological signaling, which are typically in the range of 100 nM to 1 µM.
-
Rhod-FF (Kd ≈ 19 µM): The low affinity of Rhod-FF makes it largely unresponsive to resting Ca²⁺ levels. It is purpose-built for measuring large Ca²⁺ transients that would saturate high-affinity indicators.[1] This makes it suitable for investigating Ca²⁺ stores in organelles or pathological conditions leading to massive calcium influx.
A second key difference is cellular localization . Due to its net positive charge, the AM ester of Rhod-2 promotes its sequestration and accumulation within the mitochondria, driven by the negative mitochondrial membrane potential.[2][3] While some cytosolic loading occurs, Rhod-2 is a default choice for monitoring mitochondrial Ca²⁺ dynamics.[2][4] Loading conditions, such as temperature, can modulate this compartmentalization.[5] Conversely, while derived from Rhod-2, Rhod-FF is generally considered for cytosolic measurements of high calcium concentrations, although its localization can also be influenced by loading protocols.
Experimental Workflows and Logical Relationships
Visualizing the process of using these dyes and the context of their application is essential for experimental design. The following diagrams illustrate a typical experimental workflow and a simplified calcium signaling pathway where these indicators function.
Caption: General workflow for loading cells with AM ester calcium indicators.
Caption: Simplified Ca²⁺ signaling pathway highlighting mitochondrial involvement.
This pathway shows how a stimulus can lead to Ca²⁺ release from the ER, raising cytosolic levels. Mitochondria then take up Ca²⁺ through the mitochondrial calcium uniporter (MCU), influencing cellular responses.[6][7][8] Rhod-FF would be used to measure large cytosolic Ca²⁺ changes, while Rhod-2 is ideal for monitoring the subsequent rise in mitochondrial Ca²⁺.
Experimental Protocols
The successful use of this compound and Rhod-2 AM hinges on proper loading and imaging protocols. Below are detailed methodologies adaptable for most cell types.
Reagent Preparation
-
Stock Solution Preparation: Prepare a 1 to 5 mM stock solution of the AM ester (this compound or Rhod-2 AM) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[9]
-
Storage: Aliquot the stock solution into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[9]
-
Pluronic™ F-127 (Optional but Recommended): To aid in the dispersion of the hydrophobic AM esters in aqueous buffer, a 20% (w/v) solution of Pluronic™ F-127 in DMSO can be prepared.[10]
Cell Loading Protocol (General)
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Plating: Plate cells on an appropriate imaging dish or coverslip to allow for adherence and optimal imaging.
-
Working Solution Preparation: On the day of the experiment, dilute the AM ester stock solution into a buffered physiological medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final working concentration of 1-10 µM (typically 4-5 µM).[10]
-
Optional: If using Pluronic™ F-127, mix the AM ester stock solution with an equal volume of 20% Pluronic™ F-127 solution before diluting into the buffer. The final concentration of Pluronic™ F-127 should be around 0.02-0.04%.[9]
-
-
Loading: Remove the culture medium and replace it with the dye working solution.
-
Incubation: Incubate the cells for 30-60 minutes.
-
For Cytosolic Measurements (Rhod-FF): Incubation at room temperature is often preferred to minimize dye compartmentalization into organelles.[5]
-
For Mitochondrial Measurements (Rhod-2): Incubation at 37°C can promote dye accumulation in mitochondria.[5] Some protocols use a cold-loading (e.g., room temperature) followed by a warm incubation (37°C) to enhance mitochondrial sequestration.[4]
-
-
Washing: After incubation, gently wash the cells two to three times with fresh, warm buffer to remove excess extracellular dye.
-
Optional: If dye leakage is an issue due to organic anion transporters, the wash and final imaging buffer can be supplemented with 1-2.5 mM probenecid.[10]
-
-
De-esterification: Incubate the cells in fresh buffer for an additional 20-30 minutes at the desired experimental temperature to ensure complete cleavage of the AM esters by cellular esterases.[4]
-
Imaging: The cells are now ready for imaging. Acquire a baseline fluorescence reading before applying experimental stimuli.
Imaging Parameters
-
Excitation/Emission: Use appropriate filter sets for the rhodamine chromophore (Excitation: ~550 nm, Emission: ~580 nm).[9][11][12]
-
Instrumentation: Data can be acquired using fluorescence microscopy, confocal microscopy, or a fluorescence microplate reader equipped for kinetic reads.[9]
Conclusion and Dye Selection
The choice between this compound and Rhod-2 AM is fundamentally a choice between measuring high versus low concentrations of intracellular calcium, and targeting the cytosol versus the mitochondria.
-
Choose Rhod-2 AM when investigating physiological calcium signals, particularly within the mitochondria. Its high affinity and tendency to accumulate in this organelle make it the superior choice for studying the role of mitochondria in Ca²⁺ buffering, ATP production modulation, and apoptosis initiation.[2][3][4]
-
Choose this compound when the expected calcium concentrations would saturate high-affinity dyes. It is the appropriate tool for quantifying Ca²⁺ levels in intracellular stores or during events like excitotoxicity or ionophore-induced Ca²⁺ overload.[1]
By understanding the core differences in affinity and localization, and by employing optimized experimental protocols, researchers can effectively leverage these powerful fluorescent indicators to dissect the complex and vital roles of calcium signaling in health and disease.
References
- 1. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 2. stemcell.com [stemcell.com]
- 3. Rhod-2 AM, fluorescent Ca2+ indicator (CAS 145037-81-6) (ab142780) | Abcam [abcam.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. biotium.com [biotium.com]
- 6. portlandpress.com [portlandpress.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
An In-depth Technical Guide to Rhod-FF Dyes: Discovery, Development, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-FF, a fluorescent dye of the rhodamine family, is a valuable tool for the detection of intracellular calcium ions (Ca²⁺). A key characteristic of Rhod-FF is its relatively low affinity for Ca²⁺, making it particularly well-suited for measuring high concentrations of this ubiquitous second messenger. This technical guide provides a comprehensive overview of the discovery, development, photophysical properties, and experimental applications of Rhod-FF, with a focus on providing practical information for researchers in the life sciences.
The development of Rhod-FF is rooted in the pioneering work of Roger Y. Tsien and his colleagues on BAPTA-based calcium indicators.[1] BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid) is a calcium chelator that exhibits high selectivity for Ca²⁺ over other divalent cations like magnesium. By chemically linking BAPTA to fluorescent reporters such as rhodamine, scientists were able to create a new generation of indicators that translate changes in intracellular calcium concentration into a fluorescent signal. Rhod-FF is a derivative of the earlier Rhod-2 indicator, specifically engineered to have a lower binding affinity for calcium.[2]
Core Properties and Data Presentation
The defining feature of Rhod-FF is its low affinity for calcium, which allows for the measurement of Ca²⁺ concentrations in the micromolar range, a feat not achievable with high-affinity indicators that become saturated at these levels. This property makes Rhod-FF an ideal probe for studying cellular compartments and processes associated with high calcium concentrations, such as the endoplasmic/sarcoplasmic reticulum and mitochondria.
Photophysical and Binding Properties
The following table summarizes the key quantitative data for Rhod-FF and provides a comparison with other commonly used low-affinity fluorescent calcium indicators.
| Indicator | Excitation Max (nm) | Emission Max (nm) | Dissociation Constant (Kd) for Ca²⁺ (µM) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Fluorescence Lifetime (τ) (ns) |
| Rhod-FF | ~553[3] | ~577[3] | 19[2] | Data not readily available | Data not readily available | Data not readily available |
| Rhod-5N | ~551 | ~577 | 320[2] | Data not readily available | Data not readily available | Data not readily available |
| Fluo-5N | 494 | 516 | 90[4] | Data not readily available | Data not readily available | Data not readily available |
| Mag-Fura-2 | ~369 (ion-free), ~330 (ion-bound)[5] | ~511[5] | 25[5] | Data not readily available | Data not readily available | Data not readily available |
| Fura-2FF | ~363-380 (ion-free), ~335-340 (ion-bound)[5] | ~510[5] | 9.7[4] | Data not readily available | Data not readily available | Data not readily available |
Note: Specific values for quantum yield, molar extinction coefficient, and fluorescence lifetime for Rhod-FF are not widely reported in publicly available literature. Researchers should consult manufacturer's specifications or perform their own characterizations for precise quantitative studies.
Experimental Protocols
General Synthesis of BAPTA-based Rhodamine Calcium Indicators
-
Synthesis of a functionalized BAPTA derivative: This often involves multi-step organic synthesis to produce a BAPTA molecule with a reactive group (e.g., an amine or a halide) that can be coupled to the fluorophore.
-
Synthesis of a reactive rhodamine fluorophore: The rhodamine core is modified to include a complementary reactive group.
-
Coupling Reaction: The functionalized BAPTA and rhodamine are reacted together to form the final indicator molecule.
-
Purification and Characterization: The product is purified using techniques like chromatography, and its identity and purity are confirmed by methods such as NMR and mass spectrometry.
For researchers interested in the chemical synthesis, a representative scheme for a rhodamine-based calcium sensor is outlined by Best et al. (2016), which involves the synthesis of an iodo-derivatized BAPTA chelator followed by coupling to a tetramethyl rhodamine fluorophore.[6]
Measurement of Calcium Release from the Sarcoplasmic Reticulum using Rhod-FF
This protocol provides a general framework for measuring Ca²⁺ release from the sarcoplasmic reticulum (SR) in permeabilized cells using Rhod-FF.
Materials:
-
Cells of interest cultured on coverslips
-
Rhod-FF AM (acetoxymethyl ester)
-
Pluronic F-127
-
Permeabilization buffer (e.g., containing saponin (B1150181) or digitonin)
-
Experimental buffer (intracellular-like medium)
-
Agonist to induce SR calcium release (e.g., caffeine, IP₃)
-
Fluorescence microscope with appropriate filter sets for rhodamine dyes
Procedure:
-
Cell Loading:
-
Prepare a loading solution of this compound (typically 1-5 µM) in a suitable buffer containing a small amount of Pluronic F-127 (e.g., 0.02%) to aid in dye solubilization.
-
Incubate the cells with the loading solution at room temperature or 37°C for 30-60 minutes.
-
Wash the cells with fresh buffer to remove excess dye.
-
Allow for de-esterification of the AM ester by intracellular esterases for at least 30 minutes at room temperature.
-
-
Cell Permeabilization:
-
Gently permeabilize the cell membrane by briefly exposing the cells to a buffer containing a low concentration of a permeabilizing agent like saponin or digitonin. This allows for the washout of cytosolic dye and direct access to the SR.
-
-
Imaging:
-
Mount the coverslip on a fluorescence microscope.
-
Excite the sample at a wavelength of ~553 nm and collect the emission at ~577 nm.
-
Establish a stable baseline fluorescence recording.
-
Apply the agonist to trigger Ca²⁺ release from the SR.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
The increase in Rhod-FF fluorescence intensity is proportional to the increase in Ca²⁺ concentration in the vicinity of the SR.
-
Data can be expressed as a change in fluorescence (ΔF) or as a ratio relative to the baseline fluorescence (F/F₀).
-
Logical Workflow for Sarcoplasmic Reticulum Calcium Release Measurement
Caption: Workflow for measuring sarcoplasmic reticulum calcium release.
Signaling Pathways and Experimental Visualizations
Rhod-FF is instrumental in elucidating signaling pathways that involve large and rapid changes in intracellular calcium. One such critical pathway is the process of calcium-induced calcium release (CICR) from the sarcoplasmic reticulum in muscle cells.
Calcium-Induced Calcium Release (CICR) Pathway
Caption: Simplified diagram of the Calcium-Induced Calcium Release pathway.
Conclusion
Rhod-FF stands as a testament to the ongoing innovation in fluorescent probe development. Its low affinity for calcium fills a critical niche in the toolkit of cell biologists and drug discovery scientists, enabling the study of cellular phenomena characterized by high calcium concentrations. While more comprehensive photophysical data would be beneficial, the existing information and the general protocols provided in this guide offer a solid foundation for researchers to effectively utilize Rhod-FF in their investigations of intracellular calcium signaling.
References
- 1. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrum [Rhod-FF] | AAT Bioquest [aatbio.com]
- 4. scimedia.com [scimedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Protein-specific localization of a rhodamine-based calcium-sensor in living cells - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00365F [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Rhod-FF AM Cell Loading in Live Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-FF AM is a fluorescent indicator used for measuring intracellular calcium concentrations ([Ca²⁺]i) in live cells. As an acetoxymethyl (AM) ester, it is cell-permeable and can be loaded into cells non-invasively. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the fluorescent Rhod-FF indicator in the cytoplasm. Rhod-FF is a low-affinity calcium indicator, making it particularly suitable for measuring high calcium concentrations, typically in the range of 10 µM to 200 µM.[1][2] Upon binding to Ca²⁺, Rhod-FF exhibits a significant increase in fluorescence intensity with excitation and emission maxima around 540 nm and 590 nm, respectively.[1] This protocol provides a detailed guide for loading this compound into live cells for subsequent calcium imaging studies.
Mechanism of Action
The cell loading process relies on the chemical properties of the AM ester group. This compound is a hydrophobic molecule that can readily diffuse across the plasma membrane into the cell. Inside the cell, cytosolic esterases hydrolyze the AM ester groups, converting the non-fluorescent and membrane-permeant this compound into the fluorescent, polar, and membrane-impermeant Rhod-FF.[3] This process effectively traps the dye inside the cell. The now active Rhod-FF can bind to intracellular calcium, resulting in a measurable fluorescence signal that is proportional to the intracellular calcium concentration.
Key Reagents and Their Roles
-
This compound: The calcium indicator in its cell-permeable form.
-
Anhydrous Dimethyl Sulfoxide (DMSO): A solvent used to prepare a concentrated stock solution of this compound. It is crucial to use anhydrous DMSO to prevent hydrolysis of the AM ester before cell loading.[4][5]
-
Pluronic® F-127: A non-ionic surfactant that aids in the dispersion of the hydrophobic this compound in aqueous media, preventing its aggregation and facilitating its entry into cells.[4][5][6]
-
Hanks' Balanced Salt Solution (HBSS) with HEPES: A common physiological buffer used for washing cells and as the medium for the dye loading solution. The presence of HEPES helps maintain a stable pH.
-
Probenecid (B1678239): An inhibitor of organic anion transporters.[7][8] In some cell types, these transporters can actively extrude the cleaved, fluorescent dye from the cell.[7][9] Probenecid is used to block this extrusion, thereby improving dye retention and signal stability.[7][8][10] However, it can also have off-target effects and may exhibit cell toxicity.[7]
Quantitative Data Summary
The optimal loading conditions can vary depending on the cell type. The following table provides a summary of recommended concentration ranges and incubation parameters. It is highly recommended to empirically determine the optimal conditions for your specific cell line and experimental setup.
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 2 to 5 mM in anhydrous DMSO | Prepare fresh or store in single-use aliquots at -20°C to avoid freeze-thaw cycles.[1][11][12] |
| This compound Working Concentration | 2 to 20 µM | For most cell lines, a final concentration of 4-5 µM is a good starting point.[1] |
| Pluronic® F-127 Stock Solution | 20% (w/v) in anhydrous DMSO | Store at room temperature. May require gentle warming to dissolve completely.[4][5][6] |
| Pluronic® F-127 Final Concentration | 0.02% to 0.1% | A common final concentration is 0.04%.[1][11] |
| Probenecid Stock Solution | 250 mM in 1 M NaOH or water | Prepare fresh or store frozen aliquots. |
| Probenecid Final Concentration | 1 to 2.5 mM | Use is cell-type dependent (e.g., for CHO, HeLa cells).[7][9][13] |
| Loading Temperature | Room Temperature or 37°C | Loading at room temperature may reduce dye compartmentalization into organelles.[6] |
| Loading Time | 30 to 60 minutes | Longer incubation (up to 1 hour) may improve signal intensity in some cell lines.[1][11] |
| De-esterification Time | 20 to 30 minutes | Allows intracellular esterases to fully cleave the AM ester groups. |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (2-5 mM):
-
Pluronic® F-127 Stock Solution (20% w/v):
-
Probenecid Stock Solution (250 mM):
-
Prepare a stock solution of probenecid in a suitable solvent (e.g., 1 M NaOH, then neutralize, or use a water-soluble salt).
-
Store in aliquots at -20°C.
-
Cell Preparation
-
Plate cells on a suitable imaging dish or plate (e.g., black-walled, clear-bottom plates) to achieve the desired confluence on the day of the experiment.
-
Allow cells to adhere and grow overnight in a cell culture incubator (37°C, 5% CO₂).
This compound Loading Protocol
-
Prepare the Loading Buffer:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.
-
In a microcentrifuge tube, mix equal volumes of the this compound stock solution and the 20% Pluronic® F-127 stock solution.[4][6]
-
Dilute this mixture into a physiological buffer of your choice (e.g., HBSS with 20 mM HEPES) to achieve the final desired working concentration of this compound (e.g., 4-5 µM).[1]
-
If using probenecid, add it to the loading buffer to the desired final concentration (e.g., 1-2.5 mM).
-
-
Cell Loading:
-
Aspirate the cell culture medium from the cells.
-
Wash the cells once with the physiological buffer (e.g., HBSS with HEPES).
-
Add the prepared this compound loading buffer to the cells.
-
Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light.[1][11] The optimal time and temperature should be determined empirically for each cell type.
-
-
Washing and De-esterification:
-
After incubation, remove the loading buffer.
-
Wash the cells two to three times with fresh, warm (37°C) physiological buffer to remove any excess extracellular dye. If probenecid was used during loading, it is recommended to include it in the wash and final imaging buffer as well.[9]
-
Add fresh physiological buffer to the cells and incubate for an additional 20-30 minutes at 37°C to allow for complete de-esterification of the dye within the cells.
-
-
Imaging:
-
The cells are now ready for imaging.
-
Measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer with the appropriate filter sets for Rhod-FF (Excitation/Emission ≈ 540/590 nm).[1]
-
Visualizations
Caption: Mechanism of this compound in live cells.
Caption: Experimental workflow for this compound cell loading.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. people.biology.ucsd.edu [people.biology.ucsd.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biotium.com [biotium.com]
- 7. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Why do CHO cells require the use of probenecid in calcium assays? | AAT Bioquest [aatbio.com]
- 10. biotium.com [biotium.com]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. What is the purpose of probenecid in calcium flux flow assays? | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Preparation of Rhod-FF AM Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-FF AM is a fluorescent indicator used for the measurement of intracellular calcium ions (Ca²⁺). As the acetoxymethyl (AM) ester form, it is cell-permeant. Once inside the cell, intracellular esterases hydrolyze the AM group, trapping the active Rhod-FF indicator within the cell. Rhod-FF is a low-affinity calcium indicator, making it particularly suitable for measuring high calcium concentrations, such as those found in the endoplasmic reticulum.[1][2] Proper preparation of the this compound stock solution is the critical first step for accurate and reproducible experimental results in cellular calcium imaging assays.
Product Information
| Property | Value | Reference |
| Molecular Weight | 1145.90 g/mol | [3] |
| Solvent | Anhydrous DMSO | [3][4] |
| Excitation Maximum | ~553 nm | [3] |
| Emission Maximum | ~577 nm | [3] |
| Storage Conditions | -20°C, protected from light and moisture | [1][4] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound. It is essential to use high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prevent hydrolysis of the AM ester.
Materials:
-
This compound
-
Anhydrous DMSO
-
Microcentrifuge tubes
-
Pipettes and pipette tips
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound and the anhydrous DMSO to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the AM ester.
-
Reconstitution: Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO.[4] For example, to prepare a 5 mM stock solution from 1 mg of this compound, add 174.54 µL of anhydrous DMSO. Refer to Table 1 for volumes required for different stock concentrations and starting masses.
-
Dissolution: Vortex the solution thoroughly to ensure the this compound is completely dissolved.
-
Aliquoting: Aliquot the stock solution into single-use microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C, protected from light. When stored properly, the stock solution is stable for several months.
Preparation of this compound Working Solution
The stock solution must be diluted to a working concentration for cell loading. The optimal concentration can vary depending on the cell type and experimental conditions and should be determined empirically.
Materials:
-
This compound stock solution
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Pluronic® F-127 solution (optional, to aid in dispersion)
Procedure:
-
Thaw Stock Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution and allow it to reach room temperature.
-
Prepare Working Solution: Dilute the stock solution to a final working concentration of 2 to 20 µM in a buffer of your choice.[4][5] For many cell lines, a final concentration of 4-5 µM is recommended.[4]
-
Optional - Add Pluronic® F-127: To improve the aqueous solubility of this compound, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02% to 0.04%.[4][5]
Data Presentation
Table 1: Volume of Anhydrous DMSO for Reconstituting this compound [3]
| Mass of this compound | 1 mM Stock Solution | 5 mM Stock Solution | 10 mM Stock Solution |
| 0.1 mg | 87.27 µL | 17.45 µL | 8.73 µL |
| 0.5 mg | 436.34 µL | 87.27 µL | 43.63 µL |
| 1 mg | 872.68 µL | 174.54 µL | 87.27 µL |
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Cellular Loading and Activation of this compound
Caption: Mechanism of this compound cellular uptake and activation.
References
Optimal Concentration of Rhod-FF AM for Cell Loading: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-FF AM is a fluorescent, acetoxymethyl (AM) ester-based indicator dye used for the measurement of intracellular calcium ions (Ca²⁺). As a low-affinity calcium indicator, it is particularly well-suited for measuring high concentrations of Ca²⁺, such as those found within the endoplasmic reticulum (ER) and mitochondria.[1][2] This document provides detailed application notes and protocols for the optimal use of this compound in cell loading and calcium measurement experiments.
This compound is cell-permeant and, once inside the cell, is hydrolyzed by intracellular esterases to its active, Ca²⁺-sensitive form, Rhod-FF.[1] The fluorescence intensity of Rhod-FF increases significantly upon binding to Ca²⁺.[3] One of the key advantages of Rhod-FF is its low affinity for Ca²⁺, which prevents signal saturation in environments with high calcium concentrations, a common limitation of high-affinity indicators.[1]
A notable discrepancy exists in the reported dissociation constant (Kd) for Rhod-FF, with values of 19 µM[4] and 320 µM[1][2] being cited in the literature. This significant difference should be taken into consideration when designing experiments and interpreting results, as the actual affinity may vary depending on the specific experimental conditions.
Data Presentation
The following tables summarize the key quantitative data for this compound, including its spectral properties and recommended loading parameters.
Table 1: Spectral and Chemical Properties of Rhod-FF
| Property | Value | Reference(s) |
| Excitation Wavelength (max) | ~552 nm | [1] |
| Emission Wavelength (max) | ~580 nm | [1] |
| Dissociation Constant (Kd) | 19 µM or 320 µM | [1][2][4] |
| Suitable Measurement Range | 10 µM to 200 µM | [3] |
Table 2: Recommended Cell Loading Parameters for this compound
| Parameter | Recommended Value | Notes | Reference(s) |
| Stock Solution Concentration | 2 to 5 mM in anhydrous DMSO | Prepare fresh or store aliquots at -20°C, protected from light and moisture. | AAT Bioquest |
| Working Concentration | 4 to 5 µM in physiological buffer | Optimal concentration may vary depending on the cell type and experimental conditions. | AAT Bioquest |
| Incubation Time | 30 to 60 minutes | Longer incubation times may be necessary for some cell lines. | AAT Bioquest |
| Incubation Temperature | Room temperature or 37°C | Loading at room temperature may reduce compartmentalization in organelles.[5] | AAT Bioquest |
| Pluronic® F-127 | 0.02% to 0.04% (optional) | A non-ionic detergent that can aid in the solubilization of AM esters. | AAT Bioquest |
| Probenecid (B1678239) | 1 to 2.5 mM (optional) | An anion-exchange inhibitor that can reduce the leakage of the de-esterified dye from the cells.[6] | AAT Bioquest |
Experimental Protocols
General Cell Loading Protocol for Cytosolic Calcium Measurement
This protocol provides a general guideline for loading cells with this compound to measure cytosolic calcium. Optimization for specific cell types and experimental conditions is recommended.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, HHBS)
-
Pluronic® F-127 (optional)
-
Probenecid (optional)
-
Cultured cells on coverslips or in microplates
Procedure:
-
Prepare Stock Solution: Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution to a final working concentration of 4-5 µM in your physiological buffer of choice. If using, add Pluronic® F-127 to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with the physiological buffer.
-
Add the this compound working solution to the cells.
-
-
Incubation: Incubate the cells for 30-60 minutes at either room temperature or 37°C, protected from light. Loading at room temperature may minimize the sequestration of the dye into organelles.[5]
-
Washing:
-
Remove the dye-loading solution.
-
Wash the cells two to three times with the physiological buffer to remove any extracellular dye. If using probenecid to prevent dye leakage, include it in the wash buffer at a concentration of 1-2.5 mM.
-
-
De-esterification: Incubate the cells for an additional 20-30 minutes in the physiological buffer (with probenecid, if applicable) at room temperature to allow for the complete de-esterification of the AM ester by intracellular esterases.[4]
-
Imaging: Proceed with fluorescence imaging using appropriate filter sets for Rhodamine-based dyes (Excitation: ~552 nm, Emission: ~580 nm).
Protocol for Measuring Mitochondrial Calcium
Rhodamine-based dyes like this compound have a tendency to accumulate in mitochondria due to their net positive charge.[2] This property can be exploited to specifically measure mitochondrial calcium.
Materials:
-
Same as the general protocol.
-
Mitochondrial uncoupler (e.g., FCCP or CCCP) for control experiments.
Procedure:
-
Follow steps 1-3 of the General Cell Loading Protocol.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C. Incubation at this higher temperature promotes the compartmentalization of the dye within mitochondria.[5]
-
Follow steps 5-6 of the General Cell Loading Protocol.
-
Verification of Mitochondrial Loading (Optional but Recommended):
-
Co-load cells with a mitochondrial-specific marker (e.g., MitoTracker Green) to confirm the localization of Rhod-FF.
-
After loading, treat a subset of cells with a mitochondrial uncoupler like FCCP or CCCP. A subsequent loss of the Rhod-FF signal from the mitochondria would confirm its localization.[4]
-
-
Imaging: Acquire fluorescence images, focusing on the mitochondrial regions of the cells.
Caution: High concentrations of Rhodamine-based dyes (5-10 µM) have been shown to potentially alter mitochondrial morphology and membrane potential.[7] It is crucial to use the lowest effective concentration of this compound to minimize these effects.
Protocol for Measuring Endoplasmic Reticulum (ER) Calcium
The low affinity of this compound makes it a suitable candidate for measuring the high calcium concentrations within the ER.
Materials:
-
Same as the general protocol.
-
ER-stress inducing agents (e.g., thapsigargin, tunicamycin) for positive controls.
Procedure:
-
Follow the General Cell Loading Protocol. The loading temperature can be either room temperature or 37°C, but should be optimized for the specific cell line to maximize ER loading and minimize cytosolic signal.
-
Verification of ER Loading (Optional but Recommended):
-
Co-stain with an ER-specific marker (e.g., ER-Tracker™ Red) if using a spectrally compatible low-affinity green calcium indicator.
-
Permeabilize the plasma membrane with a low concentration of a gentle detergent like digitonin (B1670571) (10-50 µg/mL) after loading. This will wash out the cytosolic dye, leaving the organelle-sequestered dye, including that in the ER, intact.
-
-
Imaging: Acquire fluorescence images, focusing on the reticular structures characteristic of the ER. Changes in ER calcium can be monitored in response to stimuli that trigger release or uptake from the ER stores.
Signaling Pathways and Applications
This compound is a valuable tool for investigating a variety of cellular signaling pathways where large and rapid changes in calcium concentration occur in specific subcellular compartments.
-
Excitation-Contraction Coupling: In muscle cells, this compound can be used to monitor calcium release from the sarcoplasmic reticulum.
-
Apoptosis: Changes in mitochondrial calcium are a critical event in the apoptotic cascade. This compound can be used to study the role of mitochondrial calcium overload in programmed cell death.[8]
-
ER Stress: The ER plays a crucial role in protein folding and is highly sensitive to disruptions in calcium homeostasis. This compound can be used to monitor ER calcium levels in response to ER stress-inducing agents.
-
Drug Discovery: In high-throughput screening assays, this compound can be used to identify compounds that modulate calcium signaling pathways by measuring changes in intracellular calcium concentrations in response to drug candidates.
Visualizations
Experimental Workflow for Cell Loading with this compound
Caption: A general experimental workflow for loading cells with this compound.
Simplified Calcium Signaling Pathway
Caption: A simplified overview of a common calcium signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. biotium.com [biotium.com]
- 6. Fluorescent Dye AM Esters | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.stemcell.com [cdn.stemcell.com]
Application Notes and Protocols for Rhod-FF AM
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Rhod-FF AM, a fluorescent indicator for measuring intracellular calcium concentrations. The protocols outlined below are intended to serve as a starting point, and optimization for specific cell types and experimental conditions is highly recommended.
Introduction to this compound
This compound is a cell-permeant acetoxymethyl (AM) ester form of the calcium indicator Rhod-FF. The AM ester group facilitates the passage of the molecule across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye (Rhod-FF) within the cytosol. Rhod-FF is a rhodamine-based indicator that exhibits a low basal fluorescence and a significant increase in fluorescence intensity upon binding to Ca²⁺. It is particularly useful for measuring high calcium concentrations due to its lower binding affinity compared to its analog, Rhod-2. The longer excitation and emission wavelengths of rhodamine-based dyes also help to minimize autofluorescence from cellular components.[1][2]
Key Experimental Parameters
The successful use of this compound is dependent on several key parameters that influence dye loading, localization, and signal-to-noise ratio. These parameters should be empirically determined for each cell type and experimental setup.
-
Concentration: The optimal concentration of this compound typically ranges from 1 µM to 10 µM.[3] Higher concentrations can lead to increased fluorescence intensity but may also cause cellular artifacts, such as mitochondrial damage and altered calcium signaling.[3] It is advisable to start with a concentration in the lower end of this range and titrate up to achieve a sufficient signal without inducing toxicity.
-
Incubation Time: A typical incubation period for loading cells with this compound is between 30 and 60 minutes.[4] Longer incubation times may be necessary for some cell types to achieve adequate intracellular dye concentration. However, prolonged incubation can also lead to dye compartmentalization in organelles.
-
Incubation Temperature: The incubation temperature affects both the rate of dye loading and its subcellular distribution.
-
37°C: Incubation at 37°C is commonly used and promotes efficient loading.[2][4][5] However, this temperature can also facilitate the sequestration of the dye into mitochondria and other organelles.[6]
-
Room Temperature: To preferentially measure cytosolic calcium, incubation at room temperature is recommended as it reduces the compartmentalization of the dye.[6][7]
-
-
De-esterification: Following the loading period, a de-esterification step is crucial to allow for the complete cleavage of the AM ester groups by intracellular esterases. This is typically achieved by incubating the cells for an additional 20-30 minutes in a dye-free medium.[5][8]
-
Solubilizing Agents: To aid in the dispersion of the hydrophobic this compound in aqueous media, a non-ionic detergent such as Pluronic® F-127 is often used at a final concentration of 0.02-0.04%.[2][4][8]
Summary of this compound Incubation Conditions
The following table summarizes the typical ranges for this compound incubation parameters. It is critical to note that the optimal conditions will vary depending on the specific cell line and experimental goals.
| Parameter | Typical Range | Key Considerations |
| Working Concentration | 1 - 10 µM | Start with 2-5 µM and optimize. Higher concentrations (>2 µM) may induce mitochondrial stress.[3] |
| Incubation Time | 30 - 60 minutes | Can be extended up to 2 hours for certain cell types.[7] Optimal time should be determined empirically.[2] |
| Incubation Temperature | Room Temperature to 37°C | 37°C promotes efficient loading but may increase mitochondrial sequestration.[6] Room temperature is preferred for cytosolic measurements.[6][7] |
| De-esterification Time | 20 - 30 minutes | Allows for complete cleavage of the AM ester, trapping the dye inside the cell.[5][8] |
| Pluronic® F-127 | 0.02 - 0.04% | Facilitates the solubilization of this compound in aqueous buffer.[2][4][8] |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution: Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[6] Aliquot into single-use volumes and store at -20°C, protected from light and moisture.
-
Pluronic® F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic® F-127 in DMSO.
-
Loading Buffer: A common loading buffer is Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (HHBS).[2][4] For some experiments, a buffer that mimics the extracellular environment more closely may be required.
Cell Loading Protocol
-
Cell Preparation: Plate cells on a suitable imaging dish or plate (e.g., black-wall, clear-bottom) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Prepare Loading Solution: On the day of the experiment, warm the this compound and Pluronic® F-127 stock solutions to room temperature. Prepare the working loading solution by diluting the this compound stock solution to the desired final concentration (e.g., 2-5 µM) in the loading buffer. If using Pluronic® F-127, add it to the loading solution at a final concentration of 0.02-0.04%.[2][4]
-
Cell Loading: Remove the culture medium from the cells and replace it with the this compound loading solution.
-
Incubation: Incubate the cells for 30-60 minutes at the desired temperature (37°C or room temperature), protected from light.[4]
-
Wash: After incubation, gently wash the cells two to three times with warm, dye-free buffer to remove any extracellular this compound.[6]
-
De-esterification: Add fresh, dye-free buffer to the cells and incubate for an additional 20-30 minutes at the same temperature to allow for complete de-esterification of the dye.[5][8]
-
Imaging: The cells are now ready for fluorescence imaging. Rhod-FF has an excitation maximum around 550 nm and an emission maximum around 570 nm.[9]
Visualizations
Caption: Experimental workflow for loading cells with this compound.
Caption: Mechanism of intracellular calcium detection using this compound.
References
- 1. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. ionoptix.com [ionoptix.com]
- 6. biotium.com [biotium.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. FluoroFinder [app.fluorofinder.com]
Measuring Mitochondrial Calcium with Rhod-FF AM: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial calcium ([Ca2+]m) is a critical second messenger that regulates a wide array of cellular processes, from energy metabolism and ATP production to cell death pathways. Dysregulation of mitochondrial calcium homeostasis is implicated in numerous pathologies, including neurodegenerative diseases and cardiovascular disorders. Accurate measurement of [Ca2+]m is therefore essential for understanding disease mechanisms and for the development of novel therapeutics. Rhod-FF AM is a fluorescent indicator specifically suited for measuring high concentrations of calcium, making it a valuable tool for studying mitochondrial calcium dynamics.
This compound is a cell-permeant acetoxymethyl (AM) ester of the fluorescent calcium indicator Rhod-FF.[1] Once inside the cell, non-specific esterases cleave the AM group, trapping the active Rhod-FF dye within the cell. Due to its net positive charge, Rhod-FF preferentially accumulates in the mitochondrial matrix, driven by the mitochondrial membrane potential. Rhod-FF is a low-affinity calcium indicator, which makes it particularly useful for measuring the high calcium concentrations found within mitochondria, which can reach hundreds of micromolar to millimolar levels.[1][2] This contrasts with high-affinity indicators that would be saturated at these concentrations.
Properties of this compound
A summary of the key properties of this compound and its active form, Rhod-FF, is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 1145.90 g/mol | [2] |
| Solvent | DMSO | [2] |
| Excitation Maximum (Ca2+-bound) | ~553 nm | [2][3] |
| Emission Maximum (Ca2+-bound) | ~577-580 nm | [1][3] |
| Dissociation Constant (Kd) | ~19 µM - 320 µM | [1][2][4] |
| Cell Permeability | Yes (as AM ester) | [1][2] |
Experimental Protocols
Reagent Preparation
This compound Stock Solution (1 mM): Dissolve the appropriate mass of this compound in high-quality, anhydrous DMSO to a final concentration of 1 mM.[2] For example, to prepare 100 µL of a 1 mM stock solution from a 1 mg vial, add 872.7 µL of DMSO.[2] Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture.
Pluronic F-127 Solution (20% w/v): Prepare a 20% (w/v) solution of Pluronic F-127 in DMSO. This solution acts as a dispersing agent to prevent the aggregation of the AM ester in aqueous media.
Imaging Buffer (e.g., Hanks' Balanced Salt Solution with Calcium): Prepare a physiological salt solution containing calcium, for example, Hanks' Balanced Salt Solution (HBSS) supplemented with 2 mM CaCl2. The exact composition may vary depending on the cell type and experimental requirements.
Cell Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
-
Cell Seeding: Plate cells on an appropriate imaging dish or coverslip to achieve a confluence of 60-80% on the day of the experiment.
-
Preparation of Loading Solution:
-
Thaw an aliquot of the this compound stock solution and the Pluronic F-127 solution.
-
For a final loading concentration of 5 µM this compound, add 5 µL of the 1 mM this compound stock solution to 1 mL of imaging buffer.
-
To aid in dye dispersal, add 2.5 µL of 20% Pluronic F-127 to the 1 mL of loading solution.[5]
-
Mix thoroughly by vortexing.
-
-
Cell Loading:
-
Remove the culture medium from the cells and wash once with the imaging buffer.
-
Add the this compound loading solution to the cells.
-
Incubate for 30-60 minutes at room temperature.[4] Incubating at room temperature can enhance mitochondrial loading by reducing the activity of cytosolic esterases, allowing more of the AM ester to reach the mitochondria before cleavage.[6]
-
-
De-esterification:
-
After loading, wash the cells twice with fresh imaging buffer to remove excess dye.
-
Incubate the cells in fresh imaging buffer for an additional 20-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.[4]
-
-
Imaging:
-
The cells are now ready for imaging. Mount the dish or coverslip on a fluorescence microscope equipped for detecting Rhod-FF fluorescence (Excitation: ~553 nm, Emission: ~580 nm).
-
Experimental Workflow
Caption: Experimental workflow for measuring mitochondrial calcium using this compound.
Data Interpretation and Considerations
Qualitative Analysis: Changes in Rhod-FF fluorescence intensity over time can be used to monitor relative changes in mitochondrial calcium concentration in response to stimuli.
Quantitative Analysis: For a more quantitative measurement, in situ calibration can be performed at the end of each experiment. This typically involves permeabilizing the cells and using buffers with known calcium concentrations to determine the minimum (Rmin) and maximum (Rmax) fluorescence signals.
Potential Artifacts and Controls:
-
Cytosolic and Nucleolar Staining: Rhodamine-based dyes can sometimes accumulate in the cytosol and nucleoli.[4] To confirm mitochondrial localization, co-staining with a mitochondria-specific marker like MitoTracker Green can be performed.[5]
-
Dye Concentration Effects: High concentrations of this compound may induce changes in mitochondrial morphology and function.[7] It is crucial to use the lowest possible concentration that provides an adequate signal-to-noise ratio.
-
Phototoxicity and Photobleaching: Minimize exposure to excitation light to reduce phototoxicity and photobleaching.
Mitochondrial Calcium Signaling Pathway
Mitochondria are strategically located near other organelles, such as the endoplasmic reticulum (ER), forming microdomains that facilitate efficient calcium signaling. A common pathway involves the release of calcium from the ER, which is then taken up by the mitochondria.
Caption: A simplified signaling pathway of mitochondrial calcium uptake from the ER.
This pathway illustrates how an external stimulus can lead to the production of inositol (B14025) trisphosphate (IP3), which binds to its receptor (IP3R) on the ER, causing the release of calcium into the cytosol. This localized increase in cytosolic calcium is then efficiently taken up by the mitochondria through the mitochondrial calcium uniporter (MCU). The resulting increase in mitochondrial matrix calcium can stimulate metabolism and ATP production or, in cases of calcium overload, trigger apoptotic pathways.
Conclusion
This compound is a powerful tool for investigating mitochondrial calcium dynamics, particularly in contexts where calcium levels are high. By following the detailed protocols and considering the potential challenges, researchers can obtain reliable and insightful data on the role of mitochondrial calcium in health and disease. This information is invaluable for basic research and for the development of therapeutic strategies targeting mitochondrial function.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 3. Spectrum [Rhod-FF] | AAT Bioquest [aatbio.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Rhod-FF AM in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhod-FF AM is a fluorescent, acetoxymethyl (AM) ester dye with a low affinity for calcium (Ca2+), making it an ideal probe for measuring high concentrations of intracellular calcium, particularly within mitochondria.[1][2] As a member of the rhodamine family of dyes, Rhod-FF is essentially non-fluorescent in the absence of Ca2+ and exhibits a significant increase in fluorescence intensity upon binding to Ca2+, with no spectral shift.[3] Its AM ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM group, trapping the active Rhod-FF probe inside the cell.[4] The net positive charge of Rhod-FF promotes its sequestration into mitochondria, driven by the mitochondrial membrane potential.[5][6] This mitochondrial localization, combined with its low Ca2+ affinity, makes this compound a valuable tool for investigating mitochondrial calcium dynamics in various cellular processes and for screening compounds that modulate mitochondrial function.[4][6]
Data Presentation
Physicochemical and Spectral Properties
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca2+ | 19 µM | [1][2] |
| Excitation Wavelength (Max) | ~552 nm | [1] |
| Emission Wavelength (Max) | ~580 nm | [1] |
| Recommended Excitation Filter | TRITC filter set | [3] |
| Recommended Emission Filter | TRITC filter set | [3] |
| Solvent for Stock Solution | Anhydrous DMSO | [3] |
Recommended Staining Parameters
| Parameter | Recommendation | Reference |
| Stock Solution Concentration | 2 to 5 mM | [3] |
| Working Solution Concentration | 4 to 5 µM | [3] |
| Incubation Time | 30 to 60 minutes | [3] |
| Incubation Temperature | 37 °C | [3] |
| Use of Pluronic® F-127 | 0.04% (optional, to aid solubilization) | [3] |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (2-5 mM):
-
Bring the vial of this compound and anhydrous DMSO to room temperature before opening to prevent moisture condensation.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a stock solution concentration of 2 to 5 mM.
-
Mix thoroughly by vortexing until the dye is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[3]
-
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS):
-
Prepare HHBS according to standard laboratory protocols and adjust the pH to 7.4.
-
For experiments where serum in the culture medium may interfere with the stimulant, HHBS is recommended as the loading and imaging buffer.[7]
-
-
This compound Working Solution (4-5 µM):
-
On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.
-
Dilute the stock solution in the desired buffer (e.g., HHBS or serum-free culture medium) to a final concentration of 4-5 µM.[3]
-
Optional: To improve the aqueous solubility of this compound, Pluronic® F-127 can be added to the working solution at a final concentration of 0.04%.[3]
-
Cell Staining and Imaging
-
Cell Preparation:
-
Plate cells on a suitable imaging vessel (e.g., glass-bottom dishes or black-wall/clear-bottom microplates) and culture overnight to allow for attachment and recovery.[3]
-
-
Dye Loading:
-
Remove the culture medium from the cells.
-
If the experimental compounds interfere with serum, wash the cells once with fresh HHBS before adding the dye-loading solution.[3]
-
Add the this compound working solution to the cells.
-
Incubate the cells for 30 to 60 minutes at 37°C in a cell culture incubator. For some cell lines, extending the incubation time may enhance the signal intensity.[3]
-
-
Wash and De-esterification:
-
After incubation, remove the dye-loading solution and wash the cells twice with indicator-free buffer (e.g., HHBS).[8] This step is crucial to remove any dye that is nonspecifically associated with the cell surface.
-
Add fresh buffer to the cells and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the intracellular this compound.[9]
-
-
Fluorescence Microscopy:
-
Mount the imaging vessel onto the stage of a fluorescence microscope equipped with a TRITC filter set.[3]
-
Acquire baseline fluorescence images before adding the stimulant.
-
Add the desired stimulant and initiate time-lapse imaging to monitor the changes in Rhod-FF fluorescence.[3]
-
For quantitative analysis, it is recommended to normalize the fluorescence intensity (F) to the initial baseline fluorescence (F0) to represent the change in fluorescence (F/F0).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring intracellular calcium with this compound.
Mitochondrial Calcium Signaling Pathway
Caption: Mitochondrial calcium uptake and signaling pathway.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. stemcell.com [stemcell.com]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Mitochondrial Ca2+ concentrations in live cells: quantifications and discrepancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. abpbio.com [abpbio.com]
Application Notes and Protocols for Rhod-FF AM in Confocal Microscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhod-FF AM is a cell-permeant fluorescent indicator designed for the detection of intracellular calcium ions (Ca²⁺). As an acetoxymethyl (AM) ester, it readily crosses the plasma membrane of live cells. Once inside, intracellular esterases cleave the AM groups, trapping the active, membrane-impermeant form, Rhod-FF. Rhod-FF is a low-affinity Ca²⁺ indicator, making it particularly well-suited for measuring high concentrations of calcium, such as those found within organelles like the endoplasmic reticulum and mitochondria, where high-affinity dyes would be saturated and thus insensitive to concentration changes.[1] Upon binding to Ca²⁺, its fluorescence intensity increases significantly with no spectral shift.[2]
Quantitative Data
The spectral and binding properties of Rhod-FF are summarized below. These parameters are crucial for designing imaging experiments and interpreting fluorescence data.
| Parameter | Value | Reference |
| Excitation Maximum (Ex) | ~553 nm | [2][3] |
| Emission Maximum (Em) | ~577 nm | [3][4] |
| Dissociation Constant (Kd) for Ca²⁺ | 19 µM - 320 µM | [1][5][6] |
| Solvent for Stock Solution | Anhydrous DMSO | [1][7] |
Note on Kd: There is variability in the reported dissociation constant for Rhod-FF. It is consistently characterized as a low-affinity indicator, suitable for measuring Ca²⁺ levels in the micromolar range.[1][2][6]
Experimental Protocols
Cell Loading Protocol with this compound
This protocol provides a general guideline for loading adherent cells with this compound. Optimization may be required depending on the cell type and experimental conditions.
Materials Required:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other physiological buffer
-
(Optional) Pluronic® F-127
-
(Optional) Probenecid (B1678239)
Procedure:
-
Prepare Stock Solution:
-
Warm the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 2-5 mM stock solution of this compound in anhydrous DMSO.[4]
-
For unused portions, aliquot the stock solution into smaller volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[4]
-
-
Prepare Dye Working Solution:
-
Dilute the this compound stock solution to a final working concentration of 2-20 µM in HHBS or your preferred buffer. For most cell lines, a final concentration of 4-5 µM is a good starting point.[4][8]
-
(Optional) To improve dye solubility and loading efficiency, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.[4][8]
-
(Optional) To prevent the leakage of de-esterified dye from cells that express organic anion transporters, probenecid can be added to the working solution at a final concentration of 1-2.5 mM.[4][8]
-
-
Cell Loading:
-
Culture cells on coverslips or in imaging-appropriate dishes (e.g., black-wall, clear-bottom plates).
-
Remove the culture medium and wash the cells once with pre-warmed HHBS.
-
Add the this compound working solution to the cells.
-
Incubate for 30-60 minutes. The optimal temperature depends on the experimental goal. Incubation at room temperature can help reduce dye compartmentalization in organelles, while incubation at 37°C may promote it.[7]
-
-
De-esterification and Washing:
-
After the loading incubation, remove the dye working solution.
-
Wash the cells two to three times with pre-warmed HHBS to remove any extracellular dye.[7]
-
Add fresh, pre-warmed HHBS and incubate the cells for an additional 20-30 minutes at the desired temperature. This step allows for the complete de-esterification of the dye by intracellular esterases.[5][9]
-
The cells are now ready for imaging. Maintain the cells in a physiological buffer during the experiment.
-
Confocal Microscopy Settings for Rhod-FF
The following settings are recommended for imaging Rhod-FF. These should be optimized for the specific microscope, sample, and experimental question.
| Parameter | Recommended Setting | Rationale & Notes |
| Excitation Laser | ~543 nm to 561 nm | A HeNe (543 nm) or a solid-state laser (e.g., 555 nm, 561 nm) is ideal as it is close to the Rhod-FF excitation peak (~553 nm).[5][10] |
| Emission Detection | 570 - 630 nm | Use a bandpass filter to collect the peak fluorescence emission while rejecting reflected laser light and background. A longpass filter (>570 nm) can also be used.[5] |
| Laser Power | As low as possible (<10%) | Minimize phototoxicity and photobleaching, which is critical for live-cell imaging. Start low and increase only as needed to achieve adequate signal.[5][11] |
| Pinhole | 1 Airy Unit (AU) | This setting provides the best optical sectioning and resolution. The pinhole can be opened slightly (e.g., to 2-3 AU) to increase signal strength at the expense of some z-resolution.[5][12] |
| Detector Gain/Offset | Adjust for optimal dynamic range | Increase gain to achieve a good signal without saturating the brightest pixels. Use a "Hi-Lo" or range indicator look-up table (LUT) to ensure no pixels are saturated (over-range) or have zero intensity (under-range).[5][12] |
| Scan Speed | 200-400 Hz (Medium) | Slower scan speeds generally improve the signal-to-noise ratio. Balance speed with the temporal resolution required for the biological process being observed.[13] |
| Frame Averaging | 2-4x | Line or frame averaging significantly improves the signal-to-noise ratio for static or slowly changing signals.[5] |
Visualizations
Experimental Workflow
Caption: Workflow for Ca²⁺ imaging using this compound.
Calcium Signaling Pathway
Caption: Generic Ca²⁺ signaling and organellar uptake.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 3. Spectrum [Rhod-FF] | AAT Bioquest [aatbio.com]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. ionoptix.com [ionoptix.com]
- 10. sheffield.ac.uk [sheffield.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. abrf.memberclicks.net [abrf.memberclicks.net]
- 13. Tips&Procedures | Ross Fluorescence Imaging Center [confocal.jhu.edu]
Application Notes: Rhod-FF AM for Flow Cytometry
Measuring Intracellular Calcium Dynamics with Rhod-FF AM
This compound is a fluorescent indicator designed for the measurement of intracellular calcium concentrations ([Ca²⁺]i) using fluorescence microscopy, spectroscopy, and notably, flow cytometry.[1] As a cell-permeant acetoxymethyl (AM) ester, it readily crosses the plasma membrane of live cells. Once inside, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye, Rhod-FF, within the cell.[2]
A key characteristic of Rhod-FF is its relatively low affinity for Ca²⁺, with a dissociation constant (Kd) of approximately 320 µM.[2][3] This property makes it particularly well-suited for measuring high calcium concentrations, such as those found within organelles like the endoplasmic reticulum, where high-affinity indicators might become saturated.[2] In the absence of Ca²⁺, Rhod-FF is essentially non-fluorescent. Upon binding to calcium, it exhibits a significant increase in fluorescence intensity without a spectral shift.[1]
Mechanism of Action
The workflow for using this compound in flow cytometry begins with loading the cells with the dye. The AM ester form is lipophilic and passively diffuses across the cell membrane. Inside the cell, ubiquitous esterases hydrolyze the AM esters, rendering the molecule membrane-impermeant and trapping it in the cytosol. This active form of the dye, Rhod-FF, can then bind to intracellular calcium ions, resulting in a fluorescent signal that can be detected by a flow cytometer.
Advantages in Flow Cytometry
Flow cytometry offers a powerful platform for utilizing this compound due to its ability to rapidly analyze a large number of individual cells, providing statistically robust data on cellular responses. This high-throughput capability is advantageous for applications such as:
-
Screening for modulators of calcium signaling: Identifying compounds that either trigger or inhibit calcium mobilization.
-
Characterizing cell activation: Monitoring calcium fluxes in response to various stimuli in immune cells and other cell types.
-
Assessing cellular responses to toxins or drugs: Evaluating the impact of different agents on intracellular calcium homeostasis.
The long-wavelength excitation and emission of this compound are also beneficial for minimizing autofluorescence from cellular components, thereby improving the signal-to-noise ratio.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in experimental settings.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | ~320 µM | [2][3] |
| Excitation Maximum (Ca²⁺-bound) | ~552 nm | [2] |
| Emission Maximum (Ca²⁺-bound) | ~580 nm | [2] |
| Recommended Loading Concentration | 4 - 5 µM | |
| Recommended Incubation Time | 30 - 60 minutes | [4] |
| Recommended Incubation Temperature | 37°C | [4] |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (1-5 mM): Dissolve this compound in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, to make a 1 mM stock solution, add the appropriate volume of DMSO to 1 mg of this compound powder. Mix thoroughly by vortexing. Store the stock solution in small aliquots at -20°C, protected from light and moisture.
-
Pluronic® F-127 Solution (20% w/v): To aid in the dispersion of the lipophilic AM ester in aqueous media, a stock solution of Pluronic® F-127 in DMSO can be prepared.
-
Probenecid (B1678239) Stock Solution (100 mM): To prevent the leakage of the de-esterified dye from the cells via organic anion transporters, a stock solution of probenecid can be prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with the pH adjusted to ~7.4.
Cell Staining Protocol for Flow Cytometry
This protocol provides a general guideline and should be optimized for specific cell types and experimental conditions.
-
Cell Preparation:
-
For suspension cells, wash the cells with a warm physiological buffer such as HBSS containing Ca²⁺ and Mg²⁺. Resuspend the cells at a concentration of 1 x 10⁶ cells/mL in the same buffer.
-
For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution. Wash and resuspend the cells as described for suspension cells.
-
-
Dye Loading:
-
Prepare the this compound working solution by diluting the stock solution to a final concentration of 4-5 µM in the cell suspension buffer.
-
To improve dye loading, pre-mix the this compound stock solution with an equal volume of 20% Pluronic® F-127 before adding it to the buffer.
-
If dye leakage is a concern, add probenecid to the working solution at a final concentration of 1-2.5 mM.
-
Add the working solution to the cell suspension and mix gently.
-
-
Incubation:
-
Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal incubation time may vary depending on the cell type.
-
-
Washing:
-
After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in fresh, warm buffer (with probenecid if used during loading) to remove excess dye. Repeat the wash step twice.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in the analysis buffer.
-
Acquire data on a flow cytometer equipped with a laser suitable for excitation of Rhod-FF (e.g., a 488 nm or 561 nm laser).
-
Collect the fluorescence emission using a bandpass filter appropriate for the emission maximum of Rhod-FF (e.g., 585/42 nm or similar).
-
Establish a baseline fluorescence reading for the resting cells before adding the stimulus.
-
Introduce the stimulus and record the change in fluorescence over time to measure the calcium flux.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Calcium Imaging in Neurons using Rhod-FF AM
For Researchers, Scientists, and Drug Development Professionals
Introduction to Rhod-FF AM
This compound is a fluorescent calcium indicator designed for the detection of high-concentration calcium ion (Ca²⁺) transients. As an acetoxymethyl (AM) ester, it is cell-permeant and upon entry into the neuron, intracellular esterases cleave the AM group, trapping the active, Ca²⁺-sensitive form, Rhod-FF, in the cytosol or specific organelles like mitochondria. Its low affinity for Ca²⁺ makes it particularly well-suited for investigating neuronal processes where calcium concentrations can reach high micromolar levels, such as during excitotoxicity, mitochondrial calcium uptake, and intense synaptic activity. Unlike high-affinity indicators which can become saturated, Rhod-FF provides a more linear response to large increases in intracellular calcium.
Key Properties and Applications
Rhod-FF is a red-emitting fluorescent dye, which offers advantages in multiplexing experiments with green fluorescent proteins (GFPs) or other blue- or green-emitting probes. Its spectral properties also minimize autofluorescence from endogenous cellular components.
Table 1: Spectroscopic and Chemical Properties of Rhod-FF
| Property | Value | Reference |
| Excitation Maximum (Ca²⁺-bound) | ~552 nm | [1][2] |
| Emission Maximum (Ca²⁺-bound) | ~580 nm | [1][3] |
| Dissociation Constant (Kd) for Ca²⁺ | ~19 µM | [2] |
| Molecular Weight | ~1146 g/mol | [1] |
| Solvent for Stock Solution | Anhydrous DMSO |
Applications in Neuronal Research:
-
Mitochondrial Calcium Dynamics: Due to its tendency to accumulate in mitochondria, this compound is an excellent tool for studying mitochondrial calcium uptake and release, which are critical in neuronal metabolism, excitotoxicity, and apoptosis.[3]
-
Excitotoxicity and Ischemia: In pathological conditions like stroke or glutamate-induced excitotoxicity, intracellular calcium levels can rise to neurotoxic concentrations. The low affinity of Rhod-FF allows for the monitoring of these large calcium fluctuations without indicator saturation.
-
Synaptic Plasticity: Investigating calcium dynamics in presynaptic terminals and postsynaptic densities during high-frequency stimulation, where local calcium concentrations can be substantial.
-
Drug Discovery: Screening compounds that modulate neuronal calcium signaling, particularly those affecting channels and receptors that mediate large calcium influxes.
Experimental Protocols
Protocol 1: Cytosolic Calcium Imaging in Cultured Neurons
This protocol is designed for measuring global cytosolic calcium changes in cultured neurons.
Materials:
-
This compound (reconstituted in anhydrous DMSO to 1-5 mM)
-
Pluronic F-127 (20% w/v in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological saline, free of phenol (B47542) red
-
Probenecid (B1678239) (optional, to inhibit dye extrusion)
-
Cultured neurons on glass coverslips
Procedure:
-
Prepare Loading Solution:
-
For a final concentration of 5 µM this compound, dilute the stock solution in HBSS.
-
Add Pluronic F-127 to the loading solution to a final concentration of 0.02-0.04% to aid in dye dispersal.
-
If using, add probenecid to a final concentration of 1-2.5 mM.
-
Vortex the solution thoroughly.
-
-
Cell Loading:
-
Remove the culture medium from the neurons.
-
Wash the cells gently with pre-warmed HBSS.
-
Add the this compound loading solution to the cells.
-
Incubate for 30-45 minutes at 37°C in the dark. The optimal loading time may need to be determined empirically for different neuronal types.
-
-
De-esterification:
-
Remove the loading solution and wash the cells twice with warm HBSS to remove extracellular dye.
-
Incubate the cells in fresh, warm HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
-
Imaging:
-
Mount the coverslip onto an imaging chamber on a fluorescence microscope.
-
Excite the cells near the excitation maximum of Rhod-FF (~552 nm) and collect the emission centered around its emission maximum (~580 nm).
-
Acquire a baseline fluorescence (F₀) before applying stimuli.
-
Changes in fluorescence (ΔF) upon stimulation are typically reported as a ratio of the change in fluorescence over the baseline (ΔF/F₀).
-
Protocol 2: Mitochondrial Calcium Imaging in Cultured Hippocampal Neurons
This protocol is adapted for specifically imaging mitochondrial calcium dynamics, taking advantage of the dye's propensity to compartmentalize.[3]
Materials:
-
This compound (5 µM in standard HBSS)
-
Neurobasal medium (or other appropriate culture medium)
-
Cultured hippocampal neurons on glass coverslips
Procedure:
-
Dye Loading and Compartmentalization:
-
Incubate cultured hippocampal neurons with 5 µM this compound in HBSS for 15 minutes at 37°C.[3]
-
Remove the loading solution and replace it with fresh, pre-warmed Neurobasal medium.
-
Return the cells to the incubator and culture overnight to allow for the specific compartmentalization of Rhod-FF into the mitochondria.[3]
-
-
Imaging:
-
The following day, replace the culture medium with a physiological imaging buffer (e.g., HBSS).
-
Mount the coverslip on a fluorescence microscope.
-
Use excitation and emission wavelengths appropriate for Rhod-FF (~552 nm and ~580 nm, respectively).[3]
-
To confirm mitochondrial localization, co-staining with a mitochondrial marker like MitoTracker Green can be performed. Alternatively, the application of a mitochondrial uncoupler like FCCP should disrupt the compartmentalized Rhod-FF fluorescence.[3]
-
Data Presentation
Table 2: Comparison of Rhod-FF with Other Calcium Indicators
| Indicator | Kd for Ca²⁺ | Excitation (nm) | Emission (nm) | Affinity | Key Features in Neurons |
| Rhod-FF | ~19 µM | ~552 | ~580 | Low | Suitable for high Ca²⁺ concentrations; red-shifted emission for multiplexing. |
| Rhod-2 | ~570 nM | ~552 | ~581 | High | Often used for mitochondrial Ca²⁺ imaging due to positive charge.[4] |
| Fura-2 | ~145 nM | 340/380 | 510 | High | Ratiometric, allowing for quantitative Ca²⁺ measurements. |
| Fluo-4 | ~345 nM | ~494 | ~516 | High | Large fluorescence increase upon Ca²⁺ binding; widely used for cytosolic Ca²⁺. |
| Fura-2FF | ~5.5 µM | 335/364 | 510 | Low | Ratiometric low-affinity indicator for measuring elevated Ca²⁺.[4] |
Visualizing Neuronal Signaling Pathways with this compound
The following diagrams illustrate neuronal signaling pathways where a low-affinity calcium indicator like this compound would be advantageous for monitoring the resulting large calcium transients.
Experimental workflow for neuronal calcium imaging.
Glutamate receptor signaling cascade.
References
Application Notes and Protocols for Dual-Loading Cells with Rhod-FF AM and Fura-2 AM
For Researchers, Scientists, and Drug Development Professionals
Introduction
Simultaneous measurement of cytosolic and mitochondrial calcium ([Ca²⁺]) dynamics is crucial for understanding a wide range of cellular processes, from signal transduction to cell death. This document provides detailed application notes and protocols for dual-loading cells with Fura-2 AM and Rhod-FF AM to concurrently monitor [Ca²⁺] in the cytosol and mitochondria, respectively.
Fura-2 is a ratiometric fluorescent indicator that allows for precise quantification of cytosolic [Ca²⁺] by measuring the ratio of its fluorescence emission at 510 nm when excited at 340 nm and 380 nm.[1][2][3] Rhod-FF, a low-affinity rhodamine-based dye, preferentially accumulates in the mitochondria due to the net positive charge of its AM ester form.[4] Its lower affinity for Ca²⁺ makes it suitable for measuring the higher concentrations of calcium typically found in the mitochondrial matrix.[4]
Core Principles
The acetoxymethyl (AM) ester groups on both Fura-2 AM and this compound render the molecules lipophilic, allowing them to passively diffuse across the plasma membrane.[1][5] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now cell-impermeant dyes in the cytoplasm.[1][5][6] Due to its positive charge, the this compound ester preferentially accumulates in the negatively charged mitochondrial matrix before de-esterification. Fura-2, on the other hand, remains largely in the cytosol. This differential compartmentalization enables the simultaneous imaging of calcium dynamics in both subcellular locations.
Data Presentation
Dye Properties and Spectral Characteristics
| Property | Fura-2 | Rhod-FF |
| Target Compartment | Cytosol | Mitochondria |
| Ca²⁺ Affinity (Kd) | ~145 nM | ~320 µM[4] |
| Excitation Wavelength(s) | 340 nm (Ca²⁺-bound), 380 nm (Ca²⁺-free)[1][2] | ~550 nm[7] |
| Emission Wavelength | ~510 nm[1][2] | ~580 nm[7] |
| Measurement Type | Ratiometric[1][3] | Intensiometric |
Recommended Loading Conditions
| Parameter | Fura-2 AM | This compound | Dual-Loading |
| Stock Solution | 1-2 mM in anhydrous DMSO | 1-2 mM in anhydrous DMSO | Prepare separate stock solutions |
| Final Loading Concentration | 1-5 µM | 1-5 µM | Sequentially load, starting with this compound |
| Loading Temperature | Room Temperature to 37°C | Room Temperature | Room Temperature for both |
| Loading Time | 30-60 minutes | 20-40 minutes | Sequential, see protocol |
| De-esterification Time | 20-30 minutes | 20-30 minutes | 20-30 minutes after final wash |
| Loading Buffer | Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer | HBSS or similar physiological buffer | HBSS or similar physiological buffer |
| Additives | Pluronic F-127 (0.02-0.04%)[8] | Pluronic F-127 (0.02-0.04%) | Use with both dyes |
Experimental Protocols
Reagent Preparation
-
Fura-2 AM Stock Solution: Prepare a 1 mM stock solution of Fura-2 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). Aliquot and store at -20°C, protected from light and moisture.
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic F-127 Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium, buffered with HEPES to pH 7.2-7.4.
Cell Preparation and Dye Loading Protocol
This protocol is a general guideline and may require optimization for specific cell types.
-
Cell Seeding: Seed cells on an appropriate imaging-quality glass-bottom dish or coverslip to achieve 50-70% confluency on the day of the experiment.
-
This compound Loading:
-
Prepare the this compound loading solution by diluting the 1 mM stock solution to a final concentration of 1-5 µM in pre-warmed (37°C) HBSS.
-
Add Pluronic F-127 to the loading solution to a final concentration of 0.02-0.04% to aid in dye solubilization.
-
Remove the cell culture medium and wash the cells once with HBSS.
-
Add the this compound loading solution to the cells and incubate for 20-40 minutes at room temperature, protected from light.
-
-
Wash: After this compound incubation, wash the cells twice with pre-warmed HBSS to remove excess dye.
-
Fura-2 AM Loading:
-
Prepare the Fura-2 AM loading solution by diluting the 1 mM stock solution to a final concentration of 1-5 µM in pre-warmed (37°C) HBSS.
-
Add Pluronic F-127 to a final concentration of 0.02-0.04%.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Final Wash and De-esterification:
-
Wash the cells twice with pre-warmed HBSS to remove extracellular Fura-2 AM.
-
Add fresh, pre-warmed HBSS and incubate the cells for an additional 20-30 minutes at room temperature or 37°C to allow for complete de-esterification of both dyes.[8]
-
-
Imaging: The cells are now ready for imaging. Maintain the cells in a physiological buffer during the experiment.
Imaging Protocol
-
Microscope Setup: Use an inverted fluorescence microscope equipped with a light source capable of excitation at 340 nm, 380 nm, and ~550 nm, and a detector (e.g., sCMOS or EMCCD camera) capable of capturing emission at ~510 nm and ~580 nm. Use appropriate filter sets to minimize spectral bleed-through.
-
Image Acquisition:
-
Acquire images for Fura-2 by alternating excitation between 340 nm and 380 nm, collecting emission at ~510 nm.
-
Acquire images for Rhod-FF by exciting at ~550 nm and collecting emission at ~580 nm.
-
To minimize phototoxicity and photobleaching, use the lowest possible excitation light intensity and exposure times that provide an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
For Fura-2, calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). This ratio is directly proportional to the intracellular cytosolic [Ca²⁺].
-
For Rhod-FF, changes in mitochondrial [Ca²⁺] are represented by changes in the fluorescence intensity at ~580 nm.
-
Calibration of the Fura-2 signal to absolute [Ca²⁺] values can be performed using standard in vitro or in situ calibration methods.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for dual-loading cells.
Caption: Dye loading and compartmentalization mechanism.
Caption: A typical calcium signaling pathway.
References
- 1. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is an AM ester? | AAT Bioquest [aatbio.com]
- 6. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. ionbiosciences.com [ionbiosciences.com]
Application Notes and Protocols for Simultaneous Imaging of Mitochondrial and Cytosolic Calcium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The precise spatial and temporal regulation of intracellular Ca²⁺ concentration ([Ca²⁺]) is critical for normal cell function. Mitochondria play a pivotal role in shaping cytosolic Ca²⁺ signals by rapidly sequestering and releasing the ion, thereby influencing cellular bioenergetics and signaling pathways.[1][2] The ability to simultaneously monitor Ca²⁺ dynamics in both the cytosol and mitochondria is therefore essential for understanding the intricate interplay between these two compartments in health and disease.
This document provides detailed application notes and experimental protocols for the simultaneous imaging of mitochondrial and cytosolic Ca²⁺. It is intended for researchers, scientists, and drug development professionals who are interested in investigating the roles of mitochondrial and cytosolic Ca²⁺ signaling in their experimental systems. The protocols described herein utilize both chemical fluorescent indicators and genetically encoded calcium indicators (GECIs), offering flexibility for various cell types and experimental goals.
Principles and Strategies
The simultaneous imaging of mitochondrial and cytosolic Ca²⁺ relies on the use of two distinct fluorescent indicators that can differentiate between the two compartments. This can be achieved through two primary strategies:
-
Dual-Wavelength Chemical Dyes: This approach uses two chemical dyes with different spectral properties and preferential localization. For instance, a dye that accumulates in the mitochondria is paired with a dye that remains in the cytosol.
-
Combination of Genetically Encoded and Chemical Indicators: This is a widely used and robust method where a GECI is targeted to the mitochondria, and a spectrally distinct chemical dye is used to report cytosolic Ca²⁺.[3] This strategy offers high specificity for the mitochondrial signal.
The choice of indicators and imaging modality will depend on the specific experimental requirements, including the cell type, the desired temporal and spatial resolution, and the available equipment.
Data Presentation: Comparison of Fluorescent Indicators
The following tables summarize the key properties of commonly used fluorescent indicators for simultaneous mitochondrial and cytosolic Ca²⁺ imaging.
Table 1: Genetically Encoded Calcium Indicators (GECIs) for Mitochondrial Targeting
| Indicator Name | Type | Excitation (nm) | Emission (nm) | Affinity (Kd) | Reporter Color | Notes |
| mito-GCaMP5G/6s | Single FP | ~488 | ~510 | Variable | Green | Good for detecting Ca²⁺ uptake in individual mitochondria.[3] |
| 4mtD3mCerulean3+16 (Cameleon) | FRET | ~433 (CFP) | ~475 (CFP), ~525 (YFP) | ~16 µM | Cyan/Yellow | Ratiometric, allowing for more quantitative measurements.[4] |
| mito-R-GECO1 | Single FP | ~561 | ~589 | ~480 nM | Red | Red-shifted, useful for multiplexing with green probes.[1] |
Table 2: Chemical Fluorescent Indicators
| Indicator Name | Primary Localization | Excitation (nm) | Emission (nm) | Affinity (Kd) | Reporter Color | Notes |
| Fura-2, AM | Cytosol | 340/380 | ~510 | ~145 nM | Ratiometric | Can also accumulate in mitochondria, allowing for simultaneous measurement in some cases.[5] |
| X-Rhod-1, AM | Cytosol | ~580 | ~602 | ~700 nM | Red | Good spectral separation from green GECIs.[3] |
| Rhod-2, AM | Mitochondria | ~552 | ~581 | ~570 nM | Red | Preferentially accumulates in mitochondria due to its positive charge.[1][6] |
| Fluo-4, AM | Cytosol/Mitochondria | ~494 | ~516 | ~345 nM | Green | In permeabilized cells, can be used to measure mitochondrial Ca²⁺ specifically.[7] |
Experimental Protocols
Protocol 1: Simultaneous Imaging using a Mitochondrially-Targeted GECI and a Cytosolic Chemical Dye
This protocol describes the use of a mitochondrially-targeted GCaMP (mito-GCaMP) in combination with the red fluorescent chemical dye X-Rhod-1 to simultaneously image mitochondrial and cytosolic Ca²⁺.[3]
Materials:
-
Cells of interest (e.g., primary astrocytes, HeLa cells)
-
Culture medium
-
Plasmids encoding mito-GCaMP5G or mito-GCaMP6s
-
Transfection reagent
-
X-Rhod-1, AM ester
-
Pluronic F-127
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Artificial cerebrospinal fluid (ACSF) or other appropriate imaging buffer
-
ATP or other stimulus
-
Confocal or two-photon microscope
Procedure:
-
Cell Culture and Transfection:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Transfect the cells with the mito-GCaMP plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow 24-48 hours for GECI expression.
-
-
Loading of Cytosolic Dye:
-
Prepare a stock solution of X-Rhod-1, AM in DMSO.
-
Prepare a loading solution by diluting the X-Rhod-1, AM stock solution in imaging buffer to a final concentration of 1-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash once with imaging buffer.
-
Incubate the cells in the X-Rhod-1 loading solution at 37°C for 30-60 minutes.
-
Wash the cells three times with imaging buffer to remove excess dye.
-
-
Imaging:
-
Mount the dish or coverslip on the microscope stage.
-
Perfuse the cells with imaging buffer.
-
Set up the microscope for time-lapse imaging, acquiring both the green (mito-GCaMP) and red (X-Rhod-1) fluorescence channels simultaneously or in rapid succession.
-
mito-GCaMP: Excitation ~488 nm, Emission ~500-550 nm.
-
X-Rhod-1: Excitation ~561 nm, Emission ~580-650 nm.
-
-
Establish a baseline fluorescence for 1-2 minutes.
-
Apply the stimulus (e.g., ATP) through a perfusion system.
-
Continue imaging to capture the dynamic changes in Ca²⁺ in both compartments.
-
-
Data Analysis:
-
Define regions of interest (ROIs) for individual mitochondria (green channel) and the corresponding cytosol (red channel, excluding the mitochondrial areas).
-
Measure the mean fluorescence intensity for each ROI over time.
-
Express the change in fluorescence as ΔF/F₀, where ΔF is the change in fluorescence and F₀ is the baseline fluorescence.
-
Protocol 2: Simultaneous Imaging using Two Chemical Dyes (Fura-2)
This protocol takes advantage of the fact that Fura-2, AM can load into both the cytosol and mitochondria, and with appropriate imaging systems, the signals can be distinguished.[5]
Materials:
-
Cells of interest (e.g., HT29 cells)
-
Culture medium
-
Fura-2, AM
-
Pluronic F-127
-
DMSO
-
Imaging buffer
-
Agonist (e.g., carbachol)
-
UV-capable confocal or wide-field fluorescence microscope with rapid wavelength switching
Procedure:
-
Cell Culture:
-
Plate cells on quartz coverslips or glass-bottom dishes suitable for UV imaging.
-
-
Dye Loading:
-
Prepare a stock solution of Fura-2, AM in DMSO.
-
Prepare a loading solution of 2-5 µM Fura-2, AM with 0.02% Pluronic F-127 in culture medium.
-
Incubate cells in the loading solution at 37°C for 30-60 minutes.
-
Wash the cells three times with imaging buffer.
-
-
Imaging:
-
Mount the coverslip on the microscope.
-
Acquire images by alternating excitation between 340 nm and 380 nm, and collecting emission at ~510 nm.
-
Identify mitochondrial regions, which often appear as bright spots due to higher Fura-2 accumulation.[5]
-
Establish a baseline ratio (F₃₄₀/F₃₈₀) for both cytosolic and mitochondrial regions.
-
Apply the stimulus and record the ratiometric changes over time.
-
-
Data Analysis:
-
Define ROIs for the cytosol and mitochondria.
-
Calculate the F₃₄₀/F₃₈₀ ratio for each ROI over time.
-
The ratio can be converted to [Ca²⁺] using the Grynkiewicz equation, following calibration of R_min, R_max, and K_d.
-
Mandatory Visualizations
Caption: Signaling pathway of agonist-induced Ca²⁺ release and mitochondrial uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Imaging of Mitochondrial and Cytosolic Ca2+ Signals in Cultured Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. Simultaneous measurements of cytosolic and mitochondrial Ca2+ transients in HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous Measurement of Mitochondrial Calcium and Mitochondrial Membrane Potential in Live Cells by Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Rhod-FF AM: Application Notes and Protocols for Studying Calcium Signaling in Specific Cell Types
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Rhod-FF AM for monitoring intracellular calcium ([Ca²⁺]) dynamics, particularly in environments with high calcium concentrations. Detailed protocols for specific cell types and key applications are provided, along with data interpretation and troubleshooting advice.
Introduction
This compound is a fluorescent calcium indicator with a low affinity for Ca²⁺, making it an ideal tool for measuring high-amplitude Ca²⁺ signals that would saturate high-affinity indicators. As the acetoxymethyl (AM) ester form, it is cell-permeant and becomes active after hydrolysis by intracellular esterases, trapping the fluorescent Rhod-FF molecule within the cell. Its red-shifted excitation and emission spectra minimize autofluorescence and allow for multiplexing with green fluorescent probes.[1][2]
Properties of Rhod-FF
The key characteristics of Rhod-FF are summarized in the table below, providing a quick reference for experimental planning.
| Property | Value | Reference |
| Excitation Wavelength (max) | ~552-553 nm | [3][4] |
| Emission Wavelength (max) | ~577-580 nm | [3][5] |
| Dissociation Constant (Kd) | ~19-320 µM | [3][4][6] |
| Solubility | Soluble in DMSO | [3] |
| Form | Cell-permeant AM ester | [3] |
Signaling Pathway and Mechanism of Action
This compound passively diffuses across the cell membrane. Inside the cell, ubiquitous intracellular esterases cleave the AM ester groups, rendering the molecule impermeable to the membrane and sensitive to calcium. Upon binding to Ca²⁺, Rhod-FF exhibits a significant increase in fluorescence intensity, which can be measured to determine changes in intracellular calcium concentration.
Caption: Mechanism of this compound action.
Experimental Protocols
The following protocols provide detailed methodologies for using this compound in specific cell types. General laboratory safety precautions should be followed.
Protocol 1: Calcium Imaging in Primary Neuronal Cultures
This protocol is adapted for primary cortical or hippocampal neurons.
Materials:
-
This compound stock solution (1-5 mM in anhydrous DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Primary neuron culture
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC)
Procedure:
-
Prepare Loading Solution:
-
On the day of the experiment, thaw the this compound stock solution and Pluronic® F-127.
-
Prepare a working solution of 2-10 µM this compound in HBSS. The final concentration should be optimized for your specific neuronal culture.
-
To aid in solubilization, first mix the this compound stock with an equal volume of 20% Pluronic® F-127 before diluting in HBSS. The final Pluronic® F-127 concentration should be around 0.02-0.04%.
-
-
Cell Loading:
-
Remove the culture medium from the primary neurons and wash gently with pre-warmed HBSS.
-
Add the this compound loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the loading solution and wash the cells 2-3 times with warm HBSS to remove excess dye.
-
Incubate the cells in fresh HBSS for an additional 30 minutes to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Mount the culture dish on the fluorescence microscope.
-
Excite the cells at ~552 nm and record the emission at ~580 nm.
-
Acquire baseline fluorescence before stimulating the cells with your agonist of interest.
-
Caption: Workflow for neuronal calcium imaging.
Protocol 2: Measuring Mitochondrial Calcium in Cardiomyocytes
This compound's predecessor, Rhod-2 AM, is known to accumulate in mitochondria.[1] Rhod-FF, with its lower affinity, is particularly well-suited for measuring the high Ca²⁺ concentrations within this organelle. This protocol is adapted for isolated adult cardiomyocytes.
Materials:
-
This compound stock solution (1-5 mM in anhydrous DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Tyrode's solution or other appropriate physiological buffer
-
Isolated cardiomyocytes
-
Confocal microscope
Procedure:
-
Prepare Loading Solution:
-
Prepare a 2-5 µM this compound working solution in Tyrode's solution with 0.02% Pluronic® F-127.
-
-
Cell Loading:
-
Incubate isolated cardiomyocytes in the loading solution for 30-45 minutes at room temperature to facilitate mitochondrial sequestration.
-
-
Washing and De-esterification:
-
Wash the cells twice with Tyrode's solution.
-
Allow for de-esterification for at least 30 minutes at room temperature.
-
-
Imaging:
-
Image the cells using a confocal microscope to resolve mitochondrial structures.
-
Co-staining with a mitochondria-specific dye (e.g., MitoTracker Green) can be used to confirm localization.
-
Acquire time-lapse images to monitor mitochondrial Ca²⁺ dynamics in response to stimulation.
-
Protocol 3: Calcium Signaling in Astrocytes
This protocol is designed for studying calcium waves and microdomain activity in cultured astrocytes.
Materials:
-
This compound stock solution (1-5 mM in anhydrous DMSO)
-
Pluronic® F-127 (20% solution in DMSO)
-
Artificial cerebrospinal fluid (aCSF) or other suitable buffer
-
Cultured astrocytes
-
Confocal or widefield fluorescence microscope
Procedure:
-
Prepare Loading Solution:
-
Prepare a 5-10 µM this compound loading solution in aCSF containing 0.04% Pluronic® F-127.
-
-
Cell Loading:
-
Incubate the astrocyte culture with the loading solution for 45-60 minutes at 37°C.
-
-
Washing:
-
Gently wash the cells 3-4 times with aCSF to remove extracellular dye.
-
Incubate in fresh aCSF for 30 minutes for complete de-esterification.
-
-
Imaging:
-
Image spontaneous and evoked calcium activity. Astrocytes often exhibit complex spatial and temporal Ca²⁺ signals.
-
High-speed imaging may be required to capture fast, localized events in astrocytic processes.
-
Data Analysis and Interpretation
The fluorescence signal from Rhod-FF is typically reported as a change in fluorescence intensity relative to the baseline. Common methods include:
-
Ratio (F/F₀): Where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.
-
Normalized Change (ΔF/F₀): Calculated as (F - F₀) / F₀.
For quantitative measurements of Ca²⁺ concentration, a calibration is required. This can be complex in live cells but can be estimated using the following equation:
[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
Where:
-
Kd is the dissociation constant of Rhod-FF.
-
F is the measured fluorescence.
-
Fmin is the fluorescence in the absence of Ca²⁺ (determined using a Ca²⁺ chelator like EGTA).
-
Fmax is the fluorescence at saturating Ca²⁺ concentrations (determined using a Ca²⁺ ionophore like ionomycin).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Fluorescence Signal | - Incomplete de-esterification- Low dye concentration- Poor cell health | - Increase de-esterification time- Optimize dye concentration- Ensure cells are healthy before loading |
| High Background Fluorescence | - Incomplete washing- Dye extrusion | - Increase the number of washes- Use an anion transporter inhibitor like probenecid |
| Inconsistent Loading | - Uneven cell density- Variation in esterase activity | - Ensure a confluent and evenly distributed cell layer- Standardize loading time and temperature |
| Phototoxicity/Photobleaching | - High excitation light intensity- Prolonged exposure | - Reduce laser power or exposure time- Use a neutral density filter- Acquire images at longer intervals |
Application in Drug Development and High-Throughput Screening (HTS)
This compound's properties make it suitable for HTS assays targeting ion channels, G-protein coupled receptors (GPCRs), and other modulators of intracellular calcium. Its low affinity allows for the detection of strong calcium responses without signal saturation.
Caption: High-throughput screening workflow.
The use of a fluorescence plate reader allows for rapid and automated measurement of calcium responses across a large number of compounds. The robust signal and red-shifted spectrum of Rhod-FF contribute to a high signal-to-noise ratio in HTS formats.
References
- 1. stemcell.com [stemcell.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. static.yanyin.tech [static.yanyin.tech]
- 4. researchgate.net [researchgate.net]
- 5. Calcium imaging and BAPTA loading of amygdala astrocytes in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Imaging of Ca2+ Signaling in Astrocytes Using Two-Photon Laser Scanning Fluorescent Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Situ Calibration of Rhod-FF AM for Quantitative Intracellular Calcium Measurements
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rhod-FF AM is a fluorescent indicator designed for the measurement of intracellular calcium concentrations ([Ca²⁺]i). As a member of the rhodamine family, it exhibits a low affinity for Ca²⁺, making it particularly suitable for measuring high calcium concentrations, typically in the range of 10 µM to 200 µM.[1][2] Upon entering the cell, the acetoxymethyl (AM) ester group is cleaved by intracellular esterases, trapping the active, fluorescent form of the dye, Rhod-FF, within the cytoplasm. Rhod-FF is essentially non-fluorescent in its calcium-free state and exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺, without a spectral shift.[1][2]
Accurate quantification of [Ca²⁺]i using single-wavelength indicators like Rhod-FF necessitates an in situ calibration. This is critical because the dissociation constant (Kd) of the indicator can be influenced by various intracellular factors, including pH, temperature, ionic strength, and protein binding.[3] This application note provides a detailed protocol for the in situ calibration of this compound in adherent cells to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals, enabling the calculation of absolute [Ca²⁺]i.
Quantitative Data
The following tables summarize the key properties of this compound and the reagents required for the in situ calibration protocol.
Table 1: Properties of Rhod-FF
| Property | Value | Reference |
| Dissociation Constant (Kd) for Ca²⁺ | 19 µM | [3] |
| Excitation Maximum (Ca²⁺-bound) | ~553 nm | --INVALID-LINK-- |
| Emission Maximum (Ca²⁺-bound) | ~577 nm | --INVALID-LINK-- |
| Recommended Working Concentration | 2-20 µM (typically 4-5 µM) | [1][4] |
| Recommended Loading Time | 30-60 minutes | [1][4] |
Table 2: Reagents for In Situ Calibration
| Reagent | Stock Concentration | Final Concentration | Purpose |
| This compound | 2-5 mM in DMSO | 4-5 µM | Intracellular calcium indicator |
| Pluronic® F-127 | 10% (w/v) in DMSO | 0.04% | Aids in dispersing the AM ester in aqueous solution |
| Ionomycin (B1663694) | 1-10 mM in DMSO | 5-10 µM | Calcium ionophore to equilibrate intracellular and extracellular Ca²⁺ |
| EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) | 0.5 M in dH₂O, pH 8.0 | 5-10 mM | Calcium chelator to create a Ca²⁺-free environment for Fmin determination |
| CaCl₂ | 1 M in dH₂O | 1-2 mM | To create a saturating Ca²⁺ environment for Fmax determination |
| Hanks' Balanced Salt Solution (HBSS) | 1X | As required | Physiological buffer for cell washing and imaging |
Signaling Pathway Context: Calcium's Role as a Second Messenger
Calcium ions (Ca²⁺) are ubiquitous second messengers that regulate a vast array of cellular processes, including gene transcription, muscle contraction, cell proliferation, and apoptosis.[5][6] Intracellular calcium levels are tightly regulated, with the concentration in the cytosol maintained at a very low level (around 100 nM) compared to the extracellular environment (in the millimolar range).[3] Upon stimulation by various signals, such as neurotransmitters, hormones, or growth factors, there is a rapid and transient increase in cytosolic Ca²⁺. This increase can originate from the influx of extracellular Ca²⁺ through plasma membrane channels or from the release of Ca²⁺ from intracellular stores like the endoplasmic reticulum (ER).
Caption: Generalized calcium signaling pathway.
Experimental Protocols
Preparation of Reagents
-
This compound Stock Solution (2-5 mM): Dissolve the contents of a vial of this compound in high-quality, anhydrous DMSO. Aliquot and store at -20°C, protected from light and moisture.
-
Pluronic® F-127 Stock Solution (10% w/v): Dissolve Pluronic® F-127 in DMSO. This may require gentle warming. Store at room temperature.
-
Ionomycin Stock Solution (1-10 mM): Dissolve ionomycin in DMSO. Aliquot and store at -20°C.
-
EGTA Stock Solution (0.5 M): Dissolve EGTA in deionized water. Adjust the pH to 8.0 with NaOH to fully dissolve the EGTA. Store at 4°C.
-
CaCl₂ Stock Solution (1 M): Dissolve CaCl₂ in deionized water. Store at room temperature.
-
Hanks' Balanced Salt Solution (HBSS): Prepare 1X HBSS and ensure it is at the desired pH (typically 7.2-7.4) for the experiment. Prepare both Ca²⁺/Mg²⁺-containing and Ca²⁺/Mg²⁺-free versions.
Cell Preparation and Dye Loading
This protocol is optimized for adherent cells cultured on glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Cell Plating: Plate cells on appropriate imaging dishes 24-48 hours prior to the experiment to allow them to adhere and reach 70-80% confluency.
-
Prepare Loading Buffer: For each well, prepare a working solution of this compound in HBSS (with Ca²⁺ and Mg²⁺). A typical final concentration is 4-5 µM this compound and 0.04% Pluronic® F-127. To do this, first dilute the this compound stock solution in a small volume of HBSS containing Pluronic® F-127, vortex briefly, and then add this to the final volume of HBSS.
-
Dye Loading: Remove the culture medium from the cells and wash once with HBSS. Add the this compound loading buffer to the cells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal time may vary depending on the cell type.
-
Wash: After incubation, wash the cells twice with warm HBSS to remove excess dye.
-
De-esterification: Add fresh, warm HBSS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by cellular esterases.
Caption: Experimental workflow for this compound loading.
In Situ Calibration: Determination of Fmin and Fmax
This procedure should be performed at the end of an experiment on the same cells used for data acquisition.
-
Baseline Fluorescence (F): Acquire baseline fluorescence images of the Rhod-FF-loaded cells in normal HBSS.
-
Determination of Fmax (Maximum Fluorescence):
-
To the cells in HBSS, add ionomycin to a final concentration of 5-10 µM and a high concentration of CaCl₂ (e.g., 1-2 mM).
-
Ionomycin will permeabilize the cell membrane to Ca²⁺, allowing the intracellular Ca²⁺ concentration to equilibrate with the high extracellular concentration, thus saturating the Rhod-FF dye.
-
Record the fluorescence intensity until a stable maximum plateau is reached. This value is Fmax .
-
-
Determination of Fmin (Minimum Fluorescence):
-
Wash the cells thoroughly with Ca²⁺/Mg²⁺-free HBSS to remove the ionomycin and high calcium solution.
-
Add Ca²⁺/Mg²⁺-free HBSS containing 5-10 mM EGTA and 5-10 µM ionomycin.
-
EGTA will chelate any residual Ca²⁺, and ionomycin will facilitate the equilibration, resulting in a near-zero intracellular Ca²⁺ concentration.
-
Record the fluorescence intensity until a stable minimum is reached. This value is Fmin .
-
-
Background Subtraction: For all measurements (F, Fmin, Fmax), it is important to subtract the background fluorescence from a region of the image that does not contain cells.
Caption: Logical flow for Fmin and Fmax determination.
Calculation of Intracellular Calcium Concentration
The intracellular calcium concentration can be calculated using the Grynkiewicz equation for single-wavelength indicators:[3][7][8]
[Ca²⁺]i = Kd * [(F - Fmin) / (Fmax - F)]
Where:
-
[Ca²⁺]i is the intracellular free calcium concentration.
-
Kd is the dissociation constant of Rhod-FF for Ca²⁺ (19 µM).
-
F is the background-corrected fluorescence intensity of the cell at any given time.
-
Fmin is the background-corrected minimum fluorescence intensity in the presence of EGTA and ionomycin.
-
Fmax is the background-corrected maximum fluorescence intensity in the presence of ionomycin and saturating Ca²⁺.
Troubleshooting and Considerations
-
Incomplete AM Ester Hydrolysis: Ensure sufficient de-esterification time. Incomplete hydrolysis results in a high background signal and poor cellular retention of the dye.
-
Dye Compartmentalization: Rhodamine-based dyes can sometimes accumulate in mitochondria.[3] To minimize this for cytosolic measurements, consider loading at room temperature.
-
Phototoxicity and Photobleaching: Minimize the exposure of cells to excitation light to prevent cell damage and dye bleaching. Use the lowest possible excitation intensity and exposure time that provides an adequate signal-to-noise ratio.
-
Cell Health: Ensure cells are healthy and not overly confluent, as this can affect dye loading and cellular responses.
-
Kd Variation: The in situ Kd may differ from the in vitro value. For highly precise measurements, determination of the in situ Kd may be necessary, although this is a more complex procedure.[3]
Conclusion
The in situ calibration of this compound is an essential step for the accurate quantification of intracellular calcium concentrations. By determining Fmin and Fmax, researchers can convert relative fluorescence changes into absolute concentration values, providing more meaningful insights into the complex dynamics of calcium signaling in various physiological and pathological contexts. The protocols provided in this application note offer a robust framework for achieving reliable and reproducible quantitative calcium imaging results.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. ibidi.com [ibidi.com]
- 6. Dynamic visualization of calcium-dependent signaling in cellular microdomains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. DETERMINING CALCIUM CONCENTRATION IN HETEROGENEOUS MODEL SYSTEMS USING MULTIPLE INDICATORS - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Rhod-FF AM Dye Extrusion from Cells
Welcome to the technical support center for Rhod-FF AM dye. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound, with a specific focus on preventing its extrusion from cells.
I. FAQs: Understanding and Preventing this compound Extrusion
This section addresses common questions about the mechanisms of this compound extrusion and the strategies to mitigate this issue.
Q1: Why is my this compound signal weak or decreasing over time?
A1: A weak or diminishing fluorescent signal after loading with this compound is often due to the active removal of the dye from the cells. This process, known as dye extrusion, is mediated by efflux pumps present on the cell membrane. The acetoxymethyl (AM) ester form of the dye, which is necessary for cell loading, is a substrate for several of these transporters. Once inside the cell, the AM ester is cleaved by intracellular esterases, converting it to the fluorescent, calcium-sensitive form, Rhod-FF. However, if the AM ester is extruded before cleavage, the intracellular concentration of the active dye will be low, resulting in a weak signal.
Q2: What are the primary cellular mechanisms responsible for this compound extrusion?
A2: The extrusion of this compound is primarily carried out by two main families of transporters:
-
ATP-Binding Cassette (ABC) Transporters: A key member of this family is the P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1). These transporters utilize the energy from ATP hydrolysis to actively pump a wide range of hydrophobic and cationic compounds, including the AM esters of many fluorescent dyes, out of the cell.[1]
-
Organic Anion Transporters (OATs): These transporters are part of the Solute Carrier (SLC) family and are involved in the transport of a variety of organic anions across the cell membrane. The de-esterified form of some fluorescent dyes can be recognized and transported out of the cell by OATs.[2]
Q3: How can I prevent the extrusion of this compound from my cells?
A3: The most effective way to prevent dye extrusion is to use inhibitors that block the activity of the efflux pumps. The choice of inhibitor depends on the specific transporters expressed in your cell type.
-
For OATs: Probenecid (B1678239) is a commonly used inhibitor of organic anion transporters. It is often added to the dye loading and wash buffers to improve dye retention.[3]
-
For MDR1/P-gp: Verapamil (B1683045) and cyclosporin (B1163) A are well-characterized inhibitors of P-gp. They can be used to block the extrusion of AM esters by this transporter.[4][5]
Q4: What are the recommended concentrations for these inhibitors?
A4: The optimal concentration of an inhibitor can vary depending on the cell type and experimental conditions. However, here are some generally recommended starting concentrations:
It is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.
II. Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during this compound experiments.
Guide 1: Low Fluorescence Signal
If you are observing a weak fluorescent signal after loading your cells with this compound, follow these troubleshooting steps:
Problem: Weak or no fluorescence signal.
Caption: Troubleshooting workflow for low this compound fluorescence.
-
Verify Dye Loading Protocol:
-
Dye Concentration: Ensure you are using the recommended concentration of this compound (typically 4-5 µM).
-
Incubation Time and Temperature: The optimal incubation time is usually 30-60 minutes at 37°C.[4]
-
Cell Density: Cells should be in a healthy, sub-confluent monolayer.
-
Reagent Quality: Use high-quality, anhydrous DMSO to prepare the dye stock solution.
-
-
Assess Cell Health:
-
Viability: Check cell viability using a method like Trypan Blue exclusion.[7] Dead or unhealthy cells will not load the dye efficiently.
-
Adherence: Ensure adherent cells are well-attached to the culture vessel.
-
-
Investigate Dye Extrusion:
-
Add Inhibitors: Perform a pilot experiment with and without efflux pump inhibitors (e.g., probenecid for OATs, verapamil for MDR1) to see if the signal improves.
-
Time-Lapse Imaging: Acquire images over time after washing out the dye. A rapid decrease in fluorescence is indicative of active extrusion.
-
-
Optimize Imaging Parameters:
-
Microscope Settings: Ensure the correct filter set (e.g., TRITC) and exposure time are being used.
-
Photobleaching: Reduce excitation light intensity or exposure time to minimize photobleaching.
-
Guide 2: High Background Fluorescence
High background fluorescence can obscure the specific signal from your cells. Here’s how to troubleshoot it:
Problem: High background fluorescence.
Caption: Troubleshooting workflow for high background fluorescence.
-
Verify Washing Steps:
-
Thorough Washing: Ensure you are washing the cells sufficiently (at least 2-3 times) with fresh, warm buffer after dye loading to remove all extracellular dye.
-
Buffer Composition: Use a buffer that does not contain serum or phenol (B47542) red, which can contribute to background fluorescence.
-
-
Assess Dye Aggregation:
-
Pluronic F-127: Use a non-ionic detergent like Pluronic F-127 (at a final concentration of 0.02-0.04%) in the loading buffer to prevent dye aggregation.[8]
-
Proper Dissolving: Ensure the this compound stock solution is fully dissolved in DMSO before diluting it in the loading buffer.
-
-
Evaluate Autofluorescence:
-
Unstained Control: Image an unstained sample of your cells using the same settings to determine the level of endogenous autofluorescence.
-
Different Emission Filter: If autofluorescence is high, consider using a narrower bandpass emission filter to reduce its contribution to the signal.
-
III. Quantitative Data
The following tables summarize the effectiveness of various inhibitors on the retention of rhodamine-based fluorescent dyes. While the data for Rhodamine 123 is presented as a proxy, the principles are applicable to this compound.
Table 1: Effect of P-glycoprotein (MDR1) Inhibitors on Rhodamine 123 Accumulation [4]
| Inhibitor | Concentration | % Increase in Rhodamine 123 Accumulation (Mean ± SEM) |
| Verapamil | 50 µM | Restored to levels of non-resistant cells |
| Cyclosporin A | 100 µM | ~250 ± 25 |
| Elacridar | 1 µM | ~300 ± 30 |
| Zosuquidar | 1 µM | ~350 ± 35 |
Data adapted from a study on MCF7R cells, which overexpress P-gp. The increase in accumulation is relative to control cells (100%).
Table 2: Recommended Working Concentrations for Reagents
| Reagent | Stock Concentration | Recommended Working Concentration | Purpose | Reference |
| This compound | 2-5 mM in DMSO | 4-5 µM | Fluorescent calcium indicator | [9] |
| Probenecid | 250 mM in 1M NaOH, then diluted | 1-2.5 mM | Organic anion transporter inhibitor | [6] |
| Verapamil | 10 mM in DMSO or Ethanol | 10-50 µM | P-glycoprotein (MDR1) inhibitor | [4][5] |
| Cyclosporin A | 10 mM in DMSO or Ethanol | 1-10 µM | P-glycoprotein (MDR1) inhibitor | [4][5] |
| Pluronic F-127 | 20% (w/v) in DMSO | 0.02-0.04% | Dispersing agent to prevent dye aggregation | [8] |
IV. Experimental Protocols
This section provides a detailed protocol for loading cells with this compound and preventing its extrusion.
Protocol 1: Standard this compound Loading with Probenecid
This protocol is suitable for cell types that primarily use organic anion transporters for dye extrusion.
Materials:
-
This compound
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Probenecid
-
1M NaOH
-
Pluronic F-127 (20% in DMSO)
-
Cultured cells on coverslips or in microplates
Procedure:
-
Prepare a 250 mM Probenecid stock solution: Dissolve probenecid in 1M NaOH.
-
Prepare a 2-5 mM this compound stock solution: Dissolve this compound in anhydrous DMSO.
-
Prepare the loading buffer:
-
To your HHBS, add probenecid to a final concentration of 1-2.5 mM.
-
Add Pluronic F-127 to a final concentration of 0.02-0.04%.
-
Add the this compound stock solution to the loading buffer to a final concentration of 4-5 µM.
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Wash the cells once with warm HHBS.
-
Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the loading buffer.
-
Wash the cells 2-3 times with warm HHBS containing probenecid (at the same concentration as the loading buffer).
-
-
Imaging:
-
Add fresh HHBS (with or without probenecid, depending on the experiment) to the cells.
-
Proceed with your imaging experiment.
-
Caption: General experimental workflow for using this compound.
V. Signaling Pathways and Mechanisms
This section provides diagrams to visualize the cellular processes involved in this compound extrusion and its inhibition.
Diagram 1: this compound Loading and Extrusion Pathways
This diagram illustrates the process of this compound entering the cell, its conversion to the active form, and its subsequent extrusion by MDR1 and OAT transporters.
Caption: Cellular pathways of this compound loading and extrusion.
Diagram 2: Mechanism of Action of Efflux Pump Inhibitors
This diagram shows how inhibitors like probenecid and verapamil block their respective transporters, leading to increased intracellular retention of this compound.
Caption: Inhibition of efflux pumps increases intracellular dye.
References
- 1. Mechanism of multidrug recognition by MDR1/ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Organic Anion Transporter (OAT) Family: A Systems Biology Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
- 4. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Rhod-FF, AM | AAT Bioquest [aatbio.com]
Troubleshooting low Rhod-FF AM fluorescence signal
Welcome to the technical support center for Rhod-FF AM. This guide is designed to help you troubleshoot common issues and answer frequently asked questions related to the use of this fluorescent calcium indicator.
Troubleshooting Guide: Low Fluorescence Signal
Q1: Why is my this compound fluorescence signal weak or absent?
A low or non-existent fluorescence signal with this compound can be attributed to several factors, ranging from improper dye loading to issues with your imaging setup. Follow this troubleshooting guide to identify and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low this compound fluorescence signal.
Detailed Explanations and Solutions:
-
A1.1: Inadequate Dye Loading
-
Problem: The concentration of this compound may be too low, or the incubation time might be insufficient for adequate dye uptake into the cells.[1]
-
Solution: Optimize the loading concentration and incubation time. Refer to the table below for recommended starting points and optimization ranges. The use of a non-ionic detergent like Pluronic® F-127 can aid in dispersing the AM ester in the aqueous loading buffer.[1][2]
-
-
A1.2: Incomplete De-esterification
-
Problem: this compound is non-fluorescent and must be hydrolyzed by intracellular esterases to its active, calcium-sensitive form, Rhod-FF.[3] Low esterase activity, which can be cell-type dependent or a result of poor cell health, will lead to a weak signal.
-
Solution: Increase the de-esterification time (e.g., an additional 20-30 minutes at room temperature or 37°C) after removing the loading solution.[4][5] Ensure cells are healthy and metabolically active.
-
-
A1.3: Poor Cell Health
-
Problem: Unhealthy or dying cells will have compromised membrane integrity and reduced enzymatic activity, leading to poor dye retention and hydrolysis.
-
Solution: Ensure cells are healthy, within a suitable passage number, and plated at an appropriate density. Visually inspect cells for normal morphology before and after the experiment.
-
-
A1.4: Incorrect Imaging Parameters
-
Problem: The fluorescence microscope or plate reader may not be configured with the correct excitation and emission settings for Rhod-FF.[6]
-
Solution: Use the appropriate filter set for Rhod-FF (Excitation/Emission: ~553/577 nm).[7] For microscopy, a TRITC filter set is often suitable.[1] Increase the gain or exposure time, but be mindful of potential photobleaching.[8]
-
-
A1.5: Reagent Quality and Handling
-
Problem: this compound is susceptible to hydrolysis. Using non-anhydrous DMSO to prepare the stock solution or improper storage can lead to dye degradation.[2]
-
Solution: Prepare the stock solution in high-quality, anhydrous DMSO.[1] Aliquot the stock solution and store it at -20°C, protected from light and moisture.[2] Avoid repeated freeze-thaw cycles.[1]
-
Frequently Asked Questions (FAQs)
Q2: What are the spectral properties of Rhod-FF?
-
A2: Rhod-FF has an excitation maximum at approximately 553 nm and an emission maximum at approximately 577 nm.[7]
| Parameter | Wavelength (nm) |
| Excitation Maximum | 553[7] |
| Emission Maximum | 577[7] |
Q3: What is the calcium binding affinity (Kd) of Rhod-FF?
-
A3: Rhod-FF is a low-affinity calcium indicator with a dissociation constant (Kd) of approximately 19 µM.[4][9][10] This makes it suitable for measuring high intracellular calcium concentrations, in the range of 10 µM to 200 µM.[1][3]
Q4: How does this compound enter the cell and become active?
-
A4: The acetoxymethyl (AM) ester group makes the Rhod-FF molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now cell-impermeant and fluorescently responsive Rhod-FF in the cytoplasm.[2][3]
Caption: Mechanism of this compound loading and activation.
Q5: Can I use Pluronic® F-127 with this compound?
-
A5: Yes, using Pluronic® F-127 (typically at a final concentration of 0.02-0.04%) is recommended to improve the aqueous solubility of this compound and facilitate its loading into cells.[1][2]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Prepare Stock Solution:
-
Prepare Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.[1]
-
Prepare a working solution with a final concentration of 2 to 20 µM in a buffer of your choice (e.g., Hanks and Hepes buffer).[1] For most cell lines, a final concentration of 4-5 µM is a good starting point.[1]
-
For improved solubility, you can add Pluronic® F-127 to the working solution at a final concentration of 0.04%.[1]
-
Protocol 2: Loading Cells with this compound
-
Cell Preparation:
-
Plate cells on coverslips or in a black-wall, clear-bottom microplate and allow them to adhere overnight.
-
-
Dye Loading:
-
De-esterification and Washing:
-
Imaging:
-
Proceed with fluorescence imaging using the appropriate excitation and emission wavelengths (Ex/Em = ~553/577 nm).[7]
-
Optimization of Loading Parameters
| Parameter | Recommended Starting Point | Optimization Range | Key Considerations |
| This compound Concentration | 4-5 µM[1] | 2-20 µM[1] | Cell type dependent; higher concentrations can lead to cytotoxicity or compartmentalization. |
| Loading Time | 30-60 minutes[1] | 20-90 minutes | Longer times may increase signal but also potential for dye compartmentalization.[2] |
| Loading Temperature | 37°C[1] | Room Temperature to 37°C | 37°C promotes esterase activity but may also increase dye sequestration in organelles.[2] |
| Pluronic® F-127 | 0.04%[1] | 0.02-0.1% | Aids in dye solubilization but can be toxic to some cells at high concentrations. |
| Probenecid | Not typically required | 0.5-1.0 mM | Can be added to the wash buffer to inhibit organic anion transporters and reduce dye leakage in certain cell types.[11] |
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. biotium.com [biotium.com]
- 3. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 7. Spectrum [Rhod-FF] | AAT Bioquest [aatbio.com]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. cdn.stemcell.com [cdn.stemcell.com]
Checking for Rhod-FF AM AM ester hydrolysis before use
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rhod-FF AM ester.
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the handling and use of this compound ester, with a focus on pre-experiment quality control.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution in DMSO has a noticeable color/fluorescence. Is it still usable?
A freshly prepared stock solution of high-quality this compound in anhydrous DMSO should be largely colorless and non-fluorescent. The AM ester form of the dye is designed to be essentially non-fluorescent before it enters cells and is hydrolyzed by intracellular esterases.[1] Noticeable color or fluorescence in your stock solution is a strong indicator of premature hydrolysis, which can occur if the DMSO is not anhydrous or if the vial has been exposed to moisture. A hydrolyzed stock will lead to high background fluorescence and poor cell loading. It is highly recommended to test the stock solution for hydrolysis before proceeding with your experiments.
Q2: I am observing very weak or no fluorescent signal in my cells after loading with this compound. What are the possible causes?
Several factors can contribute to a weak or absent signal:
-
Hydrolyzed this compound: If the AM ester has hydrolyzed in your stock solution or working solution before it has a chance to cross the cell membrane, it will not be able to enter the cells, resulting in no intracellular signal.
-
Poor Cell Health: Unhealthy or dying cells may have compromised membrane integrity or reduced esterase activity, leading to inefficient dye loading and hydrolysis.
-
Suboptimal Loading Conditions: The concentration of this compound, incubation time, and temperature are critical parameters that may need to be optimized for your specific cell type.
-
Presence of Serum: Serum in the loading buffer can contain esterases that prematurely cleave the AM ester outside the cells. It is recommended to load cells in a serum-free medium.
Q3: The background fluorescence in my experiment is very high. How can I reduce it?
High background fluorescence is a common issue and can be caused by:
-
Prematurely Hydrolyzed Dye: As mentioned, hydrolyzed this compound in the extracellular medium will contribute to background fluorescence. Ensure your stock solution is not compromised and prepare working solutions fresh.
-
Excess Dye: Incomplete washing after the loading step can leave residual dye in the medium. Ensure thorough but gentle washing of the cells.
-
Incorrect Filter Sets: Using improper excitation and emission filters on your microscope or plate reader can lead to the detection of autofluorescence or other non-specific signals.
Q4: Can I store the this compound working solution for later use?
No, it is not recommended to store the diluted working solution. AM esters are susceptible to hydrolysis in aqueous solutions.[1] Always prepare the this compound working solution immediately before you plan to load your cells to ensure maximum efficacy.
Experimental Protocols
Protocol for Checking this compound Ester Hydrolysis
This protocol allows for a quick quality check of your this compound stock solution to ensure it has not been prematurely hydrolyzed. The principle of this assay is that the unhydrolyzed AM ester is largely non-fluorescent, even in the presence of Ca2+, while the hydrolyzed form will fluoresce upon binding to Ca2+.
Materials:
-
This compound stock solution (in anhydrous DMSO)
-
Calcium-free buffer (e.g., 10 mM MOPS with 100 mM KCl, pH 7.2)
-
High-calcium buffer (e.g., Calcium-free buffer with a saturating concentration of CaCl2, such as 10 mM)
-
Fluorometer or microplate reader with appropriate excitation and emission filters for Rhod-FF (Excitation/Emission: ~553/576 nm)
-
Cuvette or microplate
Procedure:
-
Dilute a small aliquot of your this compound stock solution in the calcium-free buffer to a final concentration of approximately 1 µM.
-
Transfer the solution to a cuvette or a well in a microplate.
-
Measure the baseline fluorescence (F_baseline) using the appropriate instrument settings. This reading should be very low for a high-quality, unhydrolyzed stock.
-
To the same sample, add a small volume of the high-calcium buffer to achieve a saturating calcium concentration.
-
Immediately measure the fluorescence again (F_Ca).
-
A significant increase in fluorescence (F_Ca >> F_baseline) indicates that the this compound has been hydrolyzed. If there is little to no change in fluorescence, the stock is likely of good quality.
Data Presentation
Table 1: Expected Fluorescence of this compound Under Test Conditions
| Condition | Expected Relative Fluorescence Units (RFU) | Interpretation |
| Unhydrolyzed this compound in Ca2+-free buffer | Very Low | Baseline fluorescence of the intact AM ester. |
| Unhydrolyzed this compound in high Ca2+ buffer | Very Low | The intact AM ester does not bind Ca2+ and remains non-fluorescent. |
| Hydrolyzed Rhod-FF in Ca2+-free buffer | Very Low | The hydrolyzed dye does not fluoresce in the absence of Ca2+. |
| Hydrolyzed Rhod-FF in high Ca2+ buffer | Very High (>100-fold increase) | The hydrolyzed, Ca2+-bound form of the dye is highly fluorescent.[2][3] |
Mandatory Visualization
Caption: Workflow for assessing this compound ester hydrolysis before experimental use.
Caption: Cellular mechanism of this compound ester for calcium detection.
References
Correcting for background fluorescence with Rhod-FF AM
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for background fluorescence and other common issues encountered when using the fluorescent calcium indicator, Rhod-FF AM.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a cell-permeant fluorescent dye used to measure intracellular calcium concentrations. The "AM" (acetoxymethyl) ester group allows the dye to cross the cell membrane. Once inside the cell, intracellular enzymes called esterases cleave off the AM group, trapping the active form of the dye, Rhod-FF, within the cell. Rhod-FF is a low-affinity calcium indicator, making it particularly well-suited for measuring high calcium concentrations, such as those found in the mitochondria or during large calcium influx events.[1][2]
Q2: What are the spectral properties and calcium affinity of Rhod-FF?
The spectral properties and calcium dissociation constant (Kd) of Rhod-FF can vary slightly depending on the source and experimental conditions. The table below summarizes the reported values.
| Property | Reported Value(s) | Source(s) |
| Excitation Maximum | ~552 nm, 553 nm, 540 nm | [1][3][4] |
| Emission Maximum | ~580 nm, 577 nm, 590 nm | [1][3][4] |
| Calcium Kd | 19 µM, 320 µM | [1][5][6] |
It is recommended to verify the optimal excitation and emission settings for your specific instrumentation.
Q3: What are the common causes of high background fluorescence with this compound?
High background fluorescence can arise from several factors during your experiment:
-
Incomplete de-esterification: If the AM ester is not fully cleaved, the partially de-esterified dye may have different fluorescent properties and contribute to background noise.[7][8]
-
Extracellular dye: Residual this compound in the extracellular medium can be hydrolyzed by extracellular esterases, leading to fluorescence outside the cells.
-
Dye leakage: The active, de-esterified Rhod-FF can leak out of the cells over time, contributing to extracellular background fluorescence.[8]
-
High dye concentration: Using an excessively high concentration of this compound can lead to non-specific binding and high background.[2]
-
Cellular autofluorescence: Many cell types naturally fluoresce, which can contribute to the overall background signal.
-
Suboptimal washing: Insufficient washing after dye loading will leave fluorescent dye in the extracellular space.
Troubleshooting Guides
Problem: High Background Fluorescence
High background fluorescence can obscure the specific calcium signal from your cells. The following steps and diagram outline a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for High Background Fluorescence
References
- 1. caymanchem.com [caymanchem.com]
- 2. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 3. Spectrum [Rhod-FF] | AAT Bioquest [aatbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrolysis of Ca2+-sensitive fluorescent probes by perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Ca2+ concentrations in live cells: quantifications and discrepancies - PMC [pmc.ncbi.nlm.nih.gov]
Rhod-FF AM stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting of Rhod-FF AM.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a cell-permeant fluorescent indicator used to measure intracellular calcium concentrations ([Ca²⁺]). The "AM" (acetoxymethyl) ester group makes the molecule lipophilic, allowing it to cross cell membranes. Once inside the cell, intracellular esterases cleave the AM groups, trapping the now cell-impermeant and fluorescently active Rhod-FF. Rhod-FF is a low-affinity calcium indicator, making it particularly suitable for measuring high calcium concentrations, such as those found in the endoplasmic reticulum.[1][2]
Q2: How should this compound be stored?
Proper storage is crucial to maintain the integrity of this compound. Both the solid powder and stock solutions in anhydrous DMSO should be stored at -20°C, protected from light and moisture.[3] AM esters are susceptible to hydrolysis, so it is important to minimize exposure to moisture.[4] For DMSO stock solutions, it is recommended to warm the vial to room temperature before opening to prevent condensation. Aliquoting the stock solution into single-use volumes is also advisable to avoid repeated freeze-thaw cycles.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing this compound stock solutions.[5]
Q4: Is this compound photostable?
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
Low or No Fluorescence Signal
Problem: After loading cells with this compound, the fluorescence signal is weak or undetectable.
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis of AM Ester | Ensure sufficient incubation time (typically 30-60 minutes) at 37°C to allow for complete de-esterification by intracellular esterases.[5] The activity of esterases can vary between cell types. |
| Dye Extrusion | Some cell types actively pump out the de-esterified dye. The use of an organic anion transport inhibitor, such as probenecid, in the loading and imaging buffer can help to reduce dye leakage. |
| Low Intracellular Calcium | Rhod-FF has a low affinity for Ca²⁺, so a signal may only be apparent when intracellular calcium levels are elevated. Use a positive control (e.g., ionomycin) to induce a calcium influx and confirm the dye is responsive. |
| Incorrect Filter Sets | Verify that the excitation and emission filters on the microscope or plate reader are appropriate for Rhod-FF (Excitation/Emission maxima ~552/580 nm).[6] |
| Photobleaching | Minimize light exposure to the sample. Use the lowest possible excitation intensity and shortest exposure times. The use of an anti-fade mounting medium can also help for fixed-cell imaging. |
High Background Fluorescence
Problem: High background fluorescence obscures the specific calcium signal.
| Possible Cause | Troubleshooting Steps |
| Incomplete Removal of Extracellular Dye | Thoroughly wash the cells with fresh, dye-free buffer after the loading step to remove any residual extracellular this compound. |
| Autofluorescence | Include an unstained control sample to assess the level of cellular autofluorescence. If autofluorescence is high, consider using spectral unmixing techniques if available on your imaging system. |
| Hydrolysis of AM Ester in Solution | Prepare the this compound working solution immediately before use. AM esters can hydrolyze in aqueous solutions, leading to fluorescent background. |
| Dye Compartmentalization | Rhodamine-based dyes can sometimes accumulate in organelles like mitochondria.[7] To minimize this, consider loading the cells at a lower temperature (e.g., room temperature instead of 37°C). The extent of compartmentalization can be assessed by permeabilizing the plasma membrane with a mild detergent like saponin (B1150181) and observing the remaining fluorescence.[1] |
Cell Health and Cytotoxicity Issues
Problem: Cells appear unhealthy or die after loading with this compound.
| Possible Cause | Troubleshooting Steps |
| Dye Concentration Too High | High concentrations of AM ester dyes can be cytotoxic. Perform a concentration titration to determine the lowest effective concentration that provides a sufficient signal-to-noise ratio. |
| Byproducts of AM Ester Hydrolysis | The hydrolysis of AM esters releases formaldehyde (B43269) and acetate, which can be toxic to cells.[1] Use the lowest possible dye concentration and minimize the incubation time. |
| DMSO Toxicity | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%). |
Data Presentation
Table 1: Storage and Handling of this compound
| Form | Storage Temperature | Storage Conditions | Solvent | Stock Solution Stability |
| Solid Powder | -20°C | Desiccated, protected from light | Anhydrous DMSO | N/A |
| Stock Solution | -20°C | Aliquoted, protected from light and moisture | Anhydrous DMSO | Stable for several months under proper storage |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound solid to room temperature before opening.
-
Add the appropriate volume of high-quality, anhydrous DMSO to achieve the desired concentration (typically 1-5 mM).
-
Vortex briefly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C.
Protocol 2: Loading Adherent Cells with this compound
-
Culture adherent cells on coverslips or in a multi-well plate to the desired confluency.
-
Prepare a fresh working solution of this compound by diluting the DMSO stock solution into a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) to a final concentration of 2-10 µM.
-
(Optional) To aid in dye solubilization, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.[5]
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
After incubation, remove the loading solution and wash the cells two to three times with fresh, dye-free buffer to remove any extracellular dye.
-
The cells are now ready for imaging.
Visualizations
Caption: Experimental workflow for intracellular calcium imaging using this compound.
Caption: Troubleshooting logic for low or no fluorescence signal with this compound.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 3. Loading and Calibration of Intracellular Ion Indicators—Note 19.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Rhod-FF AM Calcium Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and issues encountered during Rhod-FF AM calcium imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a cell-permeant fluorescent calcium indicator. It is used to measure intracellular calcium concentrations in a variety of cell types. The "AM" (acetoxymethyl ester) group allows the dye to cross the cell membrane. Once inside the cell, cellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye (Rhod-FF) in the cytoplasm. Rhod-FF is essentially non-fluorescent in the absence of calcium but exhibits a strong fluorescence enhancement upon binding to calcium.[1] It has a lower binding affinity for Ca2+ than its parent compound Rhod-2, making it suitable for measuring higher calcium concentrations.[1]
Q2: What are the excitation and emission wavelengths for Rhod-FF?
Rhod-FF has a maximum excitation wavelength of approximately 552 nm and a maximum emission wavelength of around 580 nm.[2]
Q3: What are the main advantages of using a red-shifted indicator like Rhod-FF?
Red-shifted indicators offer several advantages, including:
-
Reduced Phototoxicity: Longer wavelengths of light are less damaging to cells, allowing for longer-term imaging experiments.[3]
-
Reduced Autofluorescence: Cellular autofluorescence is typically lower in the red part of the spectrum, leading to a better signal-to-noise ratio.[4]
-
Reduced Light Scattering: Red light scatters less than blue or green light, which is advantageous for imaging in thicker tissue samples.[4]
-
Multiplexing Capability: Using a red indicator leaves the blue and green channels free for use with other fluorescent probes, such as GFP-tagged proteins or optogenetic tools.[3]
Troubleshooting Guides
Problem 1: Low or No Fluorescence Signal
Possible Causes:
-
Improper Dye Loading: The concentration of this compound, incubation time, or temperature may be suboptimal.
-
Cell Health: Unhealthy or dead cells will not effectively load and hydrolyze the dye.
-
Incorrect Filter Sets: The excitation and emission filters on the microscope may not be appropriate for Rhod-FF.
-
Expired or Improperly Stored Dye: The this compound may have degraded.
Solutions:
| Solution | Detailed Protocol |
| Optimize Dye Loading | Titrate the this compound concentration (typically in the range of 2-20 µM). Optimize the loading time (usually 30-60 minutes) and temperature (often at 37°C, but a cold-loading/warm-incubation protocol can sometimes reduce compartmentalization)[5]. Ensure the dye is fully dissolved in a high-quality, anhydrous DMSO before diluting it into the loading buffer. |
| Ensure Cell Viability | Use fresh, healthy cells for experiments. Check cell viability using a standard assay like Trypan Blue exclusion. |
| Verify Microscope Settings | Confirm that you are using the correct laser line for excitation (e.g., a 543 nm or 561 nm laser) and an appropriate emission filter (e.g., a 570 nm long-pass or a 585/42 nm band-pass filter)[6]. |
| Check Dye Quality | Use a fresh vial of this compound. Store the dye according to the manufacturer's instructions, typically at -20°C and protected from light and moisture.[7] |
Problem 2: High Background Fluorescence or Non-Specific Staining
Possible Causes:
-
Incomplete Hydrolysis of AM Ester: If the AM group is not fully cleaved, the dye will not be effectively trapped and may be extruded from the cell or remain in a non-responsive state.[8]
-
Dye Compartmentalization: Rhodamine-based dyes have a tendency to accumulate in mitochondria due to their net positive charge.[9] This can lead to a high background signal that does not reflect cytosolic calcium levels.
-
Autofluorescence: Some cell types exhibit significant endogenous fluorescence.
Solutions:
| Solution | Detailed Protocol |
| Improve AM Ester Hydrolysis | After loading, allow for a de-esterification period of at least 30 minutes in a dye-free medium to ensure complete hydrolysis of the AM ester.[3] |
| Mitigate Mitochondrial Sequestration | A "cold loading-warm incubation" protocol can sometimes reduce mitochondrial uptake. This involves loading the cells with the dye at a lower temperature (e.g., 4°C) and then incubating them at 37°C.[5] Membrane permeabilization with agents like digitonin (B1670571) can be used in some experimental contexts to release cytosolic dye and isolate the mitochondrial signal, although this is a terminal experiment.[5] |
| Assess and Correct for Autofluorescence | Image a sample of unstained cells using the same acquisition settings to determine the level of autofluorescence. This background can then be subtracted from the Rhod-FF signal.[10] |
Problem 3: Signal Artifacts (Phototoxicity and Motion)
Possible Causes:
-
Phototoxicity: High-intensity excitation light can damage cells, leading to abnormal calcium signaling and eventually cell death.[11]
-
Motion Artifacts: In live animal or tissue imaging, movement can cause shifts in fluorescence intensity that are unrelated to calcium changes.[12][13][14]
Solutions:
| Solution | Detailed Protocol |
| Minimize Phototoxicity | Use the lowest possible laser power that still provides an adequate signal-to-noise ratio. Reduce the duration and frequency of image acquisition.[11] |
| Correct for Motion Artifacts | For in vivo experiments, consider using a two-channel imaging approach. Simultaneously record from Rhod-FF and a calcium-independent red fluorescent protein (e.g., mCherry or RFP). The signal from the independent fluorophore can be used to identify and computationally remove motion-induced artifacts from the Rhod-FF signal.[14][15] Various image registration algorithms can also be applied post-acquisition to correct for lateral motion.[13] |
Experimental Protocols & Data
General Protocol for Loading Cells with this compound
-
Prepare Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 2-5 mM.[7]
-
Prepare Working Solution: Dilute the stock solution to a final working concentration of 2-20 µM in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). For some cell lines, adding Pluronic® F-127 (at a final concentration of ~0.04%) to the working solution can aid in dye solubilization.[7]
-
Load Cells: Replace the cell culture medium with the this compound working solution and incubate for 30-60 minutes at 37°C.
-
Wash and De-esterify: Remove the loading solution and wash the cells once with fresh, warm buffer. Incubate the cells in the fresh buffer for at least 30 minutes at 37°C to allow for complete de-esterification of the dye.
-
Image: Proceed with fluorescence imaging using appropriate microscope settings.
Quantitative Data for Rhodamine-based Calcium Indicators
| Indicator | Dissociation Constant (Kd) for Ca2+ | Excitation (Max, nm) | Emission (Max, nm) | Primary Use |
| Rhod-2 | ~570 nM | ~549 | ~574[6] | General purpose, tends to accumulate in mitochondria[5][16] |
| Rhod-FF | ~19 µM[2][5] | ~552[2] | ~580[2] | Measuring higher Ca2+ concentrations[1] |
| X-rhod-1 | ~700 nM | ~580 | ~600[4] | Red-shifted imaging, reduced phototoxicity[4] |
Visualizations
Caption: Workflow of this compound loading and activation in a cell.
Caption: Troubleshooting logic for common calcium imaging artifacts.
References
- 1. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 5. Mitochondrial Ca2+ concentrations in live cells: quantifications and discrepancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. Incomplete hydrolysis of the calcium indicator precursor fura-2 pentaacetoxymethyl ester (fura-2 AM) by cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. A biologist’s checklist for calcium imaging and optogenetic analysis [focalplane.biologists.com]
- 12. Decreasing motion artifacts in calcium-dependent fluorescence transients from the perfused mouse heart using frequency filtering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. komiyamalab.biosci.ucsd.edu [komiyamalab.biosci.ucsd.edu]
- 14. Correcting motion induced fluorescence artifacts in two-channel neural imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Impact of pH on Rhod-FF AM fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Rhod-FF AM to measure intracellular calcium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeant fluorescent indicator used to measure intracellular calcium concentrations ([Ca²⁺]i). The "AM" (acetoxymethyl) ester group allows the molecule to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, calcium-sensitive form of the dye, Rhod-FF, in the cytosol. Rhod-FF is essentially non-fluorescent in the absence of calcium but exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.[1]
Q2: What are the spectral properties of Rhod-FF?
A2: The spectral properties of Rhod-FF are similar to its parent compound, Rhod-2. The table below summarizes the key spectral characteristics.
| Property | Wavelength (nm) | Notes |
| Excitation Maximum (Ex) | ~552 | In the presence of Ca²⁺ |
| Emission Maximum (Em) | ~581 | In the presence of Ca²⁺ |
Note: The provided wavelengths are for the calcium-bound form of the closely related dye, Rhod-2, and are expected to be very similar for Rhod-FF.[2]
Q3: Is the fluorescence of Rhod-FF sensitive to changes in intracellular pH?
A3: Based on studies of its parent compound, Rhod-2, the fluorescence of Rhod-FF is largely insensitive to pH changes within the typical physiological range of 6.8 to 8.0.[3] However, significant deviations from this pH range, particularly towards more acidic conditions, may potentially affect the fluorescence of rhodamine-based dyes. Therefore, it is a factor to consider in experiments where substantial intracellular pH shifts are expected.
Troubleshooting Guide
Problem 1: Weak or no fluorescent signal after loading cells with this compound.
| Possible Cause | Troubleshooting Step |
| Incomplete hydrolysis of the AM ester | Ensure that the de-esterification step is sufficient. After loading, incubate the cells in a dye-free medium for at least 30 minutes to allow intracellular esterases to cleave the AM groups. |
| Dye extrusion | Some cell types actively pump out fluorescent dyes. The use of an organic anion transport inhibitor, such as probenecid, in the loading and imaging buffer can help to reduce dye leakage. |
| Low intracellular calcium | The basal intracellular calcium concentration in your cells might be very low, resulting in a weak signal. As a positive control, you can treat a sample of cells with a calcium ionophore like ionomycin (B1663694) to artificially increase intracellular calcium and confirm that the dye is responsive. |
| Suboptimal dye concentration or loading time | The optimal loading concentration and time can vary between cell types. Perform a titration of this compound concentration (e.g., 1-10 µM) and incubation time (e.g., 30-60 minutes) to determine the best conditions for your specific cells. |
| Cell health | Unhealthy or dying cells may not efficiently load and hydrolyze the dye. Ensure your cells are healthy and have good viability before and during the experiment. |
Problem 2: High background fluorescence.
| Possible Cause | Troubleshooting Step |
| Extracellular dye | Ensure that cells are thoroughly washed with a dye-free buffer after the loading period to remove any residual extracellular this compound. |
| Incomplete hydrolysis | Unhydrolyzed this compound can contribute to background fluorescence. Ensure the de-esterification step is complete. |
| Autofluorescence | Some cell types exhibit significant autofluorescence. Image an unstained sample of your cells using the same settings to determine the level of background autofluorescence and subtract it from your measurements if necessary. |
Problem 3: Suspected pH-induced artifacts in fluorescence measurements.
| Possible Cause | Troubleshooting Step |
| Significant intracellular pH change | If your experimental conditions are known to cause large shifts in intracellular pH, the fluorescence of Rhod-FF could be affected. It is advisable to perform a control experiment to assess the impact of pH on your signal. |
| Co-measurement of pH | To confirm if pH changes are affecting your Rhod-FF signal, you can simultaneously measure intracellular pH using a pH-sensitive dye with compatible spectral properties (e.g., SNARF-1).[4] |
| In situ calibration | Perform an in situ calibration of Rhod-FF fluorescence at different pH values to create a correction factor for your experimental data.[5] |
Experimental Protocols
Protocol 1: Loading Adherent Cells with this compound
-
Prepare this compound Stock Solution: Dissolve this compound in high-quality, anhydrous DMSO to a stock concentration of 1 to 5 mM.
-
Prepare Loading Buffer: Dilute the this compound stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4) to a final working concentration of 1-10 µM. For cells that are difficult to load, the addition of Pluronic® F-127 to the loading buffer at a final concentration of 0.02-0.04% can aid in dye solubilization.
-
Cell Loading:
-
Grow adherent cells on coverslips or in a multi-well plate.
-
Remove the culture medium and wash the cells once with the physiological buffer.
-
Add the this compound loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
De-esterification:
-
Remove the loading buffer and wash the cells twice with a fresh, dye-free physiological buffer.
-
Incubate the cells in the dye-free buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the dye.
-
-
Imaging: Proceed with fluorescence imaging using appropriate filter sets for Rhod-FF (Excitation ~552 nm, Emission ~581 nm).
Protocol 2: In Situ pH Calibration of Rhod-FF Fluorescence
This protocol allows you to determine the effect of intracellular pH on the fluorescence of Rhod-FF in your specific cell type.
-
Load Cells with this compound: Follow Protocol 1 to load your cells with this compound.
-
Prepare Calibration Buffers: Prepare a set of calibration buffers with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0) containing a high K⁺ concentration to clamp the intracellular pH to the extracellular pH. A common recipe includes 120 mM KCl, 20 mM NaCl, 10 mM HEPES, 10 mM MOPS, and 1 mM MgCl₂. Adjust the pH of each buffer carefully.
-
Equilibration and Imaging:
-
Add a calcium ionophore (e.g., 5 µM ionomycin) and a protonophore (e.g., 10 µM nigericin) to each of the calibration buffers.
-
Replace the medium on your Rhod-FF loaded cells with the first pH calibration buffer.
-
Incubate for 5-10 minutes to allow the intracellular pH to equilibrate with the buffer pH.
-
Acquire fluorescence images.
-
Repeat the process for each of the different pH calibration buffers.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the cells at each pH value.
-
Plot the fluorescence intensity as a function of pH to generate a calibration curve. This curve can then be used to correct for pH-induced changes in fluorescence in your experiments.
-
Visualizations
Caption: Troubleshooting workflow for weak or absent this compound signal.
Caption: Impact of intracellular pH changes on Rhod-FF fluorescence.
Caption: Relationship between pH, calcium binding, and fluorescence.
References
- 1. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 2. Rhod-2 AM, fluorescent Ca2+ indicator (CAS 145037-81-6) (ab142780) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous measurement of intracellular pH and Ca2+ using the fluorescence of SNARF-1 and fura-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel method for absolute calibration of intracellular pH indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Rhod-FF AM for High-Throughput Screening: A Technical Support Center
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the optimal use of Rhod-FF AM for high-throughput screening (HTS) of intracellular calcium dynamics. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable fluorescent indicator used to measure intracellular calcium concentrations. The acetoxymethyl (AM) ester group makes the molecule lipophilic, allowing it to cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM group, trapping the now cell-impermeable Rhod-FF molecule. Rhod-FF is essentially non-fluorescent in its free state but exhibits a strong fluorescence enhancement upon binding to calcium ions.[1] It is a low-affinity calcium indicator, making it particularly suitable for measuring high calcium concentrations, in the range of 10 to 200 µM.[1]
Q2: What are the spectral properties of Rhod-FF?
A2: Upon binding to calcium, Rhod-FF can be optimally excited at approximately 553 nm and exhibits a maximum fluorescence emission at around 577 nm.[2] For use in fluorescence plate readers, excitation at 540 nm and emission detection at 590 nm with a cutoff of 570 nm is a common setting.[2]
Q3: Why is this compound considered suitable for high-throughput screening?
A3: this compound's long-wavelength excitation and emission spectra help to minimize interference from autofluorescence of cells and test compounds.[3] Its low affinity for calcium is advantageous for studying cellular responses that trigger large and sustained increases in intracellular calcium, preventing signal saturation that can occur with high-affinity indicators.
Q4: What is the role of Pluronic® F-127 in the loading protocol?
A4: Pluronic® F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble this compound in aqueous media, facilitating its loading into cells.[2][4] It is recommended to use a final concentration of around 0.04%.[2]
Q5: When should I use probenecid (B1678239) in my experiment?
A5: Probenecid is an inhibitor of organic anion transporters which are present in many cell types and can actively extrude the cleaved (active) form of the dye from the cell.[5] The use of probenecid (typically at 1 mM) is recommended to improve the intracellular retention of Rhod-FF, especially in cell lines known for high transporter activity, such as CHO and HeLa cells.[5][6] However, be aware that probenecid can have its own biological effects and may alter calcium flux kinetics in some systems.[5]
Data Presentation
Table 1: Spectral and Physicochemical Properties of Rhod-FF
| Property | Value | Reference |
| Excitation Wavelength (Ca2+-bound) | ~553 nm | [2] |
| Emission Wavelength (Ca2+-bound) | ~577 nm | [2] |
| Recommended HTS Filter Set (Ex/Em) | 540/590 nm | [2] |
| Cutoff Wavelength | 570 nm | [2] |
| Dissociation Constant (Kd) for Ca2+ | 19 µM | [7][8] |
| Solvent for Stock Solution | Anhydrous DMSO | [1][2] |
Table 2: Recommended Reagent Concentrations for HTS Assays
| Reagent | Stock Concentration | Working Concentration | Purpose |
| This compound | 2-5 mM in DMSO | 2-20 µM (typically 4-5 µM) | Calcium Indicator |
| Pluronic® F-127 | 20% (w/v) in DMSO | 0.04% | Dispersing Agent |
| Probenecid | 100 mM in aqueous solution | 1 mM | Anion Transporter Inhibitor |
Experimental Protocols
Detailed Methodology for a Standard HTS Calcium Flux Assay using this compound
This protocol provides a general guideline for adherent cells in a 96-well microplate format. Optimization for specific cell lines and experimental conditions is recommended.
Materials:
-
Adherent cells cultured in a 96-well black-wall, clear-bottom plate
-
This compound
-
Anhydrous DMSO
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable physiological buffer
-
Probenecid (optional)
-
Test compounds/stimulants
-
Fluorescence microplate reader with programmable liquid handling
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate overnight under standard cell culture conditions.
-
Preparation of this compound Working Solution:
-
Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO.[2]
-
On the day of the experiment, thaw the stock solution to room temperature.
-
Prepare a working solution of 2 to 20 µM this compound in your chosen buffer (e.g., HHBS). A final concentration of 4-5 µM is recommended for most cell lines.[2]
-
For improved dye loading, add Pluronic® F-127 to a final concentration of 0.04%.[2]
-
-
Cell Loading:
-
Remove the growth medium from the cell plate.
-
If your test compounds interfere with serum, wash the cells once with HHBS.
-
Add 100 µL of the this compound working solution to each well.
-
Incubate the plate at 37°C for 30 to 60 minutes. For some cell lines, extending the incubation time may improve signal intensity.[2]
-
-
Washing:
-
Remove the dye-loading solution.
-
Wash the cells twice with HHBS or your buffer of choice. If using probenecid, include it in the wash and final assay buffer to prevent dye leakage.[2]
-
-
Assay:
-
Add 100 µL of HHBS (with or without probenecid) to each well.
-
Place the plate in the fluorescence microplate reader.
-
Set the instrument to bottom-read mode with excitation at ~540 nm and emission at ~590 nm, with a cutoff of 570 nm.[2]
-
Record a baseline fluorescence reading for a set period.
-
Using the instrument's liquid handling system, add your stimulant and simultaneously measure the change in fluorescence over time.
-
Troubleshooting Guide
Q: Why is my this compound signal weak or absent?
A:
-
Incomplete de-esterification: Ensure the AM ester is fully cleaved by intracellular esterases. After washing off the loading solution, a further 30-minute incubation at room temperature can allow for complete de-esterification.[9]
-
Insufficient dye loading: Optimize the loading concentration (try a range of 2-20 µM) and incubation time (30-60 minutes, or longer for some cell types).[2] Ensure cells are healthy and not overly confluent, as this can affect dye uptake.[10]
-
Dye leakage: Some cell types actively pump out the dye. The inclusion of an organic anion transporter inhibitor like probenecid (1 mM) in the assay buffer can prevent this.[5]
-
Incorrect instrument settings: Verify that the excitation and emission wavelengths, as well as the cutoff filter, are appropriate for Rhod-FF. For plate readers, ensure you are using the correct read mode (e.g., bottom-read for adherent cells).[2]
-
Photobleaching: Minimize exposure of the dye-loaded cells to light before and during the experiment. Use the lowest possible excitation intensity that provides an adequate signal.
Q: How can I reduce high background fluorescence?
A:
-
Extracellular dye: Incomplete washing after loading can leave residual dye in the wells. Ensure thorough but gentle washing steps.
-
Hydrolysis of AM ester in media: Serum in the culture medium can contain esterases that cleave the AM group extracellularly, leading to background fluorescence.[11] Load cells in a serum-free buffer like HHBS.
-
Dye concentration too high: While a higher concentration can increase the signal, it can also lead to higher background. Titrate the this compound concentration to find the optimal balance between signal and background.
Q: I'm observing high well-to-well variability in my HTS plate. What could be the cause?
A:
-
Uneven cell plating: Ensure a uniform cell density across all wells of the microplate.
-
Inconsistent dye loading: Pipetting errors during the addition of the loading solution can lead to variability. Use of automated liquid handlers can improve consistency.
-
Edge effects: The outer wells of a microplate are more prone to evaporation and temperature fluctuations. Consider not using the outermost wells for data acquisition or ensure proper plate sealing and incubation conditions.
-
Compound precipitation: Test compounds may precipitate at the concentrations used, leading to inconsistent effects. Check the solubility of your compounds in the assay buffer.
Q: My cells are showing signs of toxicity after loading with this compound. What can I do?
A:
-
High dye concentration: High concentrations of AM ester dyes can be cytotoxic.[12] Use the lowest effective concentration of this compound.
-
Byproducts of AM ester hydrolysis: The cleavage of AM esters produces formaldehyde, which can be toxic to cells.[7] Minimize loading time and dye concentration.
-
Solvent toxicity: Ensure the final concentration of DMSO in the loading buffer is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[13]
Mandatory Visualizations
References
- 1. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. biotium.com [biotium.com]
- 5. Why is probenecid used to conduct calcium flux assays when using fluorescent calcium indicators in certain cell types? | AAT Bioquest [aatbio.com]
- 6. Probenecid affects muscle Ca2+ homeostasis and contraction independently from pannexin channel block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. abpbio.com [abpbio.com]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Fluorescent Ca2+ indicators directly inhibit the Na,K-ATPase and disrupt cellular functions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improving AM ester calcium dye loading efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Rhod-FF AM Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Rhod-FF AM for intracellular calcium measurements. Our goal is to help you minimize variability and achieve reliable, reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound experiments in a question-and-answer format.
Q1: Why is my fluorescent signal weak or absent?
A weak or non-existent signal is a common issue that can stem from several factors related to dye loading, cell health, or equipment settings.
-
Inadequate Dye Loading: The acetoxymethyl (AM) ester form of the dye may not be efficiently entering the cells or being hydrolyzed into its active, calcium-sensitive form.
-
Cell Viability Issues: Unhealthy or dead cells will not retain the dye and will exhibit compromised esterase activity, which is necessary for activating this compound.
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope or plate reader are appropriate for Rhod-FF (Ex/Em: ~540/590 nm).[1]
-
Low Intracellular Calcium Levels: The basal calcium levels in your cells might be too low to be detected by the low-affinity Rhod-FF dye.
Solutions:
-
Optimize Loading Conditions: Adjust the concentration of this compound and the incubation time. A final concentration of 4-5 µM is often recommended, but the optimal concentration should be determined empirically for your specific cell line.[1] Extending the incubation period beyond 60 minutes may improve signal intensity in some cases.[1]
-
Use a Surfactant: The nonionic detergent Pluronic® F-127 can be used to increase the aqueous solubility of this compound and improve its loading into cells.[1][2]
-
Verify Cell Health: Before the experiment, check cell viability using a standard method like Trypan Blue exclusion. Ensure that cells are not overgrown and are in a healthy state.
-
Confirm Equipment Settings: Double-check that you are using the correct filter set for Rhodamine-based dyes, such as a TRITC filter set.[1]
-
Positive Control: Use a calcium ionophore like ionomycin (B1663694) as a positive control to artificially increase intracellular calcium levels and confirm that the dye is responsive.
Q2: I'm observing high variability between wells/dishes. What could be the cause?
-
Uneven Dye Loading: Inconsistent loading of this compound across different samples is a primary cause of variability.[3]
-
Cell Plating Density: Variations in the number of cells per well will lead to differences in the overall fluorescence signal.
-
Inconsistent Wash Steps: Incomplete removal of extracellular dye can contribute to high background fluorescence and variability.
-
Phototoxicity or Photobleaching: Excessive exposure to excitation light can damage cells and bleach the fluorescent dye, leading to signal degradation over time.[3][4]
Solutions:
-
Standardize Cell Seeding: Ensure that you have a consistent number of cells in each well or dish by carefully counting and plating your cells.
-
Consistent Dye Loading and Washing: Prepare a master mix of the this compound working solution to add to all wells. Be consistent with incubation times and the number and volume of washes for all samples.
-
Minimize Light Exposure: Reduce the intensity and duration of excitation light exposure. Use neutral density filters if available. For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of your calcium signal.
-
Use an Anti-fade Reagent (for fixed cells): If you are imaging fixed cells, consider using an anti-fade mounting medium to reduce photobleaching.
Q3: My signal-to-noise ratio is poor. How can I improve it?
A low signal-to-noise ratio can obscure genuine biological signals. Several strategies can help to enhance the signal and reduce the noise.
-
High Background Fluorescence: This can be caused by incomplete washing, dye leakage, or autofluorescence from the cells or medium.
-
Low Signal Intensity: As discussed in Q1, this can result from suboptimal dye loading or low calcium levels.
-
Detector Settings: Inappropriate gain or exposure settings on your imaging system can introduce noise.
Solutions:
-
Optimize Wash Steps: Ensure thorough but gentle washing to remove all extracellular dye.
-
Use a Dye Leakage Inhibitor: Organic anion transporters can actively pump the hydrolyzed dye out of the cell. Including an anion transporter inhibitor like probenecid (B1678239) (at ~1 mM) in the final wash and imaging buffer can help to retain the dye inside the cells.[1]
-
Background Subtraction: In image analysis, you can subtract the background fluorescence from a region of interest that does not contain cells.
-
Optimize Detector Settings: Adjust the gain and exposure time on your microscope or plate reader to maximize the signal without saturating the detector. Averaging multiple readings can also help to reduce noise.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would I choose it over other calcium indicators?
This compound is a cell-permeable fluorescent calcium indicator. The "AM" (acetoxymethyl ester) group allows it to cross the cell membrane. Once inside the cell, cellular esterases cleave off the AM group, trapping the active Rhod-FF dye in the cytoplasm.[7] Rhod-FF is a low-affinity calcium indicator, making it particularly suitable for measuring high concentrations of intracellular calcium, in the range of 10 µM to 200 µM.[7] You would choose Rhod-FF over high-affinity indicators like Fluo-4 or Rhod-2 if you expect large increases in intracellular calcium that might saturate a high-affinity dye.[8]
Q2: How should I prepare and store this compound?
It is recommended to prepare a stock solution of this compound in high-quality, anhydrous DMSO at a concentration of 2 to 5 mM.[1] This stock solution should be aliquoted into single-use volumes and stored at -20°C, protected from light and moisture.[1] Avoid repeated freeze-thaw cycles.[1]
Q3: What is the purpose of Pluronic® F-127 in the loading buffer?
Pluronic® F-127 is a nonionic surfactant that helps to disperse the water-insoluble this compound in the aqueous loading buffer.[1] This improves the loading efficiency of the dye into the cells.[1][9] A common final concentration is 0.04%.[1]
Q4: Can this compound be used for ratiometric measurements?
No, Rhod-FF is a single-wavelength indicator. Its fluorescence intensity increases upon binding to calcium, but its excitation and emission wavelengths do not shift.[7] Therefore, it is not suitable for ratiometric measurements. For ratiometric calcium measurements, you would need to use a dye like Fura-2 or Indo-1.[10][11][12]
Q5: Does this compound localize to specific organelles?
Some rhodamine-based dyes with a net positive charge, like Rhod-2, have a tendency to accumulate in mitochondria due to the mitochondrial membrane potential.[2][13][14] While Rhod-FF is a derivative of Rhod-2, it's important to be aware of potential subcellular compartmentalization.[13] If you are specifically interested in cytosolic calcium, it may be necessary to validate the localization of the dye in your experimental system.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound experiments.
Table 1: this compound Properties
| Parameter | Value | Reference(s) |
| Excitation Wavelength | ~540 nm | [1] |
| Emission Wavelength | ~590 nm | [1] |
| Calcium Dissociation Constant (Kd) | ~19 µM | [2][13][14] |
| Optimal Ca2+ Measurement Range | 10 µM - 200 µM | [1][7] |
Table 2: Recommended Experimental Concentrations
| Reagent | Stock Solution Concentration | Working Solution Concentration | Reference(s) |
| This compound | 2 - 5 mM in anhydrous DMSO | 2 - 20 µM (typically 4-5 µM) | [1] |
| Pluronic® F-127 | 20% in DMSO | 0.04% | [1][2] |
| Probenecid | - | ~1 mM | [1] |
Table 3: Typical Incubation and Measurement Parameters
| Step | Parameter | Recommended Value | Reference(s) |
| Cell Loading | Incubation Time | 30 - 60 minutes (can be longer) | [1] |
| Cell Loading | Incubation Temperature | 37°C | [1] |
| Measurement | Microscope Filter Set | TRITC | [1] |
| Measurement | Plate Reader Cutoff | 570 nm | [1] |
Experimental Protocols & Visualizations
Detailed Protocol: Measuring Intracellular Calcium with this compound
This protocol provides a general guideline for loading adherent cells with this compound and measuring changes in intracellular calcium.
-
Cell Preparation: The day before the experiment, seed your cells on a black-wall, clear-bottom microplate or on coverslips at a density that will result in a confluent monolayer on the day of the experiment.
-
Preparation of this compound Working Solution:
-
Thaw an aliquot of the this compound stock solution (2-5 mM in DMSO) and the Pluronic® F-127 solution to room temperature.
-
In a suitable buffer (e.g., Hanks and Hepes buffer - HHBS), prepare the working solution containing this compound at the desired final concentration (e.g., 4 µM) and Pluronic® F-127 (e.g., 0.04%).
-
-
Cell Loading:
-
Remove the growth medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate the cells at 37°C for 30-60 minutes.
-
-
Washing:
-
Remove the dye-containing solution.
-
Wash the cells with your buffer of choice (e.g., HHBS) to remove any excess extracellular dye. If dye leakage is a concern, include 1 mM probenecid in this wash and subsequent steps.
-
-
Measurement:
-
Add the appropriate buffer for your experiment to the cells.
-
Place the plate or coverslip in your fluorescence microscope or microplate reader.
-
Set the instrument to the appropriate excitation and emission wavelengths (Ex/Em ~540/590 nm).
-
Acquire a baseline fluorescence reading.
-
Add your stimulant of interest and record the change in fluorescence over time.
-
Visualizations
Caption: Experimental workflow for this compound loading and calcium measurement.
Caption: A generalized GPCR-mediated calcium signaling pathway.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 4. researchgate.net [researchgate.net]
- 5. bitesizebio.com [bitesizebio.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. researchgate.net [researchgate.net]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. berthold.com [berthold.com]
- 13. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]
Rhod-FF AM Quenching Technical Support Center
Welcome to the technical support center for Rhod-FF AM. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with this compound, with a specific focus on fluorescence quenching.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a cell-permeable fluorescent indicator used for measuring intracellular calcium concentrations ([Ca²⁺]i). The "AM" ester moiety allows the dye to cross cell membranes. Once inside the cell, intracellular esterases cleave the AM group, trapping the active, fluorescent form of the dye, Rhod-FF, in the cytosol. Rhod-FF exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺.
Q2: What are the spectral properties of Rhod-FF?
The active form of the dye, Rhod-FF, has an excitation maximum around 553 nm and an emission maximum around 577 nm.[1]
Q3: What does fluorescence "quenching" mean in the context of my this compound experiment?
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. In your this compound experiment, quenching can manifest as a weak or complete loss of the expected fluorescent signal, leading to inaccurate measurements of intracellular calcium levels.
Q4: What are the common causes of this compound quenching?
Several factors can lead to the quenching of this compound fluorescence. The most common culprits include:
-
Heavy Metal Contamination: Trace amounts of heavy metals such as iron (Fe³⁺) and copper (Cu²⁺) in your experimental buffers or media can significantly quench rhodamine fluorescence.[1][2][3][4][5][6]
-
Suboptimal pH: The fluorescence of many dyes is pH-sensitive. While Rhod-2, a related dye, is stable between pH 6.8 and 8.0, significant deviations from the optimal physiological pH range can affect the fluorescence of Rhod-FF.[7]
-
High Dye Concentration (Self-Quenching): At high concentrations, fluorescent molecules can interact with each other, leading to a decrease in fluorescence intensity, a phenomenon known as self-quenching or concentration quenching.
-
Photobleaching: Prolonged or high-intensity exposure to excitation light can cause irreversible damage to the fluorophore, leading to a loss of fluorescence.
-
Incomplete Hydrolysis of AM Ester: If the AM ester group is not fully cleaved by intracellular esterases, the dye will not be efficiently trapped inside the cells and will not bind calcium effectively, resulting in a weak signal.
Troubleshooting Guides
Problem: Weak or No Fluorescent Signal
This is one of the most common issues encountered. Follow this guide to diagnose and resolve the problem.
Step 1: Verify Proper Dye Loading and Hydrolysis
Before investigating quenching, ensure the dye is correctly loaded and activated within the cells.
-
Incomplete De-esterification: The AM ester form of the dye is not fluorescent. Incomplete cleavage by cellular esterases will result in a low signal.
-
Solution: Increase the incubation time to allow for complete hydrolysis. Ensure cells are healthy and metabolically active, as esterase activity can be compromised in unhealthy cells.
-
Step 2: Investigate Potential Quenching Mechanisms
If you have confirmed proper dye loading, the next step is to investigate potential sources of quenching.
Transition metals are potent quenchers of rhodamine fluorescence.
Troubleshooting Protocol: Diagnosing and Rescuing Heavy Metal Quenching
-
Prepare Control Solutions:
-
Positive Control: Prepare a solution of Rhod-FF (the hydrolyzed form) in a calcium-saturating buffer known to be free of heavy metal contamination.
-
Experimental Sample: Use the same buffer and media from your experiment.
-
-
Test for Quenching:
-
Add a known concentration of Rhod-FF to both the positive control and experimental sample buffers.
-
Measure the fluorescence intensity. A significantly lower signal in your experimental buffer indicates the presence of quenching agents.
-
-
Rescue with a Chelator:
-
To the quenched experimental sample, add a small concentration of a heavy metal chelator, such as Ethylenediaminetetraacetic acid (EDTA). Start with a final concentration of 100 µM.
-
Measure the fluorescence intensity again. A significant recovery of the fluorescent signal confirms that heavy metal contamination was the cause of quenching.
-
Quantitative Data: Quenching of Rhodamine Dyes by Heavy Metals
While specific data for this compound is limited, the following table provides a general guide based on studies of other rhodamine dyes. The quenching efficiency is concentration-dependent.
| Heavy Metal Ion | Observed Effect on Rhodamine Fluorescence | Typical Quenching Concentration Range |
| Iron (Fe³⁺) | Strong Quenching | 0.1 µM - 10 µM[3][4][5][8] |
| Copper (Cu²⁺) | Strong Quenching | 0.5 µM - 50 µM[1][6][9][10] |
| Nickel (Ni²⁺) | Moderate Quenching | > 10 µM[11] |
| Cobalt (Co²⁺) | Moderate Quenching | > 10 µM[11] |
| Manganese (Mn²⁺) | Weak to No Quenching | > 100 µM[11][12] |
| Zinc (Zn²⁺) | Weak to No Quenching | > 100 µM[11] |
Prevention:
-
Use high-purity, metal-free water and reagents for all buffers and media.
-
If contamination is suspected, prepare fresh solutions from new stocks.
-
Consider adding a low concentration of EDTA (e.g., 10-50 µM) to your experimental buffer as a preventative measure, but be mindful of its potential to chelate calcium and affect your measurements.
Troubleshooting:
-
Measure the pH of your experimental buffer. Ensure it is within the physiological range (typically pH 7.2-7.4).
-
Adjust the pH if necessary. Use small volumes of concentrated HCl or NaOH to avoid significant changes in buffer concentration.
-
Consider the intracellular pH. Cellular stress or experimental conditions can alter intracellular pH. If you suspect this is an issue, you may need to use a pH-insensitive calcium indicator or simultaneously measure intracellular pH.
Recommendation: For most live-cell imaging experiments, maintaining the buffer pH between 7.2 and 7.4 is crucial for optimal this compound performance.
Troubleshooting:
-
Review your loading concentration. Recommended concentrations for this compound are typically in the range of 1-5 µM.
-
Perform a concentration titration. Load cells with a range of this compound concentrations (e.g., 0.5 µM, 1 µM, 2.5 µM, 5 µM, 10 µM) and measure the fluorescence intensity. If the signal plateaus or decreases at higher concentrations, you are likely observing self-quenching.
-
Optimize for the lowest effective concentration. Choose the lowest concentration that provides a sufficient signal-to-noise ratio for your experiment.
Troubleshooting and Prevention:
-
Minimize Light Exposure:
-
Use the lowest possible excitation light intensity that provides an adequate signal.
-
Reduce the exposure time for each image acquisition.
-
Avoid continuous illumination of the sample. Use shutters to block the excitation light path when not acquiring images.
-
-
Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent.
-
Image a Fresh Field of View: If you need to re-focus or adjust settings, do so on a different area of the coverslip to avoid photobleaching your region of interest before data acquisition.
Experimental Protocols
Standard Protocol for Loading Cells with this compound
-
Prepare a 2-5 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
On the day of the experiment, prepare a working solution of 1-10 µM this compound in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). For many cell lines, a final concentration of 4-5 µM is recommended.[2]
-
Optional: To aid in dye solubilization, Pluronic® F-127 can be added to the working solution at a final concentration of 0.02-0.04%.
-
Optional: To reduce dye leakage from the cells, the anion-transport inhibitor probenecid (B1678239) can be added to the working solution at a final concentration of 1-2.5 mM.
-
Replace the cell culture medium with the this compound working solution.
-
Incubate the cells for 30-60 minutes at 37°C. The optimal incubation time may vary between cell types.
-
Wash the cells with fresh, warm buffer (with probenecid, if used) to remove excess dye.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye.
-
Proceed with your fluorescence imaging experiment.
Visualizations
Figure 1. Common causes of this compound fluorescence quenching.
Figure 2. Troubleshooting workflow for weak or no this compound signal.
Figure 3. Simplified intracellular calcium signaling pathway measured by Rhod-FF.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence quenching determination of iron(iii) using rhodamine 6G hydrazide derivative - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Determination of iron(III) based on the fluorescence quenching of rhodamine B derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhodamine 6G-PAH probes for heavy metal: Fluorescence detection, bioimaging, and solid-phase sensing application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly Sensitive Detection of Iron Ions in Aqueous Solutions Using Fluorescent Chitosan Nanoparticles Functionalized by Rhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of Rhod-FF AM and Fura-2 AM for Intracellular Calcium Measurement
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal fluorescent indicator for your calcium imaging needs.
Intracellular calcium (Ca²⁺) is a ubiquitous second messenger fundamentally involved in a vast array of cellular processes, from signal transduction and muscle contraction to apoptosis. The accurate measurement of intracellular Ca²⁺ dynamics is therefore crucial for advancing our understanding of cellular physiology and pathology. Fluorescent indicators are indispensable tools for these investigations, with Rhod-FF AM and Fura-2 AM being two prominent, yet distinct, options available to researchers.
This guide provides an objective, data-driven comparison of this compound and Fura-2 AM to assist researchers in making an informed decision for their specific experimental requirements. We will delve into their fundamental properties, performance characteristics, and provide detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound | Fura-2 AM |
| Indicator Type | Single-Wavelength | Ratiometric (Dual-Excitation) |
| Primary Application | High Ca²⁺ concentrations (e.g., mitochondria) | Precise measurement of cytosolic Ca²⁺ |
| Dissociation Constant (Kd) | ~19 µM (19,000 nM)[1] | ~145 nM[2] |
| Measurement Principle | Intensity change at a single wavelength | Ratio of fluorescence intensities at two excitation wavelengths |
Quantitative Performance Comparison
The choice between this compound and Fura-2 AM hinges on the specific requirements of the experiment, particularly the expected calcium concentration and the need for quantitative accuracy.
| Parameter | This compound | Fura-2 AM |
| Excitation Wavelength (Ca²⁺-bound) | ~553 nm[3] | ~340 nm[4] |
| Excitation Wavelength (Ca²⁺-free) | ~553 nm | ~380 nm[4][5] |
| Emission Wavelength | ~577 nm[3] | ~510 nm[4][5] |
| Signal-to-Noise Ratio | Generally high due to large fluorescence enhancement | Good, but can be affected by low light levels at 380 nm |
| Photostability | Generally good for red-shifted dyes | Susceptible to photobleaching, especially with intense UV excitation[6] |
| Dye Loading | Can preferentially accumulate in mitochondria[1] | Generally distributes throughout the cytosol, but can compartmentalize[6][7] |
| Dye Leakage | A potential issue for all AM ester dyes | Can be a significant issue, affecting long-term imaging[6] |
| Quantification | Relative changes in fluorescence (ΔF/F₀) | Ratiometric analysis allows for absolute [Ca²⁺] quantification |
| Advantages | - Suitable for high Ca²⁺ concentrations- Less phototoxicity with longer wavelength excitation- Can be used for multiplexing with blue/green probes | - Ratiometric measurement corrects for uneven dye loading, cell thickness, and photobleaching[2][8][9]- High affinity for Ca²⁺ allows for precise measurement of resting and low-level Ca²⁺ changes[5] |
| Disadvantages | - Single-wavelength measurement is susceptible to artifacts from dye concentration changes, photobleaching, and cell movement- Not ideal for measuring low resting Ca²⁺ levels | - Requires a specialized imaging system capable of rapid wavelength switching- UV excitation can be phototoxic to cells- Lower affinity for very high Ca²⁺ concentrations |
Principle of Calcium Measurement
The fundamental mechanism of action for both indicators involves the chelation of Ca²⁺ ions, leading to a change in their fluorescent properties. However, the way this change is measured differs significantly.
Figure 1. General principle of calcium measurement using AM ester fluorescent dyes.
Fura-2 AM is a ratiometric indicator. Upon binding to Ca²⁺, its excitation maximum shifts from approximately 380 nm (Ca²⁺-free) to 340 nm (Ca²⁺-bound), while the emission maximum remains constant at around 510 nm.[4][5] By calculating the ratio of the fluorescence intensities emitted upon excitation at 340 nm and 380 nm, the intracellular Ca²⁺ concentration can be determined, largely independent of variations in dye concentration, cell thickness, and photobleaching.[2][8][9]
This compound , on the other hand, is a single-wavelength indicator. It exhibits a significant increase in fluorescence intensity upon binding to Ca²⁺ when excited at its single excitation wavelength of ~553 nm. The change in fluorescence intensity is proportional to the change in Ca²⁺ concentration. This method is simpler experimentally but is more susceptible to artifacts that can be corrected for by ratiometric measurements.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for using Fura-2 AM and this compound.
Figure 2. Comparative experimental workflows for Fura-2 AM and this compound.
Detailed Experimental Protocols
The following are generalized protocols. Optimal conditions for dye loading (concentration, time, and temperature) should be determined empirically for each cell type and experimental setup.
Fura-2 AM Protocol for Cytosolic Calcium Measurement
1. Reagent Preparation:
-
Fura-2 AM Stock Solution (1 mM): Dissolve 50 µg of Fura-2 AM in 50 µL of high-quality, anhydrous DMSO.[10][11] Store at -20°C, protected from light and moisture.
-
Loading Buffer: Prepare a physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline (pH 7.2-7.4). For some cell types, the addition of a non-ionic surfactant like Pluronic® F-127 (0.02-0.04% final concentration) can aid in dye solubilization.[12] An anion transport inhibitor like probenecid (B1678239) (1-2.5 mM) can be used to improve dye retention.[12]
2. Cell Loading:
-
Prepare a working solution of Fura-2 AM in the loading buffer at a final concentration of 1-5 µM.
-
Remove the culture medium from the cells and wash once with the loading buffer.
-
Add the Fura-2 AM working solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.[10][11][12]
3. Washing and De-esterification:
-
After incubation, wash the cells twice with fresh loading buffer to remove extracellular dye.
-
Incubate the cells in fresh buffer for an additional 30 minutes to allow for the complete de-esterification of the AM ester by intracellular esterases.[10]
4. Imaging:
-
Mount the cells on a fluorescence microscope equipped for ratiometric imaging with excitation wavelengths of 340 nm and 380 nm and an emission filter centered around 510 nm.
-
Acquire fluorescence images by alternating the excitation between 340 nm and 380 nm.
5. Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity at 340 nm excitation to the intensity at 380 nm excitation.
-
The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F_free_380 / F_bound_380), where R is the measured ratio, Rmin and Rmax are the ratios in the absence and presence of saturating Ca²⁺, respectively, and F_free_380 / F_bound_380 is the ratio of fluorescence intensities at 380 nm for Ca²⁺-free and Ca²⁺-bound Fura-2.[10]
This compound Protocol for Mitochondrial Calcium Measurement
1. Reagent Preparation:
-
This compound Stock Solution (1-5 mM): Dissolve this compound in high-quality, anhydrous DMSO.
-
Loading Buffer: Use a physiological buffer as described for Fura-2 AM. The addition of Pluronic® F-127 may also be beneficial.
2. Cell Loading:
-
Prepare a working solution of this compound in the loading buffer at a final concentration of 1-5 µM.
-
Incubate the cells with the this compound working solution for 30-60 minutes at 37°C. Due to its positive charge, this compound tends to accumulate in the negatively charged mitochondrial matrix.
3. Washing and De-esterification:
-
Wash the cells twice with fresh loading buffer to remove the dye from the extracellular medium and the cytosol, enhancing the mitochondrial signal.
-
Allow 20-30 minutes for de-esterification.
4. Imaging:
-
Use a fluorescence microscope with an excitation source around 550 nm and an emission filter around 580 nm.
-
Acquire a time-lapse series of fluorescence images.
5. Data Analysis:
-
Measure the change in fluorescence intensity over time in regions of interest corresponding to mitochondria.
-
Express the change in calcium as a relative fluorescence change (ΔF/F₀), where ΔF is the change in fluorescence from the baseline (F₀).
Conclusion: Making the Right Choice
The selection between this compound and Fura-2 AM is dictated by the specific scientific question being addressed.
-
For precise, quantitative measurements of cytosolic calcium dynamics, especially at resting and moderately elevated levels, Fura-2 AM is the superior choice. Its ratiometric nature provides a robust method to control for experimental artifacts, yielding more accurate and reliable data.
-
For investigating calcium dynamics in compartments with high calcium concentrations, such as the mitochondria, or for experiments where UV excitation is undesirable, this compound is a valuable tool. Its lower affinity for Ca²⁺ makes it suitable for measuring in the micromolar range, and its longer excitation wavelength reduces phototoxicity.
Researchers should carefully consider the advantages and limitations of each indicator in the context of their experimental system and available instrumentation to ensure the generation of high-quality, meaningful data in their exploration of the complex world of calcium signaling.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. resources.biomol.com [resources.biomol.com]
- 3. researchgate.net [researchgate.net]
- 4. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 5. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Simultaneous measurements of cytosolic and mitochondrial Ca2+ transients in HT29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are the advantages of using a ratiometric calcium probe vs. a single-channel dye? | AAT Bioquest [aatbio.com]
- 10. moodle2.units.it [moodle2.units.it]
- 11. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 12. ionbiosciences.com [ionbiosciences.com]
A Head-to-Head Comparison of Rhod-FF AM and Fluo-4 AM Calcium Indicators
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular signaling and drug discovery, the precise measurement of intracellular calcium (Ca²⁺) concentration is paramount. Fluorescent indicators are indispensable tools for visualizing and quantifying these intricate calcium dynamics. This guide provides an objective, data-driven comparison of two commonly used calcium indicators: Rhod-FF AM, a low-affinity red fluorescent indicator, and Fluo-4 AM, a high-affinity green fluorescent indicator. This comparison will assist researchers in selecting the optimal tool for their specific experimental needs.
At a Glance: Key Performance Characteristics
The selection of a calcium indicator is critically dependent on the expected range of calcium concentrations and the specific experimental requirements. This compound and Fluo-4 AM differ significantly in their affinity for Ca²⁺, which dictates their suitability for various applications.
| Property | This compound | Fluo-4 AM |
| Indicator Type | Single-wavelength, low-affinity | Single-wavelength, high-affinity |
| Excitation Max | ~552 nm | ~494 nm |
| Emission Max | ~580 nm | ~506 nm[1] |
| Fluorescence Color | Red | Green |
| Calcium Affinity (Kd) | ~19 µM - 320 µM | ~345 nM[1][2] |
| Fluorescence Enhancement | Strong fluorescence enhancement upon Ca²⁺ binding | >100-fold increase in fluorescence upon Ca²⁺ binding[1][3] |
| Optimal [Ca²⁺] Range | 10 µM to 200 µM | 100 nM to 1 µM[4] |
Delving Deeper: A Comparative Analysis
Calcium Affinity and Dynamic Range
The most significant distinction between this compound and Fluo-4 AM lies in their affinity for calcium, quantified by the dissociation constant (Kd).
-
Fluo-4 AM , with a Kd of approximately 345 nM, is a high-affinity indicator .[1][2] This makes it exceptionally well-suited for detecting small and rapid changes in cytosolic calcium from a low resting concentration, typically around 100 nM.[5] Its high affinity allows for a large dynamic range and a high signal-to-background ratio, crucial for studying subtle calcium fluctuations in the cytosol.[6] However, this high affinity also means that Fluo-4 AM can become saturated at high calcium concentrations (above 1 µM), potentially underestimating peak calcium levels.[2]
-
This compound , conversely, is a low-affinity indicator with a much higher Kd, in the micromolar range (~19 µM - 320 µM). This characteristic makes it ideal for measuring high calcium concentrations, such as those found within organelles like the endoplasmic reticulum or mitochondria.[5] High-affinity dyes like Fluo-4 would be saturated and unresponsive to fluctuations in these high-calcium environments. The lower affinity of Rhod-FF allows for the quantification of calcium transients in compartments where concentrations can reach tens or even hundreds of micromolars.
Spectral Properties and Brightness
-
Fluo-4 AM is excited by the common 488 nm argon-ion laser line and emits green fluorescence at approximately 506 nm.[1][6] It is known for being significantly brighter and more photostable than its predecessor, Fluo-3, which allows for the use of lower, less phototoxic dye concentrations.[5][6]
-
This compound is a red-shifted indicator with excitation and emission maxima at approximately 552 nm and 580 nm, respectively. The use of longer wavelengths for excitation can reduce phototoxicity and minimize autofluorescence from cellular components.[2] This also makes it suitable for multiplexing experiments with green fluorescent proteins (GFPs) or other green-emitting probes.
Mechanism of Action: AM Ester Calcium Indicators
Both this compound and Fluo-4 AM are acetoxymethyl (AM) esters. This chemical modification renders the dyes cell-permeant, allowing them to passively cross the cell membrane. Once inside the cell, intracellular esterases cleave the AM ester groups, trapping the active, calcium-sensitive form of the dye in the cytosol. Upon binding to Ca²⁺, the indicator undergoes a conformational change that results in a significant increase in its fluorescence intensity.
Caption: General mechanism of AM ester-based calcium indicators.
Experimental Protocols
The following are generalized protocols for loading cells with this compound and Fluo-4 AM. Optimal loading concentrations and incubation times may vary depending on the cell type and experimental conditions.
Protocol 1: Loading Cells with Fluo-4 AM
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
(Optional) Prepare a 20% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO to aid in dye solubilization.
-
-
Cell Loading:
-
Culture cells on coverslips or in a multi-well plate to the desired confluency.
-
Prepare a loading buffer containing 1-5 µM Fluo-4 AM in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) with or without serum. If using Pluronic® F-127, pre-mix the Fluo-4 AM stock solution with an equal volume of the 20% Pluronic® F-127 stock before diluting in the buffer (final Pluronic® F-127 concentration ~0.02%).
-
Remove the culture medium and wash the cells with the physiological buffer.
-
Add the Fluo-4 AM loading buffer to the cells and incubate for 15-60 minutes at 37°C.
-
After incubation, wash the cells twice with fresh physiological buffer to remove excess dye.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with standard FITC filter sets (Excitation: ~494 nm, Emission: ~506 nm).
-
Protocol 2: Loading Cells with this compound
-
Reagent Preparation:
-
Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
(Optional) As with Fluo-4 AM, a 20% (w/v) stock solution of Pluronic® F-127 in DMSO can be used to facilitate loading.
-
-
Cell Loading:
-
Culture cells as described for Fluo-4 AM.
-
Prepare a loading buffer containing 1-5 µM this compound in a physiological buffer. The use of Pluronic® F-127 is also recommended for this compound.
-
Follow the same loading and washing steps as outlined for Fluo-4 AM (incubation for 30-60 minutes at 37°C, followed by washing and a 30-minute de-esterification period).
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with filter sets appropriate for rhodamine-based dyes (Excitation: ~552 nm, Emission: ~580 nm).
-
Experimental Workflow
The general workflow for a calcium imaging experiment using either this compound or Fluo-4 AM is outlined below.
Caption: A typical workflow for intracellular calcium imaging experiments.
Advantages and Disadvantages
Fluo-4 AM
Advantages:
-
High Signal-to-Background Ratio: Its large fluorescence increase upon Ca²⁺ binding provides excellent sensitivity for detecting small changes in cytosolic calcium.[6]
-
Bright and Photostable: Brighter than its predecessor Fluo-3, allowing for lower dye concentrations and reduced phototoxicity.[5][6]
-
Compatibility: Its excitation maximum is well-suited for the common 488 nm laser line used in confocal microscopy and flow cytometry.[6]
Disadvantages:
-
Saturation at High [Ca²⁺]: Can become saturated in environments with high calcium concentrations, making it unsuitable for measuring Ca²⁺ in organelles like the ER.[2]
-
Single-Wavelength Indicator: Fluorescence intensity can be affected by factors other than Ca²⁺ concentration, such as dye concentration and cell thickness, making absolute quantification challenging without ratiometric analysis.[6]
-
Compartmentalization: Can potentially compartmentalize within organelles, which may interfere with cytosolic Ca²⁺ measurements.
This compound
Advantages:
-
Measures High [Ca²⁺]: Its low affinity for calcium makes it ideal for quantifying high calcium concentrations within organelles.[5]
-
Reduced Phototoxicity and Autofluorescence: The use of longer excitation wavelengths can minimize cell damage and background fluorescence.[2]
-
Multiplexing Potential: Its red-shifted spectrum allows for simultaneous use with green fluorescent probes.
Disadvantages:
-
Lower Signal-to-Noise for Cytosolic [Ca²⁺]: May not be sensitive enough to reliably detect small, rapid fluctuations in resting cytosolic calcium levels.
-
Potential for Mitochondrial Sequestration: Rhodamine-based dyes can sometimes accumulate in mitochondria due to their positive charge, which could complicate the interpretation of results if cytosolic measurements are intended.[5]
Conclusion: Choosing the Right Indicator
The choice between this compound and Fluo-4 AM is fundamentally a decision based on the biological question being addressed.
-
For researchers investigating subtle, rapid changes in cytosolic calcium , such as those involved in G-protein coupled receptor signaling or neuronal firing, the high affinity and brightness of Fluo-4 AM make it the superior choice.
-
For scientists and drug development professionals studying calcium dynamics within organelles or in cellular models with high calcium transients that would saturate high-affinity indicators, the low-affinity and red-shifted properties of This compound provide the necessary dynamic range and experimental flexibility.
By carefully considering the specific requirements of their experimental system, researchers can leverage the distinct advantages of these powerful tools to gain deeper insights into the complex world of calcium signaling.
References
- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Mitochondrial Ca2+ Dynamics Reveals Limited Intramitochondrial Ca2+ Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to Rhod-FF AM and X-Rhod-1: Spectral and Affinity Differences for Calcium Imaging
For researchers and drug development professionals navigating the vast landscape of fluorescent calcium indicators, selecting the optimal tool is paramount for generating robust and reliable data. This guide provides an objective comparison of two popular red-emitting calcium indicators, Rhod-FF AM and X-Rhod-1, focusing on their spectral properties and calcium binding affinities. By presenting quantitative data, detailed experimental methodologies, and illustrative diagrams, this guide aims to facilitate an informed decision-making process for your specific research needs.
At a Glance: Key Differences
Rhod-FF and X-Rhod-1 are both rhodamine-based fluorescent indicators that, in their acetoxymethyl (AM) ester forms, can be loaded into cells. Once inside, intracellular esterases cleave the AM group, trapping the active indicator in the cytosol. Upon binding to calcium ions (Ca²⁺), both dyes exhibit a significant increase in fluorescence intensity. The primary distinctions between them lie in their affinity for Ca²⁺ and their specific excitation and emission wavelengths.
Quantitative Comparison: Spectral and Affinity Data
The spectral and affinity properties of Rhod-FF and X-Rhod-1 are summarized in the table below. These parameters are crucial for designing experiments, particularly for multicolor imaging and for accurately measuring calcium concentrations in different cellular compartments or under varying signaling dynamics.
| Property | Rhod-FF | X-Rhod-1 |
| Excitation Maximum (Ca²⁺-bound) | ~552 nm[1] | ~578-580 nm[2][3] |
| Emission Maximum (Ca²⁺-bound) | ~577-580 nm[1][4] | ~600-602 nm[2][5] |
| Dissociation Constant (Kd) | 19 µM[2][6] or 320 µM[2] | ~700 nM[2][7] |
| Affinity for Ca²⁺ | Low | High |
Note on Rhod-FF Affinity: It is important to note the variability in the reported dissociation constant (Kd) for Rhod-FF. While some sources cite a Kd of 19 µM[2][6], another indicates a much lower affinity with a Kd of 320 µM.[2] This discrepancy may arise from different experimental conditions used for determination. Researchers should consider the expected calcium concentration in their model system when selecting this indicator.
Delving Deeper: Understanding the Implications
Affinity Dictates Application: The most significant difference between the two indicators is their affinity for calcium. X-Rhod-1, with its high affinity (Kd ≈ 700 nM), is well-suited for detecting small, transient changes in cytosolic calcium from resting levels. In contrast, the low affinity of Rhod-FF (Kd in the micromolar range) makes it an ideal candidate for measuring high calcium concentrations that would saturate high-affinity indicators.[8] This is particularly relevant for studies of intracellular stores like the endoplasmic reticulum or during periods of intense cellular stimulation.[2]
Spectral Separation for Multiplexing: The distinct spectral profiles of Rhod-FF and X-Rhod-1 allow for flexibility in experimental design. The red-shifted spectrum of X-Rhod-1 can be advantageous in reducing autofluorescence from cellular components. Furthermore, the separation in their excitation and emission peaks facilitates multicolor imaging experiments where researchers aim to simultaneously monitor calcium dynamics and other fluorescently labeled proteins or organelles.
Visualizing the Workflow and Properties
To better understand the cellular processing of these indicators and their comparative features, the following diagrams are provided.
Experimental Protocols
Accurate and reproducible data depend on meticulous experimental execution. Below are detailed protocols for determining the key parameters of fluorescent calcium indicators.
Determining Spectral Properties
Objective: To measure the excitation and emission spectra of the calcium-bound form of the indicator.
Materials:
-
Fluorescence spectrophotometer
-
Quartz cuvettes
-
The calcium indicator in its salt form (e.g., Rhod-FF, potassium salt)
-
Calcium-saturating buffer (e.g., 10 mM CaEGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
-
Calcium-free buffer (e.g., 10 mM K₂EGTA, 100 mM KCl, 30 mM MOPS, pH 7.2)
Procedure:
-
Prepare a stock solution of the indicator salt in the calcium-free buffer.
-
Dilute the stock solution into the calcium-saturating buffer to a final concentration suitable for the spectrophotometer (typically in the low micromolar range).
-
To measure the excitation spectrum: a. Set the emission wavelength to the expected maximum. b. Scan a range of excitation wavelengths (e.g., 450-600 nm). c. The peak of the resulting spectrum is the excitation maximum.
-
To measure the emission spectrum: a. Set the excitation wavelength to the determined maximum. b. Scan a range of emission wavelengths (e.g., 550-700 nm). c. The peak of this spectrum is the emission maximum.
In Vitro Determination of the Dissociation Constant (Kd)
Objective: To determine the calcium binding affinity of the indicator by measuring its fluorescence at a series of known free calcium concentrations.
Materials:
-
Fluorescence spectrophotometer or plate reader
-
Calcium indicator in its salt form
-
Calcium Calibration Buffer Kit with EGTA (containing solutions of known calcium concentrations) or prepare a series of Ca²⁺-EGTA buffers.[1]
-
pH meter
Procedure:
-
Prepare a series of calibration buffers with precisely known free Ca²⁺ concentrations using a calcium chelator like EGTA.[1] This can be done by mixing a calcium-free buffer and a calcium-saturating buffer in different ratios.[1]
-
Add a constant amount of the indicator to each calibration buffer.
-
Measure the fluorescence intensity (F) of the indicator in each buffer at its optimal excitation and emission wavelengths.
-
Determine the minimum fluorescence (Fmin) from the sample with zero free calcium and the maximum fluorescence (Fmax) from the sample with saturating calcium.
-
Calculate the dissociation constant (Kd) by fitting the fluorescence data to the following equation:
[Ca²⁺] = Kd * [(F - Fmin) / (Fmax - F)]
The Kd is the concentration of Ca²⁺ at which the fluorescence intensity is halfway between Fmin and Fmax.
Conclusion
The choice between this compound and X-Rhod-1 hinges on the specific biological question being addressed. For investigations into high concentration calcium dynamics within organelles or during intense signaling events, the low-affinity this compound is the superior choice. Conversely, for sensitive detection of subtle, rapid fluctuations in cytosolic calcium, the high-affinity X-Rhod-1 is more appropriate. By carefully considering the spectral properties and binding affinities outlined in this guide, researchers can confidently select the right tool to illuminate the intricate world of cellular calcium signaling.
References
- 1. Calibration Protocol for Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 2. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Calibration of the calcium dissociation constant of Rhod(2)in the perfused mouse heart using manganese quenching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 8. benchchem.com [benchchem.com]
Validating Intracellular Calcium Measurements: A Comparative Guide to Rhod-FF AM and Alternative Methods
For researchers, scientists, and drug development professionals engaged in cellular analysis and drug discovery, the accurate measurement of intracellular calcium ([Ca²⁺]i) is paramount. Rhod-FF AM is a valuable tool for this purpose, but robust scientific practice demands validation of its measurements with a secondary method. This guide provides an objective comparison of this compound with two widely used alternatives: the ratiometric chemical indicator Fura-2 (B149405) AM and the genetically encoded calcium indicator (GECI) GCaMP6f.
This guide presents a summary of quantitative data in a structured table for easy comparison, detailed experimental protocols for each method, and diagrams illustrating key signaling pathways and workflows to aid in experimental design and data interpretation.
Quantitative Comparison of Calcium Indicators
The selection of an appropriate calcium indicator depends on several key parameters, including the indicator's affinity for calcium (Kd), its spectral properties, and its kinetic characteristics. The table below summarizes these critical features for this compound, Fura-2 AM, and GCaMP6f.
| Parameter | This compound | Fura-2 AM | GCaMP6f |
| Indicator Type | Chemical, Intensity-based | Chemical, Ratiometric | Genetically Encoded, Intensity-based |
| Dissociation Constant (Kd) | ~19 µM[1] | ~145 nM[2][3] | ~375 nM[4] |
| Excitation Wavelength (max) | ~552 nm[1] | 340 nm (Ca²⁺-bound), 380 nm (Ca²⁺-free)[2] | ~488 nm |
| Emission Wavelength (max) | ~580 nm[1] | ~510 nm[2] | ~510 nm |
| Signal-to-Noise Ratio (SNR) | Good | Excellent, ratiometric nature reduces noise from uneven loading and photobleaching[5] | High, with reports of up to ~3,000-fold change in fluorescence[6] |
| Kinetics (On/Off Rates) | Fast kinetics suitable for tracking rapid Ca²⁺ fluxes | Association: ~6.02 x 10⁸ M⁻¹s⁻¹, Dissociation: ~96.7 s⁻¹[7][8] | Rise time (t₁/₂): ~50 ms (B15284909), Decay time (t₁/₂): ~140 ms for a single action potential[4] |
| Advantages | - Good for high Ca²⁺ concentrations- Red-shifted spectra minimizes autofluorescence | - Ratiometric measurement provides accurate quantification- Well-established and widely used | - Targetable to specific cells or organelles- Suitable for long-term and in vivo studies |
| Disadvantages | - Intensity-based, susceptible to loading variations- Lower affinity may not detect subtle Ca²⁺ changes | - UV excitation can cause phototoxicity- Susceptible to photobleaching[9] | - Requires genetic modification of cells- Can have slower kinetics than chemical dyes[10] |
Signaling Pathway for Intracellular Calcium Release
Understanding the underlying biological pathways that lead to changes in intracellular calcium is crucial for interpreting experimental data. A common pathway involves the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the production of inositol (B14025) trisphosphate (IP₃), which in turn binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored calcium into the cytoplasm.
Caption: Intracellular calcium release pathway.
Experimental Workflow for Comparative Analysis
To obtain a valid comparison between this compound, Fura-2 AM, and GCaMP6f, a standardized experimental workflow is essential. This workflow ensures that differences in observed signals are attributable to the properties of the indicators themselves, rather than variations in experimental conditions.
Caption: Comparative experimental workflow.
Detailed Experimental Protocols
The following protocols provide a starting point for using this compound, Fura-2 AM, and GCaMP6f. Optimization for specific cell types and experimental conditions is recommended.
This compound Loading Protocol
-
Prepare this compound working solution: Dissolve this compound in high-quality, anhydrous DMSO to make a 2 to 5 mM stock solution. On the day of the experiment, dilute the stock solution in a buffer of your choice (e.g., Hanks and Hepes buffer) to a final working concentration of 2 to 20 µM. The addition of 0.04% Pluronic® F-127 can aid in dye loading.
-
Cell Loading: Replace the cell culture medium with the this compound working solution.
-
Incubation: Incubate the cells at 37°C for 30 to 60 minutes.
-
Wash: Remove the dye solution and wash the cells with fresh buffer to remove any excess extracellular dye.
-
Imaging: Acquire fluorescence images using a microscope equipped with a TRITC filter set (Excitation ~540 nm / Emission ~590 nm).
Fura-2 AM Loading Protocol
-
Prepare Fura-2 AM working solution: Dissolve Fura-2 AM in DMSO to make a 1 to 5 mM stock solution. Dilute the stock solution in a suitable buffer to a final working concentration of 1 to 5 µM.
-
Cell Loading: Incubate the cells with the Fura-2 AM working solution for 30 to 60 minutes at room temperature or 37°C.[11]
-
De-esterification: Wash the cells twice with fresh buffer and incubate for an additional 30 minutes to allow for complete de-esterification of the AM ester.[11]
-
Imaging: Acquire fluorescence images by alternating excitation wavelengths between 340 nm and 380 nm and measuring the emission at ~510 nm.[2] The ratio of the fluorescence intensities at the two excitation wavelengths is then calculated to determine the intracellular calcium concentration.[11]
GCaMP6f Protocol (via Transient Transfection)
-
Transfection: Transfect cells with a plasmid encoding GCaMP6f using a suitable transfection reagent according to the manufacturer's protocol.
-
Expression: Allow 24-48 hours for the cells to express the GCaMP6f protein.
-
Imaging: Identify GCaMP6f-expressing cells by their baseline green fluorescence. Acquire fluorescence images using a standard FITC/GFP filter set (Excitation ~488 nm / Emission ~510 nm).
-
Data Analysis: Changes in intracellular calcium are measured as changes in fluorescence intensity (ΔF/F₀).[12]
By employing a secondary, validated method alongside this compound, researchers can significantly increase the confidence in their intracellular calcium measurements, leading to more robust and reproducible scientific findings.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fura-2 AM | AAT Bioquest [aatbio.com]
- 3. rndsystems.com [rndsystems.com]
- 4. neuronline.sfn.org [neuronline.sfn.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. High signal-to-noise imaging of spontaneous and 5 ns electric pulse-evoked Ca2+ signals in GCaMP6f-expressing adrenal chromaffin cells isolated from transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ca2+ binding kinetics of fura-2 and azo-1 from temperature-jump relaxation measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca2+ binding kinetics of fura-2 and azo-1 from temperature-jump relaxation measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photobleaching of fura-2 and its effect on determination of calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 12. Quantitative Comparison of Genetically Encoded Ca2+ Indicators in Cortical Pyramidal Cells and Cerebellar Purkinje Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Rhod-FF AM vs. Genetically Encoded Calcium Indicators (GECIs)
In the landscape of cellular and neuroscience research, the precise measurement of intracellular calcium (Ca²⁺) dynamics is paramount to understanding a vast array of physiological processes, from synaptic transmission to muscle contraction. This guide provides an objective comparison between two prominent classes of tools used for this purpose: the synthetic chemical indicator Rhod-FF AM and the protein-based Genetically Encoded Calcium Indicators (GECIs). We will delve into their mechanisms, performance metrics, and experimental protocols to assist researchers in selecting the optimal tool for their specific experimental needs.
Fundamental Differences and Mechanisms of Action
The core distinction between this compound and GECIs lies in their origin and method of delivery. This compound is a synthetic, small-molecule dye that is acutely loaded into cells, while GECIs are proteins expressed by the cells themselves following genetic modification.
This compound: This indicator is a cell-permeable acetoxymethyl (AM) ester. The lipophilic AM group allows the molecule to passively diffuse across the cell membrane into the cytosol. Once inside, ubiquitous intracellular esterases cleave off the AM ester, rendering the molecule, now Rhod-FF, charged and membrane-impermeable, effectively trapping it within the cell.[1][2] Rhod-FF itself is a low-affinity Ca²⁺ indicator, making it particularly suitable for measuring high calcium concentrations, potentially in the range of 10 to 200 µM.[1][2] It is essentially non-fluorescent in its unbound state but exhibits a strong enhancement in fluorescence upon binding to Ca²⁺.[1]
Genetically Encoded Calcium Indicators (GECIs): GECIs are fusion proteins whose fluorescence properties change upon binding Ca²⁺.[3] They are introduced into cells via genetic material (e.g., plasmids or viral vectors), allowing for targeted expression in specific cell types or even subcellular compartments.[4] This specificity is a major advantage over chemical dyes.[3] There are two primary classes of GECIs:
-
Single-Fluorophore GECIs (e.g., GCaMP series): These consist of a circularly permuted fluorescent protein (like GFP), calmodulin (CaM), and the M13 peptide.[5] In the absence of calcium, the protein is in a low-fluorescence state. When intracellular Ca²⁺ rises, it binds to the CaM domain, inducing a conformational change that brings the M13 peptide and CaM together.[5] This change alters the chromophore environment, leading to a significant increase in fluorescence intensity.[5]
-
FRET-based GECIs (e.g., Cameleons): These indicators utilize Förster Resonance Energy Transfer (FRET) between two different fluorescent proteins (e.g., a cyan donor, CFP, and a yellow acceptor, YFP).[6] These are linked by a Ca²⁺-sensitive domain (like CaM and M13).[4] Ca²⁺ binding causes a conformational change that alters the distance or orientation between the two fluorophores, thereby changing the FRET efficiency.[7] This results in a ratiometric signal (a change in the ratio of acceptor to donor emission), which can provide a more stable and quantitative measure of Ca²⁺ concentration, as it is less dependent on indicator expression levels.[6]
Quantitative Performance Comparison
The choice between this compound and a GECI often depends on specific experimental parameters. The following table summarizes key quantitative data for these indicators.
| Parameter | This compound | Genetically Encoded Calcium Indicators (GECIs) |
| Indicator Type | Synthetic Chemical Dye | Genetically Encoded Protein |
| Ca²⁺ Affinity (Kd) | Low affinity (~19 µM to 320 µM)[2][8][9] | Variable; can be engineered for high, medium, or low affinity (e.g., GCaMP3 ~540 nM; G-GECOs ~340-1150 nM)[10][11] |
| Excitation/Emission | ~552 / 580 nm[8] | Varies by fluorescent protein (e.g., GCaMPs are green, RCaMPs are red)[7] |
| Kinetics (On/Off Rates) | Very fast, near diffusion-limited on-rates (~10⁸ M⁻¹s⁻¹)[6] | Generally slower than chemical dyes (~10⁶ M⁻¹s⁻¹)[6]; newer variants have improved kinetics[7] |
| Signal-to-Noise Ratio | Good; dependent on loading concentration and cell type. | Generally high; newer GECIs rival or surpass chemical dyes.[6][12] |
| Dynamic Range (ΔF/F) | Strong fluorescence enhancement upon Ca²⁺ binding.[1] | Can be very large; newer GECIs (e.g., GECOs) show significant improvements over earlier versions.[10][11] |
| Photostability | Generally good for acute imaging. | Can be a limitation, especially for long-term imaging, though newer variants are improved.[7] |
| Cytotoxicity | Can occur at high concentrations or with prolonged incubation.[13][14] | Generally low, but overexpression can buffer endogenous Ca²⁺ and interfere with signaling.[4][7] |
| Targeting | Limited; some rhodamine-based dyes preferentially accumulate in mitochondria.[15][16] | Excellent; can be targeted to specific cell types and subcellular compartments (e.g., cytosol, nucleus, ER).[4][15] |
Experimental Protocols & Workflows
The experimental procedures for using this compound and GECIs are fundamentally different, reflecting their distinct nature.
This compound Loading Protocol
This protocol outlines the general steps for loading cells with this compound.
-
Stock Solution Preparation: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO.[1] Aliquot and store at -20°C, protected from light and moisture.[1][17]
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 2-20 µM in a suitable buffer (e.g., Hanks and Hepes buffer).[1] For most cell lines, a final concentration of 4-5 µM is recommended.[1] To aid in solubilization and cell loading, 0.04% Pluronic® F-127 can be added to the working solution.[1]
-
Cell Loading: Replace the cell culture medium with the this compound working solution.
-
Incubation: Incubate the cells at 37°C for 30 to 60 minutes.[1] Longer incubation times may improve signal intensity in some cell lines.[1]
-
Washing: Remove the loading solution and wash the cells with the buffer of your choice to remove excess, unhydrolyzed dye.[1] If using cells with organic anion transporters that can extrude the dye, this buffer should contain an inhibitor like probenecid.[18]
-
Imaging: Add the stimulant as desired and measure fluorescence using a microscope or plate reader with appropriate filters (e.g., TRITC filter set, Ex/Em = 540/590 nm).[1]
GECI Expression Protocol (General Workflow)
Using GECIs is a multi-step process involving molecular biology techniques.
-
Vector Preparation: The DNA sequence for the chosen GECI is cloned into an appropriate expression vector (e.g., a plasmid for transfection or an adeno-associated virus (AAV) for in vivo transduction).
-
Delivery of Genetic Material:
-
In Vitro: The GECI-containing plasmid is introduced into cultured cells via transfection (e.g., using lipofection or electroporation).
-
In Vivo: A viral vector carrying the GECI gene is injected into the target tissue of a living animal.
-
-
Expression Period: The cells are incubated for a period (typically 24-72 hours for transfection, or several weeks for in vivo viral expression) to allow for transcription and translation of the GECI protein.
-
Imaging: Once the GECI is expressed at sufficient levels, the cells or animal can be imaged. Unlike chemical dyes, no acute loading step is required. Imaging can often be repeated over long periods (days to months).[4]
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 3. Frontiers | Using genetically encoded calcium indicators to study astrocyte physiology: A field guide [frontiersin.org]
- 4. Reporting neural activity with genetically encoded calcium indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genetically encoded calcium indicators (GECIs) – CHROMus [chromus.vet.cornell.edu]
- 6. Putting a finishing touch on GECIs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging and analysis of genetically encoded calcium indicators linking neural circuits and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Quantitative comparison of novel GCaMP-type genetically encoded Ca2+ indicators in mammalian neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Quantitative comparison of novel GCaMP-type genetically encoded Ca2+ indicators in mammalian neurons [frontiersin.org]
- 12. Use of Genetically Encoded Calcium Indicators (GECIs) Combined with Advanced Motion Tracking Techniques to Examine the Behavior of Neurons and Glia in the Enteric Nervous System of the Intact Murine Colon - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of Cytotoxicity of Chemical Agents to Giant Cell Tumors: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxic activity of gemcitabine and correlation with expression profile of drug-related genes in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. stemcell.com [stemcell.com]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. biotium.com [biotium.com]
Side-by-side comparison of rhodamine-based calcium probes
A Comparative Guide to Rhodamine-Based Calcium Probes
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium (Ca²⁺) is crucial for understanding a vast array of cellular processes. Rhodamine-based fluorescent indicators are a class of popular tools for this purpose, offering long-wavelength excitation and emission that minimize phototoxicity and cellular autofluorescence. This guide provides an objective, data-driven comparison of common rhodamine-based Ca²⁺ probes, detailing their performance characteristics and experimental protocols to aid in probe selection and experimental design.
Core Mechanism of Action
Rhodamine-based calcium indicators are synthetic molecules composed of a rhodamine fluorophore linked to a Ca²⁺ chelator, typically BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). In their acetoxymethyl (AM) ester form, these probes are membrane-permeable and can be loaded into live cells. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the indicator in its active, Ca²⁺-sensitive form. The fundamental mechanism relies on photo-induced electron transfer (PET). In the absence of Ca²⁺, the chelator quenches the rhodamine fluorophore's fluorescence. The binding of Ca²⁺ to the chelator inhibits this quenching process, leading to a significant increase in fluorescence intensity upon excitation.[1]
Figure 1. General mechanism of rhodamine-based AM ester calcium probes.
Quantitative Performance Comparison
The selection of a Ca²⁺ indicator depends heavily on its spectral properties, affinity for calcium, and subcellular localization. The table below summarizes these key parameters for several widely used rhodamine-based probes.
| Indicator | Excitation Max (nm) | Emission Max (nm) | Kd for Ca²⁺ (nM) | Primary Cellular Localization | Key Characteristics |
| Rhod-2 | 553 - 557[2][3][4][5] | 576 - 581[2][3][4][5] | ~570[2][3][6] | Mitochondria[2][4][6] | One of the first red-shifted indicators; strong tendency to accumulate in mitochondria due to its net positive charge.[3] |
| X-Rhod-1 | 578 - 580[3][7][8] | 600 - 601[3][7][8] | ~700[1][3][6] | Mitochondria[9][10] | Red-shifted spectrum compared to Rhod-2, useful for reducing autofluorescence and for multiplexing.[11] |
| Rhod-4 | ~530[1][12] | Not specified | ~525[1][12] | Cytosol[1][12] | Newer dye with reported improvements for monitoring cytosolic Ca²⁺ signals compared to Rhod-2.[1][12] |
| Rhod-FF | Not specified | Not specified | 19,000 (19 µM)[3][6] | Mitochondria | Low-affinity analog of Rhod-2, suitable for measuring high Ca²⁺ concentrations. |
| X-Rhod-FF | Not specified | Not specified | 17,000 (17 µM)[3][6] | Mitochondria | Low-affinity analog of X-Rhod-1 for high Ca²⁺ environments. |
| Rhod-5N | Not specified | Not specified | 320,000 (320 µM)[3][6] | Mitochondria | Very low-affinity analog of Rhod-2 for extremely high Ca²⁺ levels. |
Experimental Protocols
Proper cell loading is critical for successful calcium imaging. The following are generalized protocols for loading cells with Rhod-2 AM and X-Rhod-1 AM. Optimization of dye concentration, loading time, and temperature is recommended for specific cell types and experimental conditions.
Protocol 1: General Loading of Rhod-2 AM or X-Rhod-1 AM
This protocol is a general starting point for adherent cells in culture.
-
Reagent Preparation :
-
Prepare a 1-5 mM stock solution of the probe's AM ester in anhydrous dimethyl sulfoxide (B87167) (DMSO).[13] Store this solution at -20°C, protected from light and moisture.
-
(Optional) To aid in dispersion, mix the AM ester stock solution with an equal volume of 20% Pluronic® F-127 in DMSO before dilution.[6][13]
-
Prepare a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) or a Krebs-Ringer-HEPES (KRH) buffer.[6][13]
-
-
Cell Loading :
-
Culture adherent cells on glass coverslips or in imaging-compatible plates.
-
Dilute the AM ester stock solution into the physiological buffer to a final working concentration of 1-5 µM.[1][13]
-
Remove the cell culture medium and wash the cells once with the physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes.[6][13][14]
-
-
Washing and De-esterification :
-
Remove the loading solution and wash the cells two to three times with fresh physiological buffer to remove extracellular dye.[13]
-
Incubate the cells in fresh buffer for an additional 20-30 minutes at the desired experimental temperature to allow for complete de-esterification of the AM ester by intracellular enzymes.[6][15]
-
-
Imaging :
-
Proceed with fluorescence imaging using appropriate excitation and emission wavelengths as specified in the table above.
-
Figure 2. Standard experimental workflow for loading AM ester calcium probes.
Protocol 2: Permeabilization Method for Specific Mitochondrial Ca²⁺ Measurement
For more precise measurement of mitochondrial Ca²⁺, the plasma membrane can be permeabilized after loading to wash out any remaining cytosolic dye.[15]
-
Dye Loading : Follow steps 1 and 2 from the general protocol, incubating at 37°C to maximize mitochondrial loading. Co-loading with a mitochondrial marker like MitoTracker Green can be performed to confirm localization.[15]
-
De-esterification : Follow step 3 from the general protocol.
-
Permeabilization :
-
Transfer the coverslip to an imaging chamber.
-
Replace the buffer with a permeabilization solution (e.g., buffer containing a low concentration of a mild detergent like saponin).
-
Incubate for approximately 1 minute, monitoring the cells visually. This allows the cytosolic fraction of the dye to be washed away, leaving only the organelle-sequestered probe.[15]
-
-
Imaging : Replace the permeabilization solution with fresh buffer and proceed immediately to imaging.
Considerations for Probe Selection
-
Subcellular Target : The most critical factor when choosing between these probes is the target compartment. Rhod-2 and X-Rhod-1 are the established choices for measuring mitochondrial Ca²⁺ due to their preferential accumulation.[16] For cytosolic Ca²⁺, newer probes like Rhod-4 are designed to reduce mitochondrial sequestration.[1][12]
-
Ca²⁺ Concentration Range : For typical cytosolic signals, probes with affinities in the hundreds of nanomolars (Rhod-2, X-Rhod-1, Rhod-4) are appropriate. For environments with very high Ca²⁺ levels, such as the endoplasmic reticulum or during excitotoxicity, low-affinity probes like Rhod-FF or Rhod-5N are necessary to avoid signal saturation.[3][6]
-
Instrumentation : Ensure that your microscope's laser lines and filter sets are compatible with the excitation and emission spectra of the chosen probe. X-Rhod-1's red-shifted spectrum may be advantageous for systems with high autofluorescence in the green-yellow range or for multicolor experiments with GFP/YFP-tagged proteins.[11][16]
-
Non-Ratiometric Nature : Unlike ratiometric indicators such as Fura-2, rhodamine-based probes are single-wavelength indicators.[17][18] This means that changes in fluorescence intensity are used to infer relative changes in Ca²⁺ (often expressed as ΔF/F₀). This simplifies the imaging setup but makes absolute quantification of Ca²⁺ concentrations more complex and sensitive to variations in dye loading, cell thickness, and photobleaching.[6]
References
- 1. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhod-2 AM | CAS 145037-81-6 | Cayman Chemical | Biomol.com [biomol.com]
- 5. Reagent for Monitoring Calcium Ion Rhod 2ãDOJINDO [dojindo.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Spectrum [X-Rhod-1 (calcium bound)] | AAT Bioquest [aatbio.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. Calcium Imaging in mDA neurons [protocols.io]
- 10. Mitochondrial Ca2+ Dynamics Reveals Limited Intramitochondrial Ca2+ Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 12. parkerlab.bio.uci.edu [parkerlab.bio.uci.edu]
- 13. biotium.com [biotium.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Analyses of Mitochondrial Calcium Influx in Isolated Mitochondria and Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescent indicators for cytosolic calcium based on rhodamine and fluorescein chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scimedia.com [scimedia.com]
Cross-Validation of Rhod-FF AM Data with Electrophysiology: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of intracellular calcium measurements obtained using the fluorescent indicator Rhod-FF AM and the gold-standard electrophysiological technique of patch-clamping. It is intended to assist researchers in understanding the correlation between these two methods, selecting the appropriate technique for their experimental needs, and designing robust cross-validation studies.
Introduction
Measuring intracellular calcium concentration ([Ca2+]) is crucial for understanding a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis.[1] Fluorescent calcium indicators, such as this compound, offer a powerful tool for visualizing these dynamics across cell populations.[2] However, it is essential to validate these optical measurements against a direct measure of cellular electrical activity. Electrophysiology, particularly the patch-clamp technique, provides real-time, high-fidelity recording of ion channel activity and membrane potential, which are the direct drivers of many calcium influx events.[3][4] This guide explores the cross-validation of this compound data with electrophysiological recordings, providing quantitative comparisons, detailed experimental protocols, and visual workflows to facilitate a comprehensive understanding of their relationship.
Data Presentation: Quantitative Comparison
While direct quantitative cross-validation studies specifically for this compound are not extensively published, we can infer its performance based on studies of similar low-affinity rhodamine-based dyes and general comparisons of calcium imaging and electrophysiology. The following table summarizes the key performance characteristics of each technique.
| Feature | This compound (Calcium Imaging) | Electrophysiology (Patch-Clamp) | Key Considerations & Data Insights |
| Signal Detected | Change in fluorescence intensity upon Ca2+ binding | Ionic currents, membrane potential | Calcium imaging provides an indirect measure of neuronal activity, while electrophysiology directly records electrical events.[4] |
| Temporal Resolution | Milliseconds to seconds | Microseconds to milliseconds | Electrophysiology offers superior temporal resolution, capable of resolving individual action potentials. The kinetics of calcium indicators are inherently slower.[3][5] |
| Spatial Resolution | Subcellular (micrometers) | Single-cell/membrane patch | Calcium imaging excels at providing spatial information about calcium dynamics within a cell.[6] |
| Sensitivity | Detects [Ca2+] changes in the 10-200 µM range | Can detect single-channel currents (picoamperes) | Rhod-FF is a low-affinity indicator, making it suitable for measuring large, rapid calcium transients without saturation. High-affinity dyes are better for detecting small, localized Ca2+ signals.[7] |
| Signal-to-Noise Ratio (SNR) | Moderate to high, dependent on dye loading and instrumentation | High | Electrophysiological recordings generally have a very high SNR. The SNR of calcium imaging can be affected by factors like background fluorescence and photobleaching.[5][8] |
| Correlation with Action Potentials | Fluorescence transients correlate with bursts of action potentials | Direct recording of action potentials | A single action potential can elicit a detectable calcium transient, though the signal is more robust with trains of action potentials.[9] |
| Throughput | High (can image many cells simultaneously) | Low (typically one cell at a time) | Calcium imaging is well-suited for studying network activity, whereas patch-clamping is ideal for in-depth analysis of single-cell properties. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. The following are generalized protocols for this compound calcium imaging, whole-cell patch-clamp electrophysiology, and a combined approach for simultaneous recordings.
This compound Calcium Imaging Protocol
This protocol is adapted from standard procedures for loading AM ester dyes.
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and culture overnight in a CO2 incubator.
-
Dye Loading Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO. On the day of the experiment, dilute the stock solution to a final working concentration of 2-5 µM in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The addition of Pluronic® F-127 (0.02-0.04%) can aid in dye solubilization.
-
Cell Loading: Replace the culture medium with the this compound loading solution and incubate for 30-60 minutes at 37°C.
-
Wash: After incubation, wash the cells with fresh physiological buffer to remove extracellular dye. Anion transporter inhibitors like probenecid (B1678239) can be included in the wash and final imaging buffer to reduce dye leakage.
-
De-esterification: Allow the cells to de-esterify the dye for at least 30 minutes at room temperature, protected from light. This step is critical for trapping the active form of the dye inside the cells.
-
Imaging: Mount the coverslip on a fluorescence microscope equipped with a suitable filter set (e.g., TRITC/Rhodamine). Excite the sample around 540-550 nm and collect emission around 580-600 nm. Record baseline fluorescence before applying a stimulus and capture the subsequent changes in fluorescence over time.
Whole-Cell Patch-Clamp Electrophysiology Protocol
This is a simplified protocol for whole-cell voltage-clamp or current-clamp recordings.
-
Solution Preparation: Prepare external (extracellular) and internal (intracellular/pipette) solutions with appropriate ionic compositions. Filter and adjust the pH of both solutions.
-
Pipette Fabrication: Pull glass capillary tubes to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Cell Visualization: Place the cell culture dish on the stage of an inverted microscope equipped with differential interference contrast (DIC) optics.
-
Pipette Positioning: Under visual guidance, carefully lower the micropipette towards the target cell while applying slight positive pressure to keep the tip clean.
-
Seal Formation: Once the pipette touches the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance "gigaohm" seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Recording: In voltage-clamp mode, hold the membrane potential at a desired level and record the currents that flow across the membrane in response to voltage steps or drug application. In current-clamp mode, inject a known current and record the resulting changes in membrane potential, including action potentials.
Protocol for Simultaneous this compound Imaging and Patch-Clamp Recording
This protocol integrates the two techniques for direct cross-validation.
-
Initial Setup: Prepare cells and solutions as described in the individual protocols. The internal solution for the patch pipette should be free of any fluorescent dyes to avoid interference.
-
Dye Loading: Load the cells with this compound as described above.
-
Patch-Clamping: After dye loading and de-esterification, transfer the coverslip to the recording chamber on the microscope. Identify a dye-loaded cell and proceed with the patch-clamp protocol to establish a whole-cell recording.
-
Simultaneous Recording: Once a stable whole-cell configuration is achieved, begin simultaneous acquisition of both the electrophysiological signal (using the patch-clamp amplifier and data acquisition software) and the fluorescence signal (using the camera of the fluorescence microscope).
-
Stimulation and Data Acquisition: Use the patch-clamp amplifier to inject current to elicit action potentials or apply voltage steps to activate ion channels. Simultaneously record the resulting changes in membrane potential or current and the corresponding changes in Rhod-FF fluorescence. Ensure that the two data streams are synchronized.
-
Data Analysis: Analyze the temporal correlation between the electrophysiological events (e.g., number and frequency of action potentials) and the characteristics of the calcium transients (e.g., amplitude, rise time, and decay time of the fluorescence signal).
Mandatory Visualization
Signaling Pathway Diagram
Caption: From Electrical Signal to Optical Readout.
Experimental Workflow Diagram
Caption: Cross-Validation Experimental Workflow.
References
- 1. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 2. A Simple Method to Reconstruct Firing Rates from Dendritic Calcium Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of neuronal population dynamics measured with calcium imaging and electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.cuit.columbia.edu [blogs.cuit.columbia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous Optical Mapping of Intracellular Free Calcium and Action Potentials from Langendorff Perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optical recording of action potentials in mammalian neurons using a microbial rhodopsin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous whole-cell patch-clamp and calcium imaging on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Buffering Effects of Rhod-FF AM on Intracellular Calcium: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular calcium ([Ca2+]i) is paramount. Fluorescent indicators are indispensable tools in this pursuit, yet their potential to buffer intracellular calcium and alter signaling dynamics is a critical consideration. This guide provides an objective comparison of the low-affinity red fluorescent indicator, Rhod-FF AM, with other commonly used calcium probes, focusing on their buffering effects and overall performance, supported by experimental data and detailed protocols.
The ideal calcium indicator would offer high signal-to-noise ratios and rapid kinetics without perturbing the intricate intracellular calcium signaling it is meant to measure. However, all chemical indicators inherently act as calcium buffers to some extent. The degree of this buffering is primarily influenced by the indicator's dissociation constant (Kd) for Ca2+ and its intracellular concentration. Low-affinity indicators, such as this compound, are specifically designed for measuring high calcium concentrations, for instance, within organelles like mitochondria or during large calcium transients, and their lower affinity for calcium inherently reduces their buffering effect at resting [Ca2+]i levels.
Comparative Analysis of Calcium Indicators
To provide a clear overview, the following table summarizes the key properties of this compound and a selection of alternative low- and high-affinity calcium indicators. The choice of indicator will ultimately depend on the specific experimental requirements, including the expected calcium concentration range and the desired spectral properties.
| Indicator | Type | Excitation (nm) | Emission (nm) | Dissociation Constant (Kd) | Key Characteristics |
| This compound | Red, Low-Affinity | ~550 | ~575 | ~19 µM[1] / 320 µM[1] | Suitable for high [Ca2+] environments like mitochondria; reduced buffering at resting cytosolic levels. |
| Rhod-5N AM | Red, Low-Affinity | ~551 | ~577 | ~320 µM[2] | Similar to Rhod-FF, designed for high Ca2+ concentrations. |
| Fluo-4FF AM | Green, Low-Affinity | ~490 | ~515 | ~9.7 µM[3] | A low-affinity version of the popular Fluo-4, suitable for large Ca2+ transients. |
| X-Rhod-1 AM | Red, High-Affinity | ~580 | ~600 | ~700 nM[1] | Red-shifted dye with higher affinity than Rhod-FF, good for cytosolic measurements.[4] |
| Rhod-4 AM | Red, High-Affinity | ~530 | ~590 | ~525 nM[5] | A red-emitting indicator of choice for detecting and tracking local Ca2+ puffs.[5] |
| Fluo-4 AM | Green, High-Affinity | ~494 | ~516 | ~345 nM | Widely used for cytosolic Ca2+ measurements due to its large fluorescence increase. |
| Cal-520 AM | Green, High-Affinity | ~492 | ~514 | ~320 nM | Considered optimal for detecting and faithfully tracking local Ca2+ events.[5] |
Note: Kd values can vary depending on the experimental conditions such as temperature, pH, and ionic strength.
The buffering effect of an indicator is directly related to its affinity and concentration. A high concentration of a high-affinity indicator like Fluo-4 (Kd ~345 nM) will significantly buffer resting intracellular calcium (typically ~100 nM), potentially dampening or slowing physiological calcium signals.[1] In contrast, a low-affinity indicator like this compound (Kd ~19-320 µM) will bind significantly less calcium at resting levels, thus having a much smaller impact on cytosolic calcium homeostasis.[1] This makes it a superior choice for studying large and rapid calcium changes where preserving the natural signaling dynamics is crucial.
Experimental Protocols
The following protocols provide a general framework for loading cells with AM ester calcium indicators and measuring intracellular calcium. Optimization for specific cell types and experimental conditions is recommended.
Protocol 1: Cell Loading with this compound
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Probenecid (B1678239) (optional)
Procedure:
-
Prepare Stock Solutions: Prepare a 1-5 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Loading Solution: On the day of the experiment, dilute the this compound stock solution to a final concentration of 1-5 µM in HBSS. To aid in dispersion, pre-mix the this compound with an equal volume of 20% Pluronic F-127 before diluting in buffer. If dye leakage is a concern, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.[6]
-
Cell Loading: Replace the cell culture medium with the loading solution and incubate for 30-60 minutes at 37°C.[6] The optimal loading time and temperature should be determined empirically for each cell type.
-
Wash: After incubation, wash the cells twice with warm HBSS to remove excess extracellular dye.
-
De-esterification: Incubate the cells in fresh HBSS for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
-
Imaging: The cells are now ready for fluorescence imaging.
Protocol 2: Intracellular Calcium Measurement
Instrumentation:
-
Fluorescence microscope (confocal or widefield) equipped with appropriate filter sets for the chosen indicator.
-
For Rhod-FF: Excitation ~550 nm, Emission ~575 nm.
-
Digital camera and image acquisition software.
Procedure:
-
Baseline Fluorescence: Acquire a baseline fluorescence image (F0) of the loaded cells before stimulation.
-
Stimulation: Apply the experimental stimulus (e.g., agonist, ionophore) to induce a change in intracellular calcium.
-
Image Acquisition: Acquire a time-lapse series of images to capture the fluorescence changes (F) over time.
-
Data Analysis: The change in fluorescence is typically expressed as a ratio of the change in fluorescence to the baseline fluorescence (ΔF/F = (F - F0) / F0). This normalization helps to correct for variations in dye loading and cell thickness.
Visualizing Cellular Calcium Dynamics
To better understand the context of these measurements, the following diagrams illustrate a typical intracellular calcium signaling pathway and the experimental workflow.
Caption: A simplified diagram of a typical G-protein coupled receptor (GPCR) mediated intracellular calcium signaling pathway.
Caption: A generalized workflow for measuring intracellular calcium using a fluorescent indicator.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhod-5N, AM | AAT Bioquest [aatbio.com]
- 3. thermofisher.com [thermofisher.com]
- 4. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 5. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
A Head-to-Head Comparison of Mitochondrial Calcium Probes: Rhod-FF AM vs. Rhod-2
For researchers, scientists, and drug development professionals investigating mitochondrial calcium signaling, the selection of an appropriate fluorescent probe is paramount. This guide provides an objective comparison of two commonly used red fluorescent mitochondrial calcium indicators, Rhod-FF AM and Rhod-2 AM, supported by experimental data and detailed protocols to aid in making an informed decision for your specific research needs.
Rhodamine-based calcium indicators are invaluable tools for studying mitochondrial calcium dynamics due to their positive charge, which facilitates their accumulation within the negatively charged mitochondrial matrix. Both this compound and Rhod-2 AM are cell-permeant acetoxymethyl (AM) esters that, once inside the cell, are cleaved by intracellular esterases, trapping the fluorescent probe within the mitochondria.[1][2] However, their differing calcium binding affinities dictate their optimal applications.
Quantitative Comparison of Rhod-FF and Rhod-2
The key distinction between Rhod-FF and Rhod-2 lies in their dissociation constants (Kd) for calcium, which reflects their binding affinity. Rhod-2 is a high-affinity indicator suitable for detecting resting mitochondrial calcium levels and small fluctuations, while Rhod-FF is a low-affinity probe designed for measuring large and rapid calcium transients.
| Property | Rhod-FF | Rhod-2 |
| Dissociation Constant (Kd) | ~19 µM[3] | ~570 nM[3] |
| Optimal Ca2+ Measurement Range | 10 µM to 200 µM[4] | Low nanomolar to low micromolar |
| Excitation Maximum (Ca2+-bound) | ~540 nm[5] | ~549 nm[6][7] |
| Emission Maximum (Ca2+-bound) | ~590 nm[5] | ~578 nm[6][7] |
| Molecular Weight (AM ester) | Not explicitly found | ~1124 g/mol [8] |
| Formulation | Cell-permeant AM ester[4] | Cell-permeant AM ester[9] |
Deciphering Mitochondrial Calcium Signaling
Mitochondria are central players in cellular calcium homeostasis.[10] They sequester calcium from the cytoplasm, influencing a multitude of cellular processes, from energy metabolism to apoptosis.[11][12] The uptake of calcium into the mitochondrial matrix is primarily mediated by the mitochondrial calcium uniporter (MCU) complex, driven by the substantial electrochemical gradient across the inner mitochondrial membrane.[10][11] Calcium extrusion from the mitochondria is mainly carried out by the mitochondrial sodium-calcium exchanger (NCLX).[10][11] Understanding this pathway is crucial for interpreting data obtained from mitochondrial calcium probes.
Mitochondrial Calcium Signaling Pathway
Experimental Protocols for Comparative Analysis
To directly compare the performance of this compound and Rhod-2 AM, a standardized experimental protocol is essential. The following provides a detailed methodology for cell loading, imaging, and analysis.
Materials:
-
This compound (e.g., from AAT Bioquest)[5]
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Pluronic® F-127 (e.g., 20% solution)
-
Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS) or other suitable buffer
-
Probenecid (B1678239) (optional, to prevent dye leakage)[13]
-
Cells of interest cultured on glass-bottom dishes or microplates
-
Fluorescence microscope or microplate reader with appropriate filter sets (e.g., TRITC or similar)
Stock Solution Preparation:
-
Prepare a 2 to 5 mM stock solution of both this compound and Rhod-2 AM in high-quality, anhydrous DMSO.[5][13]
-
Aliquot the stock solutions into single-use volumes and store at -20°C, protected from light and moisture.[13]
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution to room temperature.
-
Prepare a working solution of 2 to 20 µM of the respective probe in your buffer of choice (e.g., HHBS). For most cell lines, a final concentration of 4-5 µM is recommended.[5][9]
-
To aid in dye solubilization, add Pluronic® F-127 to the working solution for a final concentration of 0.02-0.04%.[5][9]
-
If your cells exhibit significant dye leakage, probenecid (1-2 mM) can be added to the working solution.[13]
Cell Loading and Imaging:
-
Culture cells on a suitable imaging plate or dish overnight.
-
Remove the culture medium and wash the cells once with the experimental buffer.
-
Add the working solution of either this compound or Rhod-2 AM to the cells.
-
Incubate the cells at 37°C for 30 to 60 minutes.[5][9] Incubation times may need to be optimized for different cell types.
-
After incubation, remove the dye-loading solution and wash the cells two to three times with fresh buffer to remove excess probe.
-
Add fresh buffer to the cells. You are now ready to image.
-
Acquire fluorescence images using a microscope or readings from a plate reader with excitation around 540 nm and emission around 590 nm.[5][13]
-
Induce mitochondrial calcium uptake using a relevant stimulus (e.g., ATP, histamine, or an ionophore) and record the change in fluorescence intensity over time.
Comparative Experimental Workflow
Performance Considerations and Potential Artifacts
While both probes are effective, researchers should be aware of potential limitations. At higher concentrations, rhodamine-based dyes can affect mitochondrial morphology and membrane potential.[14] Furthermore, incomplete hydrolysis of the AM ester can lead to compartmentalization in other organelles, and phototoxicity can be a concern with prolonged light exposure.[3][14] It is therefore crucial to use the lowest effective probe concentration and minimize light exposure. Some studies suggest that reducing Rhod-2 AM to dihydrorhod-2 AM prior to loading can improve mitochondrial localization and reduce cytosolic background.[1][15]
Conclusion: Choosing the Right Probe for Your Experiment
The choice between this compound and Rhod-2 AM hinges on the expected magnitude of the mitochondrial calcium changes you wish to measure.
-
Rhod-2 AM is the probe of choice for studying subtle changes in mitochondrial calcium, including resting levels and small, slow fluctuations. Its high affinity ensures sensitivity to minor variations in calcium concentration.
-
This compound is better suited for investigating large, rapid increases in mitochondrial calcium, such as those that might occur during excitotoxicity or in response to strong stimuli. Its lower affinity prevents saturation and allows for the resolution of large calcium transients.
By carefully considering the specific aims of your research and adhering to optimized experimental protocols, both this compound and Rhod-2 AM can provide valuable insights into the intricate role of mitochondrial calcium signaling in health and disease.
References
- 1. Selective Probes for Studying Mitochondrial Functionality | AAT Bioquest [aatbio.com]
- 2. Mitochondrial Ca2+ homeostasis during Ca2+ influx and Ca2+ release in gastric myocytes from Bufo marinus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Rhod-FF, AM | AAT Bioquest [aatbio.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. stemcell.com [stemcell.com]
- 9. abmole.com [abmole.com]
- 10. Mitochondrial Ca2+ signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial Ca2+ Signaling in Health, Disease and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alliedacademies.org [alliedacademies.org]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. Monitoring mitochondrial [Ca(2+)] dynamics with rhod-2, ratiometric pericam and aequorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Low-Affinity Calcium Indicators: Rhod-FF AM in Focus
For Researchers, Scientists, and Drug Development Professionals
In the dynamic landscape of cellular signaling research, the precise measurement of calcium (Ca²⁺) dynamics is paramount. While high-affinity indicators are staples for cytosolic Ca²⁺ monitoring, investigations into cellular compartments with high calcium concentrations, such as the endoplasmic reticulum and mitochondria, necessitate the use of low-affinity Ca²⁺ indicators. This guide provides a detailed comparison of Rhod-FF AM with other commonly used low-affinity indicators, supported by experimental data and protocols to aid in the selection of the most appropriate tool for your research needs.
Quantitative Comparison of Low-Affinity Ca²⁺ Indicators
The selection of a low-affinity Ca²⁺ indicator is a critical decision that depends on the specific experimental context, including the expected Ca²⁺ concentration range, the required temporal resolution, and the imaging modality. The following table summarizes the key quantitative properties of Rhod-FF and other popular low-affinity indicators.
| Indicator | Kd for Ca²⁺ (µM) | Excitation Max (nm) | Emission Max (nm) | Brightness | Photostability | Key Features |
| Rhod-FF | 320 [1] | ~552 [1] | ~580 [1] | Moderate | Good | Very low affinity, suitable for extremely high Ca²⁺ environments. Red-shifted spectra minimize autofluorescence. |
| Rhod-5N | 19[1] | ~552 | ~581 | Moderate | Good | Lower affinity than high-affinity probes, but significantly higher than Rhod-FF.[2] |
| Fluo-5N | ~90[3] | ~494 | ~516 | High | Moderate | Fluorescein-based, offering high brightness but potentially more susceptible to photobleaching than rhodamine-based dyes.[3] |
| Mag-Fluo-4 | ~22[3] | ~490 | ~515 | High | Moderate | Also sensitive to Mg²⁺, which can be a confounding factor in some experimental systems.[2][3] |
| Fura-2FF | ~6[4] | 335/364 | 510 | Moderate | Good | Ratiometric dye, allowing for more precise quantification of Ca²⁺ concentrations, independent of dye concentration and photobleaching.[4] |
| BTC | ~7-26[5] | 400/485 | ~530 | Moderate | Moderate | Ratiometric, but can be susceptible to photodamage under intense illumination.[4][5] |
Note: Brightness and photostability are relative comparisons based on the chromophore class (rhodamine vs. fluorescein) and available literature. Direct, side-by-side quantitative data for all indicators under identical conditions is limited. The Kd values can also vary depending on the experimental conditions such as pH, temperature, and ionic strength.[1]
Performance Insights from Experimental Data
Experimental studies comparing low-affinity Ca²⁺ indicators have highlighted the trade-offs between affinity, kinetics, and signal-to-noise ratio. A study by Hollingworth et al. (2009) provided a detailed comparison of the kinetic properties of several low-affinity indicators, including Rhod-5N, a close analog of Rhod-FF.
The study revealed that tetracarboxylate indicators like OGB-5N, Fluo-5N, and Rhod-5N did not track the rapid kinetics of Ca²⁺ transients in skeletal muscle with high fidelity when compared to furaptra, a fast-responding indicator.[2] In contrast, Mag-fluo-4 demonstrated a time course identical to furaptra, suggesting it provides more reliable kinetic information for rapid Ca²⁺ signals.[2] However, Mag-fluo-4's fluorescence is sensitive to magnesium ions, which can complicate the interpretation of the signal.[2]
While a direct kinetic comparison involving Rhod-FF was not part of this particular study, its very high Kd of 320 µM suggests that it is best suited for measuring steady-state or slowly changing high Ca²⁺ concentrations rather than tracking rapid transients.[1] Its rhodamine base provides good photostability, a significant advantage for long-term imaging experiments. Rhodamine-based dyes like Rhod-FF are also less prone to leakage from the cell compared to some fluorescein-based indicators.
Experimental Protocols
To facilitate the objective comparison of low-affinity Ca²⁺ indicators in your own experimental setup, a detailed protocol for measuring mitochondrial Ca²⁺ is provided below. This protocol can be adapted for other organelles with high Ca²⁺ concentrations.
Protocol: Comparative Analysis of Mitochondrial Ca²⁺ Dynamics using Low-Affinity Indicators
1. Cell Culture and Plating:
-
Culture your cells of interest (e.g., HeLa, primary neurons) on glass-bottom dishes suitable for fluorescence microscopy.
-
Plate the cells to achieve 70-80% confluency on the day of the experiment.
2. Dye Loading:
-
Prepare stock solutions of the acetoxymethyl (AM) ester forms of the low-affinity indicators (e.g., this compound, Fluo-5N AM, Mag-Fluo-4 AM) in anhydrous DMSO at a concentration of 1-5 mM.
-
On the day of the experiment, dilute the stock solution to a final working concentration of 1-5 µM in a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺). To aid in dye solubilization, Pluronic F-127 (0.02-0.04%) can be added to the working solution.
-
Remove the culture medium from the cells and wash once with the imaging buffer.
-
Incubate the cells with the dye-loading solution for 30-60 minutes at 37°C. The optimal loading time and concentration should be determined empirically for each cell type and indicator.
-
After incubation, wash the cells twice with fresh imaging buffer to remove excess dye.
-
Allow the cells to de-esterify the AM esters for at least 30 minutes at room temperature in the dark.
3. Fluorescence Imaging:
-
Mount the dish on a fluorescence microscope equipped with the appropriate filter sets for each indicator.
-
Acquire baseline fluorescence images before stimulating the cells.
-
Induce a Ca²⁺ transient using a relevant agonist (e.g., ATP to induce IP₃-mediated Ca²⁺ release from the ER, or a Ca²⁺ ionophore like ionomycin (B1663694) for a global increase).
-
Record the changes in fluorescence intensity over time. Use the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.
4. Data Analysis:
-
For each indicator, quantify the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F₀), expressed as ΔF/F₀.
-
Compare the amplitude, kinetics (time to peak, decay rate), and signal-to-noise ratio of the Ca²⁺ signals obtained with each indicator.
-
To confirm mitochondrial localization, co-staining with a mitochondria-specific marker like MitoTracker Green can be performed.
Visualizing Cellular Processes
To better understand the experimental workflow and the underlying cellular signaling, the following diagrams have been generated using Graphviz.
Caption: A streamlined workflow for the comparative evaluation of low-affinity Ca²⁺ indicators.
Caption: Signaling pathway of agonist-induced mitochondrial Ca²⁺ uptake.
Conclusion
This compound stands out as a valuable tool for measuring very high Ca²⁺ concentrations due to its exceptionally low affinity. Its red-shifted spectral properties and good photostability make it particularly suitable for long-duration imaging experiments in tissues with high autofluorescence. However, for researchers interested in the rapid kinetics of Ca²⁺ transients, other low-affinity indicators like Mag-Fluo-4 or Fluo-5N might be more appropriate, albeit with their own set of considerations such as Mg²⁺ sensitivity and lower photostability. The choice of the optimal low-affinity Ca²⁺ indicator will always be a compromise between affinity, kinetic response, brightness, and photostability. The provided protocols and comparative data aim to equip researchers with the necessary information to make an informed decision tailored to their specific scientific questions.
References
- 1. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low-Affinity Ca2+ Indicators Compared in Measurements of Skeletal Muscle Ca2+ Transients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Ca2+ Indicators Excited with Visible Light—Section 19.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journal.r-project.org [journal.r-project.org]
A Researcher's Guide to Rhod-FF AM: A Comparative Analysis of a Low-Affinity Calcium Indicator
For researchers, scientists, and drug development professionals navigating the complex landscape of intracellular calcium signaling, the selection of an appropriate fluorescent indicator is paramount. This guide provides a comprehensive comparison of Rhod-FF AM, a low-affinity calcium indicator, with other commonly used probes, supported by experimental data and detailed protocols to inform your experimental design.
This compound is a cell-permeant fluorescent dye designed for the detection of high-concentration calcium transients. Its low affinity for Ca²⁺ makes it particularly well-suited for measuring calcium dynamics within organelles such as the endoplasmic reticulum and mitochondria, where calcium levels can be several orders of magnitude higher than in the cytosol. This guide will delve into the quantitative performance of this compound in comparison to the widely used high-affinity indicators, Fluo-4 AM and Rhod-2 AM, and provide detailed experimental methodologies.
Quantitative Comparison of Calcium Indicators
The selection of a calcium indicator is critically dependent on its spectral properties and its affinity for calcium, defined by the dissociation constant (Kd). The following table summarizes these key parameters for this compound, Fluo-4 AM, and Rhod-2 AM.
| Property | This compound | Fluo-4 AM | Rhod-2 AM |
| Dissociation Constant (Kd) | ~19 µM - 320 µM[1] | ~345 nM[1] | ~570 nM[1] |
| Excitation Maximum (Ex) | ~552 nm | ~494 nm | ~552 nm |
| Emission Maximum (Em) | ~580 nm | ~516 nm | ~581 nm |
| Relative Brightness | Moderate | High | Moderate |
| Primary Application | High [Ca²⁺] environments (e.g., ER, mitochondria) | Cytosolic [Ca²⁺] changes | Mitochondrial [Ca²⁺] imaging |
Delving into Experimental Protocols
Accurate and reproducible data acquisition is contingent on meticulous experimental execution. Below are detailed protocols for cell loading and de-esterification of this compound and its counterparts.
This compound Loading Protocol
-
Stock Solution Preparation: Prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous DMSO.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to a final working concentration of 2 to 20 µM in a buffer of your choice (e.g., Hanks and Hepes buffer). For many cell lines, a final concentration of 4-5 µM is recommended. To aid in the solubilization of the AM ester, 0.04% Pluronic® F-127 can be included in the working solution. To reduce leakage of the de-esterified indicator from the cell, 1-2 mM probenecid (B1678239) can also be added.
-
Cell Loading: Replace the cell culture medium with the this compound working solution and incubate at 37°C for 30 to 60 minutes. Incubation times may be extended for certain cell lines to improve signal intensity.
-
Washing and De-esterification: After incubation, replace the loading solution with a fresh buffer (with or without probenecid) to remove excess dye. Allow an additional 30 minutes for complete de-esterification of the AM ester by intracellular esterases.
Fluo-4 AM Loading Protocol
-
Stock Solution Preparation: Prepare a 1 to 5 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final working concentration of 1 to 5 µM in a suitable buffer. The addition of Pluronic® F-127 (final concentration ~0.02%) is recommended to improve dye loading. Probenecid (1-2.5 mM) can be used to inhibit dye leakage.
-
Cell Loading: Incubate the cells with the Fluo-4 AM working solution for 15 to 60 minutes at 20-37°C. Optimal loading conditions should be determined empirically.
-
Washing and De-esterification: Wash the cells with indicator-free medium to remove extracellular dye and incubate for an additional 30 minutes to ensure complete de-esterification.
Rhod-2 AM Loading Protocol
-
Stock Solution Preparation: Prepare a 1 to 5 mM stock solution of Rhod-2 AM in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 1-5 µM in a buffered physiological medium. The use of Pluronic® F-127 (~0.02%) is often necessary to aid in dispersion. Probenecid (1-2.5 mM) can be added to reduce dye leakage.
-
Cell Loading: Incubate cells with the Rhod-2 AM working solution for 15 to 60 minutes at 20-37°C. Lowering the incubation temperature can sometimes reduce subcellular compartmentalization.
-
Washing and De-esterification: Wash the cells with indicator-free medium and allow for a 30-minute de-esterification period before imaging.
Visualizing Calcium Signaling Pathways
Low-affinity indicators like this compound are instrumental in dissecting signaling pathways within calcium-rich organelles. A key area of investigation is the interplay between the endoplasmic reticulum (ER) and mitochondria in shaping cellular calcium signals. The following diagram, generated using the DOT language, illustrates this crucial signaling axis.
This diagram illustrates how an external stimulus can lead to the production of inositol (B14025) triphosphate (IP₃), which then binds to the IP₃ receptor on the ER membrane, causing the release of stored calcium into the cytosol. This localized increase in cytosolic calcium can then be taken up by the mitochondria through the mitochondrial calcium uniporter (MCU). Low-affinity indicators are essential for accurately measuring the high calcium concentrations within the ER and the microdomains between the ER and mitochondria.
References
A Researcher's Guide to Selecting the Optimal Calcium Indicator
In the intricate world of cellular signaling, calcium ions (Ca²⁺) are pivotal second messengers, orchestrating a vast array of physiological processes from muscle contraction and neurotransmission to gene expression and apoptosis.[1][2] The ability to accurately measure and visualize the dynamics of intracellular Ca²⁺ is therefore crucial for researchers across biology, neuroscience, and drug development. This guide provides a comprehensive comparison of commonly used fluorescent calcium indicators, presenting key performance data, detailed experimental protocols, and visual aids to facilitate the selection of the most appropriate tool for your experimental needs.
Comparing the Arsenal: Chemical vs. Genetically Encoded Indicators
The two main classes of tools for detecting intracellular calcium are chemical indicators and genetically encoded calcium indicators (GECIs).[3]
Chemical indicators are small, synthetically produced molecules that chelate calcium ions.[3][4] They are often based on chelators like BAPTA or EGTA and can be broadly categorized into ratiometric and non-ratiometric dyes.[5][6] A significant advantage of chemical indicators is the wide range of available Ca²⁺ affinities and their straightforward loading into cells, often as acetoxymethyl (AM) esters which are cell-permeable.[7][8]
Genetically encoded calcium indicators (GECIs) , on the other hand, are proteins engineered to change their fluorescent properties upon binding Ca²⁺.[5][9] These indicators, such as the popular GCaMP series, are delivered to cells via transfection or viral transduction, allowing for cell-type-specific expression and long-term imaging experiments without the need for repeated dye loading.[9][10]
Key Performance Metrics: A Quantitative Comparison
Choosing the right indicator hinges on several key parameters. The dissociation constant (Kd) reflects the indicator's affinity for Ca²⁺ and should be matched to the expected calcium concentration range of your experiment.[8][11] The excitation and emission wavelengths (λex/λem) determine the required hardware (e.g., lasers, filters), while the dynamic range (fluorescence fold change) indicates the magnitude of the signal change upon Ca²⁺ binding.[8] Signal-to-noise ratio (SNR) and photostability are also critical for obtaining high-quality data.[12][13]
Below is a comparison of several widely used calcium indicators:
| Indicator | Type | Kd (nM) | λex/λem (nm) | Fold Increase | Key Features |
| Fura-2 | Chemical (Ratiometric) | ~145 | 340/380 / 510 | Ratio-based | Allows for quantitative Ca²⁺ measurements, minimizing effects of uneven dye loading and photobleaching.[6][14][15] |
| Indo-1 | Chemical (Ratiometric) | ~230 | ~350 / ~405/~485 | Ratio-based | Preferred for flow cytometry; emission shift upon Ca²⁺ binding.[4][16][17] |
| Fluo-4 | Chemical (Non-ratiometric) | ~335 | 494 / 516 | >100 | Bright, high signal-to-noise ratio, widely used for confocal microscopy.[12][17][18] |
| Cal-520 | Chemical (Non-ratiometric) | ~320 | 492 / 514 | >100 | High signal-to-noise ratio, good cytosolic localization, considered optimal for detecting local Ca²⁺ signals.[12][19][20] |
| Rhod-4 | Chemical (Non-ratiometric) | ~700 | 558 / 581 | >200 | Red-emitting, suitable for multiplexing with green fluorophores.[12][21] |
| GCaMP6s | Genetically Encoded | ~287 | 488 / 512 | ~50 | High sensitivity and slow kinetics, suitable for detecting infrequent signals.[12] |
| GCaMP6f | Genetically Encoded | ~373 | 488 / 513 | ~50 | Fast kinetics, suitable for tracking rapid Ca²⁺ transients.[12] |
Visualizing Cellular Processes
To better understand the context in which these indicators are used, the following diagrams illustrate a key calcium signaling pathway and a typical experimental workflow.
Caption: A diagram of the Phospholipase C (PLC) signaling cascade.[1][2]
Caption: A typical workflow for experiments using AM-ester chemical calcium indicators.
Experimental Protocols
Protocol 1: Loading of Chemical Calcium Indicators (AM Ester Method)
This protocol is a general guideline for loading acetoxymethyl (AM) ester forms of chemical calcium indicators, such as Fluo-4 AM, into adherent cells.
Materials:
-
Calcium indicator AM ester (e.g., Fluo-4 AM)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Adherent cells cultured on imaging-compatible plates or coverslips
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1-5 mM stock solution of the calcium indicator AM ester in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO to aid in dye solubilization.[22]
-
-
Prepare Loading Solution:
-
On the day of the experiment, dilute the indicator stock solution to a final concentration of 1-5 µM in HBSS or your experimental buffer.
-
To aid in dye dispersal, add an equal volume of the 20% Pluronic F-127 stock solution to the diluted indicator before final dilution in buffer. The final concentration of Pluronic F-127 is typically around 0.02%.[23]
-
-
Cell Loading:
-
Washing:
-
After incubation, remove the loading solution and wash the cells 2-3 times with fresh HBSS to remove extracellular dye.[16]
-
-
De-esterification:
-
Incubate the cells in HBSS for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the indicator inside the cells.[7]
-
-
Imaging:
-
The cells are now ready for imaging. Acquire a baseline fluorescence reading before stimulating the cells with your agonist of interest.
-
Protocol 2: Using FRET-Based Genetically Encoded Calcium Indicators (GECIs)
This protocol provides a general workflow for using Förster Resonance Energy Transfer (FRET)-based GECIs, such as Cameleon or YC3.60.
Materials:
-
Mammalian expression vector containing the FRET-based GECI
-
Transfection reagent or viral vector (e.g., adenovirus)
-
Cultured cells suitable for transfection/transduction
-
Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for donor and acceptor fluorophores and a beam splitter).[24]
Procedure:
-
Transfection/Transduction:
-
Deliver the GECI-containing plasmid into the target cells using a suitable transfection method or transduce the cells with a viral vector carrying the GECI construct.
-
Allow 24-72 hours for sufficient expression of the biosensor.[25]
-
-
Cell Plating:
-
If necessary, passage the transfected/transduced cells onto an imaging-specific culture vessel (e.g., glass-bottom dish).
-
-
Imaging Preparation:
-
Before imaging, replace the culture medium with an appropriate imaging buffer (e.g., HBSS).
-
Allow the cells to equilibrate in the imaging buffer for a period of time (e.g., 20 minutes) at the desired temperature.[26]
-
-
FRET Imaging:
-
Excite the donor fluorophore (e.g., ECFP) at its excitation wavelength.
-
Simultaneously or sequentially acquire images of both the donor and acceptor (e.g., YPet/Venus) emission.
-
Establish a baseline FRET ratio (acceptor emission / donor emission) before stimulation.
-
-
Stimulation and Data Acquisition:
-
Add your stimulus of interest to the cells.
-
Continuously record the donor and acceptor fluorescence intensities over time. An increase in intracellular Ca²⁺ will lead to a conformational change in the sensor, increasing FRET efficiency and thus the acceptor/donor emission ratio.[25]
-
-
Data Analysis:
-
Calculate the change in the FRET ratio over time to quantify the calcium response.
-
By carefully considering the experimental requirements and the properties of the available indicators, researchers can select the optimal tool to illuminate the complex and dynamic role of calcium in cellular life.
References
- 1. Calcium signaling - Wikipedia [en.wikipedia.org]
- 2. news-medical.net [news-medical.net]
- 3. Calcium imaging - Wikipedia [en.wikipedia.org]
- 4. Live Cell Calcium Indicators [sigmaaldrich.cn]
- 5. scimedia.com [scimedia.com]
- 6. Ratiometric and nonratiometric Ca2+ indicators for the assessment of intracellular free Ca2+ in a breast cancer cell line using a fluorescence microplate reader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Genetically Encoded Calcium Indicators Can Impair Dendrite Growth of Cortical Neurons [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. A comparison of fluorescent Ca2+ indicators for imaging local Ca2+ signals in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A comparison of fluorescent Ca2+ indicator properties and their use in measuring elementary and global Ca2+ signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Newsletter: Fluorescent Probes for Intracellular Calcium Measurement - FluoroFinder [fluorofinder.com]
- 15. What are the advantages of using a ratiometric calcium probe vs. a single-channel dye? | AAT Bioquest [aatbio.com]
- 16. bu.edu [bu.edu]
- 17. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. The Eight Best Green Fluorescent Calcium Indicators | AAT Bioquest [aatbio.com]
- 20. resources.biomol.com [resources.biomol.com]
- 21. A Comparison of Fluorescent Red Calcium Indicators for Detecting Intracellular Calcium Mobilization in CHO Cells | AAT Bioquest [aatbio.com]
- 22. benchchem.com [benchchem.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Generation and Characterization of a New FRET-Based Ca2+ Sensor Targeted to the Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. FRET Imaging of Calcium Signaling in Live Cells under Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Rhod-FF AM: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the fluorescent calcium indicator, Rhod-FF AM, ensuring operational safety and regulatory compliance in research and development settings.
For researchers and drug development professionals utilizing this compound, a cell-permeant acetoxymethyl ester of the fluorescent calcium indicator Rhod-FF, adherence to proper disposal protocols is paramount for maintaining a safe laboratory environment. This document provides a comprehensive overview of the recommended procedures for the disposal of this compound, alongside key safety and handling information.
Safety and Handling
According to the Safety Data Sheet (SDS) provided by AAT Bioquest, this compound is not classified as a dangerous substance or mixture under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, standard laboratory safety precautions should always be observed.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[1]
-
Ventilation: Use in a well-ventilated area to minimize inhalation exposure.[1]
-
Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with plenty of water.[1]
-
Ingestion: Do not ingest. If swallowed, seek medical attention.[1]
Quantitative Data
The following table summarizes the key quantitative data for this compound:
| Property | Value | Reference |
| Molecular Formula | C₅₁H₅₅F₂N₄O₁₉ • Br | [2] |
| Formula Weight | 1145.9 g/mol | [2] |
| Excitation Maximum | ~552 nm | [2] |
| Emission Maximum | ~580 nm | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage Temperature | -20°C | [2] |
Experimental Protocols
While specific experimental protocols may vary, the general workflow for using this compound involves preparing a stock solution, loading the dye into cells, and then performing fluorescence measurements.
Preparation of Stock Solution:
A common practice is to prepare a 2 to 5 mM stock solution of this compound in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).
Cell Loading Protocol:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution to room temperature.
-
Prepare a working solution of 2 to 20 µM this compound in a buffer of choice (e.g., Hanks and Hepes buffer) with 0.04% Pluronic® F-127. The final concentration for cell loading is typically between 4-5 μM, but should be determined empirically for each cell line.
-
Add the working solution to the cell culture plate.
-
Incubate the plate at 37°C for 30 to 60 minutes.
-
Remove the dye-loading solution and replace it with a suitable buffer to remove any excess probes before proceeding with fluorescence measurements.
Disposal Procedures
The Safety Data Sheet for this compound from AAT Bioquest indicates no specific precautionary statements for disposal.[1] This suggests that for small quantities typically used in research, disposal as standard, non-hazardous chemical waste is appropriate. However, it is crucial to adhere to the specific disposal guidelines of your institution and local regulations.
Recommended Disposal Workflow:
The following diagram illustrates a logical workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Guidance:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's safety protocols.
-
Solid Waste: Collect unused this compound powder and any contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, clearly labeled solid chemical waste container.
-
Liquid Waste: Collect solutions containing this compound (e.g., stock solutions, cell culture media with the dye) in a designated, clearly labeled liquid chemical waste container.
-
Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for the final disposal procedures.
-
Professional Disposal: Arrange for the disposal of the chemical waste through your institution's approved hazardous waste management service.
By following these guidelines, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Rhod-FF AM
For researchers, scientists, and drug development professionals utilizing the fluorescent calcium indicator Rhod-FF AM, ensuring safe and effective handling is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment and ensure the integrity of your research.
Immediate Safety and Handling Protocols
This compound, while a powerful tool for biological investigation, requires careful handling to minimize potential exposure and ensure accurate experimental outcomes.[1][2][3] The following protocols outline the necessary personal protective equipment (PPE) and procedural steps for safe usage.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the first line of defense against chemical exposure. The required PPE for handling this compound is summarized below.
| Stage of Handling | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety glasses with side shields or chemical safety goggles. | Nitrile gloves. | Laboratory coat. | Recommended to be performed in a chemical fume hood. |
| Reconstituting in DMSO | Safety glasses with side shields or chemical safety goggles. A face shield is recommended if splashing is possible. | Nitrile gloves. | Laboratory coat. | Work in a well-ventilated area or a chemical fume hood. |
| Cell Loading & Imaging | Safety glasses. | Nitrile gloves. | Laboratory coat. | Not generally required. |
| Waste Disposal | Safety glasses with side shields or chemical safety goggles. | Nitrile gloves. | Laboratory coat. | Not generally required. |
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.[1][2]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[1][2] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Seek medical attention if irritation develops or persists.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.[1][2] |
Operational Plan: From Preparation to Experimentation
Proper preparation and execution of experiments involving this compound are crucial for both safety and data quality. This compound is typically supplied as a solid and is dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[3]
Stock Solution Preparation (Example)
| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |
| 1 mg | 873 µL | 175 µL | 87 µL |
| 5 mg | 4.36 mL | 873 µL | 436 µL |
| 10 mg | 8.73 mL | 1.75 mL | 873 µL |
Note: These values are calculated based on the molecular weight of this compound (1145.9 g/mol ) and may vary slightly between batches. Always refer to the manufacturer's instructions.
Experimental Workflow: A Visual Guide
The following diagram outlines the key steps in a typical experiment using this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Liquid Waste : All aqueous solutions containing this compound, including cell culture media and wash buffers, should be collected in a designated, clearly labeled hazardous waste container.
-
Solid Waste : All materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be collected in a designated hazardous waste container for solids.
-
Unused Stock Solution : The DMSO stock solution of this compound should be disposed of as hazardous chemical waste in accordance with your institution's and local regulations. Do not dispose of it down the drain.
Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
